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3-Cyclopentylbutan-2-ol

Cat. No.: B15272055
M. Wt: 142.24 g/mol
InChI Key: KSKLXIKBXIDTOO-UHFFFAOYSA-N
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Description

3-Cyclopentylbutan-2-ol ( 1500751-62-1) is a chiral organic compound with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . This secondary alcohol, characterized by the SMILES code CC(O)C(C1CCCC1)C, features a cyclopentyl group and is a potential valuable intermediate in organic synthesis and pharmaceutical research . As a building block, its structure suggests utility in the exploration of more complex molecules, possibly for the development of active compounds or material science. The compound is intended for research and development purposes only. Researchers should handle this material with appropriate precautions. Please refer to the product's Material Safety Data Sheet (MSDS) for comprehensive safety and handling information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O B15272055 3-Cyclopentylbutan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

3-cyclopentylbutan-2-ol

InChI

InChI=1S/C9H18O/c1-7(8(2)10)9-5-3-4-6-9/h7-10H,3-6H2,1-2H3

InChI Key

KSKLXIKBXIDTOO-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC1)C(C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Cyclopentylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-cyclopentylbutan-2-ol, a secondary alcohol with potential applications in medicinal chemistry and materials science. This document outlines viable synthetic routes, detailed experimental protocols, and expected analytical data to support researchers in the successful preparation and characterization of this compound.

Retrosynthetic Analysis and Synthesis Pathways

The synthesis of this compound can be approached through a Grignard reaction, a robust and well-established method for the formation of carbon-carbon bonds and the synthesis of alcohols.[1][2] Two primary retrosynthetic disconnections are considered the most plausible routes:

  • Pathway A: Disconnection of the C2-C3 bond suggests a reaction between a cyclopentyl Grignard reagent and butanal.

  • Pathway B: Disconnection of the C3-cyclopentyl bond points to a reaction between an ethyl Grignard reagent and cyclopentylacetaldehyde.

Both pathways are chemically sound; however, Pathway A is often preferred due to the commercial availability and stability of the starting materials, cyclopentyl bromide (for the Grignard reagent) and butanal.

Experimental Protocol: Grignard Synthesis of this compound (Pathway A)

This section details the experimental procedure for the synthesis of this compound via the reaction of cyclopentylmagnesium bromide with butanal.

2.1. Materials and Equipment

Reagent/Material Formula Molar Mass ( g/mol ) Quantity Supplier
Magnesium TurningsMg24.312.67 g (0.11 mol)Sigma-Aldrich
Cyclopentyl BromideC₅H₉Br149.0314.90 g (0.10 mol)Sigma-Aldrich
Anhydrous Diethyl Ether(C₂H₅)₂O74.12200 mLSigma-Aldrich
ButanalC₄H₈O72.117.21 g (0.10 mol)Sigma-Aldrich
Saturated Aqueous NH₄ClNH₄Cl53.49100 mL-
Anhydrous Sodium SulfateNa₂SO₄142.0410 g-
1 M Hydrochloric AcidHCl36.46As needed-

Equipment: 500 mL three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator. All glassware must be oven-dried prior to use to ensure anhydrous conditions.

2.2. Procedure

Step 1: Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)

  • Place the magnesium turnings in the 500 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus should be flushed with dry nitrogen or argon.

  • Add 50 mL of anhydrous diethyl ether to the flask.

  • Dissolve the cyclopentyl bromide in 100 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

  • Add a small portion (approximately 10 mL) of the cyclopentyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by the formation of bubbles and a gentle reflux. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.

  • Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly turbid.

Step 2: Reaction with Butanal

  • Cool the Grignard reagent solution in an ice bath.

  • Dissolve the butanal in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

  • Add the butanal solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the intermediate magnesium alkoxide and precipitate magnesium salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with two 50 mL portions of diethyl ether.

  • Combine all the organic layers and wash them with 50 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Predicted Spectroscopic Data

Spectroscopic Method Predicted Chemical Shifts / Frequencies
¹H NMR (CDCl₃, 400 MHz) δ 3.6-3.8 (m, 1H, -CHOH), 1.8-2.0 (m, 1H, cyclopentyl-CH), 1.4-1.7 (m, 9H, cyclopentyl-CH₂ and -CH(CH₃)-), 1.1-1.2 (d, 3H, -CH(OH)CH₃), 0.8-0.9 (t, 3H, -CH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 72-75 (-CHOH), 45-48 (cyclopentyl-CH), 30-33 (cyclopentyl-CH₂), 25-28 (cyclopentyl-CH₂), 20-23 (-CH(OH)CH₃), 10-14 (-CH₂CH₃)
IR (thin film, cm⁻¹) 3400-3200 (broad, O-H stretch), 2960-2850 (C-H stretch), 1450 (C-H bend), 1100 (C-O stretch)

Visualizations

Experimental Workflow

G cluster_0 Grignard Reagent Preparation cluster_1 Grignard Reaction cluster_2 Work-up and Purification a Mg turnings + Anhydrous Et₂O c Cyclopentylmagnesium Bromide a->c Reaction Initiation b Cyclopentyl Bromide in Et₂O b->c Dropwise Addition e Reaction Mixture c->e Dropwise Addition (ice bath) d Butanal in Et₂O d->e f Quench with aq. NH₄Cl e->f g Separatory Funnel Extraction f->g h Drying (Na₂SO₄) g->h i Solvent Removal h->i j Fractional Distillation i->j k This compound j->k

Caption: Overall experimental workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Reaction mechanism for the Grignard synthesis of this compound.

References

Technical Guide: 3-Cyclopentylbutan-2-ol (CAS No. 1500751-62-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-cyclopentylbutan-2-ol, a secondary alcohol of interest in medicinal chemistry and drug discovery. While specific biological data for this compound is not extensively documented in publicly available literature, this document extrapolates its potential significance based on the well-established roles of cyclopentyl moieties and secondary alcohol functionalities in pharmacologically active agents. This guide covers the physicochemical properties, proposed synthetic routes with detailed experimental protocols, and a discussion of potential biological activities to stimulate further research and application in drug development.

Introduction

The quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is a cornerstone of modern drug discovery. The incorporation of alicyclic rings, such as the cyclopentyl group, into drug candidates is a recognized strategy to enhance metabolic stability, lipophilicity, and binding affinity. Similarly, the secondary alcohol functional group is a common feature in a vast array of therapeutic agents, often playing a crucial role in target engagement through hydrogen bonding. This compound, with its combination of these two key structural motifs, represents a valuable, yet underexplored, building block for the synthesis of new chemical entities with therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in synthetic chemistry and for preliminary assessment in drug design protocols.

PropertyValueSource
CAS Number 1500751-62-1PubChem
Molecular Formula C₉H₁₈OPubChem
Molecular Weight 142.24 g/mol PubChem
IUPAC Name This compoundPubChem
SMILES CC(C(C)O)C1CCCC1PubChem
Calculated LogP 2.6PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 1PubChem
Rotatable Bond Count 2PubChem

Synthesis of this compound

Synthesis via Reduction of 3-Cyclopentyl-2-butanone

This approach involves the synthesis of the precursor ketone, 3-cyclopentyl-2-butanone, followed by its reduction to the desired secondary alcohol.

Experimental Protocol:

Step 1: Synthesis of 3-Cyclopentyl-2-butanone

  • Reaction: The synthesis can be achieved via the acylation of cyclopentylmagnesium bromide with acetyl chloride or through the oxidation of 3-cyclopentyl-2-butene. A more direct approach could involve the reaction of cyclopentyl Grignard reagent with 2-chlorobutan-2-one, though this specific reaction may require optimization. A plausible method involves the reaction of cyclopentyl magnesium bromide with propanal to yield 1-cyclopentylpropan-1-ol, followed by oxidation to 1-cyclopentylpropan-1-one, and subsequent methylation.

  • Procedure (Illustrative): To a solution of cyclopentylmagnesium bromide (1.1 eq.) in anhydrous diethyl ether at 0 °C is added acetyl chloride (1.0 eq.) dropwise. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-cyclopentyl-2-butanone.

Step 2: Reduction of 3-Cyclopentyl-2-butanone to this compound

  • Reaction: The reduction of the ketone to the secondary alcohol can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

  • Procedure: To a solution of 3-cyclopentyl-2-butanone (1.0 eq.) in methanol at 0 °C is added sodium borohydride (1.5 eq.) portion-wise. The reaction mixture is stirred at room temperature for 1 hour, or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give this compound, which can be further purified by distillation or column chromatography if necessary.

Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent with an appropriate aldehyde.

Experimental Protocol:

  • Reaction: The reaction of ethylmagnesium bromide with cyclopentylacetaldehyde would yield this compound.

  • Procedure: To a solution of cyclopentylacetaldehyde (1.0 eq.) in anhydrous diethyl ether at 0 °C is added a solution of ethylmagnesium bromide (1.2 eq.) in diethyl ether dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Potential Biological Activities and Signaling Pathways

Given the absence of specific biological data for this compound, its potential pharmacological profile can be inferred from structurally related molecules. The cyclopentyl group is a common motif in antiviral drugs (e.g., carbocyclic nucleoside analogs) and other therapeutic agents where it can enhance binding to hydrophobic pockets of target proteins. Secondary alcohols are known to participate in hydrogen bonding interactions with enzyme active sites or receptors.

Hypothetical Biological Roles:

  • Antiviral Activity: The carbocyclic nature of the cyclopentyl group mimics the ribose sugar in nucleosides. It is plausible that this compound could serve as a scaffold for the development of novel antiviral agents that inhibit viral polymerases or other key enzymes.

  • Enzyme Inhibition: The molecule could potentially act as an inhibitor of various enzymes, such as kinases or proteases, where the cyclopentyl group can occupy a hydrophobic pocket and the hydroxyl group can form a key hydrogen bond with the active site.

  • Modulation of Cellular Signaling: Based on the activities of other small molecule drugs containing similar structural features, this compound or its derivatives could potentially modulate signaling pathways involved in inflammation, cell proliferation, or metabolic regulation.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_bioassay Biological Evaluation start Starting Materials (e.g., Cyclopentyl bromide, Acetyl chloride) ketone 3-Cyclopentyl-2-butanone start->ketone Grignard Reaction/ Oxidation alcohol This compound ketone->alcohol Reduction (e.g., NaBH4) purify Column Chromatography/ Distillation alcohol->purify analyze Characterization (NMR, IR, MS) purify->analyze assay In vitro Assays (e.g., Enzyme Inhibition, Antiviral) analyze->assay

Caption: General workflow for the synthesis and evaluation of this compound.

Hypothetical Signaling Pathway Modulation

The following diagram depicts a hypothetical scenario where a derivative of this compound acts as an inhibitor of a generic kinase signaling pathway, a common target in drug discovery.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor This compound Derivative inhibitor->kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of this compound.

Conclusion

This compound is a structurally interesting molecule with potential applications in drug discovery. While direct experimental data is limited, this guide provides a framework for its synthesis and outlines plausible avenues for biological investigation. The synthetic routes described are robust and adaptable, offering a clear path to obtaining this compound for further study. The exploration of its potential as a scaffold for novel therapeutics is warranted, particularly in the areas of antiviral and enzyme-inhibitory drug development. This document serves as a foundational resource to encourage and guide future research into the chemical and biological properties of this compound.

An In-Depth Technical Guide to the Stereoisomers of 3-Cyclopentylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 3-cyclopentylbutan-2-ol, a chiral alcohol with potential applications in pharmaceutical and materials science. Due to the presence of two chiral centers, this compound exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). This document outlines hypothetical, yet plausible, experimental protocols for the synthesis, separation, and characterization of these stereoisomers, based on established methodologies for analogous chiral alcohols. Furthermore, it presents expected analytical data and proposes a workflow for the preliminary biological evaluation of these compounds. This guide is intended to serve as a foundational resource for researchers interested in the stereoselective synthesis and properties of this compound and its derivatives.

Introduction

This compound is a secondary alcohol containing two stereocenters, giving rise to two pairs of enantiomers, which are diastereomers of each other. The three-dimensional arrangement of the substituents around these chiral centers can significantly influence the molecule's physical, chemical, and biological properties. In drug development, for instance, it is common for one stereoisomer to exhibit the desired therapeutic effect while others may be inactive or even toxic. Therefore, the ability to selectively synthesize and characterize each stereoisomer is of paramount importance.

This guide will delve into the structural nuances of the four stereoisomers of this compound and provide a technical framework for their investigation.

Stereoisomers of this compound

The structure of this compound possesses chiral centers at carbon 2 (bearing the hydroxyl group) and carbon 3 (bearing the cyclopentyl group). This results in the existence of four stereoisomers, as depicted in the following relationship diagram.

G cluster_enantiomers1 Enantiomeric Pair 1 (anti) cluster_enantiomers2 Enantiomeric Pair 2 (syn) (2R,3S)-Isomer (2R,3S)-Isomer (2S,3R)-Isomer (2S,3R)-Isomer (2R,3S)-Isomer->(2S,3R)-Isomer Enantiomers (2R,3R)-Isomer (2R,3R)-Isomer (2R,3S)-Isomer->(2R,3R)-Isomer Diastereomers (2S,3S)-Isomer (2S,3S)-Isomer (2R,3S)-Isomer->(2S,3S)-Isomer Diastereomers (2S,3R)-Isomer->(2R,3R)-Isomer Diastereomers (2S,3R)-Isomer->(2S,3S)-Isomer Diastereomers (2R,3R)-Isomer->(2S,3S)-Isomer Enantiomers

Figure 1: Stereoisomeric relationships of this compound.

Hypothetical Synthesis and Separation Protocols

Synthesis of a Diastereomeric Mixture

A mixture of diastereomers can be synthesized via the reduction of 3-cyclopentylbutan-2-one. The choice of reducing agent can influence the diastereomeric ratio.

Experimental Protocol: Diastereoselective Reduction of 3-Cyclopentylbutan-2-one

  • Precursor Synthesis: 3-Cyclopentylbutan-2-one can be prepared via the alkylation of a suitable enolate with a cyclopentylmethyl halide.

  • Reduction: To a solution of 3-cyclopentylbutan-2-one in an appropriate solvent (e.g., methanol or tetrahydrofuran) at a controlled temperature (e.g., 0 °C), a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is added portion-wise.

  • Work-up: The reaction is quenched by the slow addition of water or a dilute acid. The product is then extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated under reduced pressure.

  • Analysis: The resulting diastereomeric ratio of the crude this compound can be determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Separation of Stereoisomers

The separation of the four stereoisomers can be achieved through a combination of techniques that first separate the diastereomeric pairs, followed by the resolution of each enantiomeric pair.

Experimental Protocol: Separation by Chiral Chromatography

  • Diastereomer Separation (Optional but Recommended): The diastereomeric pairs ((2R,3S)/(2S,3R) and (2R,3R)/(2S,3S)) can often be separated by standard silica gel column chromatography due to their different physical properties.

  • Enantiomer Separation: Each pair of enantiomers can be resolved using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

    • Chiral Stationary Phase (CSP): A column with a suitable chiral stationary phase (e.g., a cyclodextrin-based column for GC or a polysaccharide-based column for HPLC) should be selected.[1][2]

    • Mobile Phase/Carrier Gas: The mobile phase (for HPLC) or carrier gas and temperature program (for GC) must be optimized to achieve baseline separation of the enantiomers.

    • Detection: Detection can be achieved using a standard detector (e.g., FID for GC, UV or RI for HPLC).

G start Mixture of Four Stereoisomers diastereomer_sep Diastereomer Separation (e.g., Column Chromatography) start->diastereomer_sep enantiomer_sep1 Enantiomer Separation 1 (Chiral HPLC/GC) diastereomer_sep->enantiomer_sep1 Pair 1 (anti) enantiomer_sep2 Enantiomer Separation 2 (Chiral HPLC/GC) diastereomer_sep->enantiomer_sep2 Pair 2 (syn) iso1 (2R,3S)-Isomer enantiomer_sep1->iso1 iso2 (2S,3R)-Isomer enantiomer_sep1->iso2 iso3 (2R,3R)-Isomer enantiomer_sep2->iso3 iso4 (2S,3S)-Isomer enantiomer_sep2->iso4

Figure 2: Workflow for the separation of this compound stereoisomers.

Expected Analytical Data

The following table summarizes the expected, yet hypothetical, analytical data for the stereoisomers of this compound based on the general characteristics of chiral alcohols.

Property(2R,3R)(2S,3S)(2R,3S)(2S,3R)
Molecular Formula C₉H₁₈OC₉H₁₈OC₉H₁₈OC₉H₁₈O
Molecular Weight 142.24 g/mol 142.24 g/mol 142.24 g/mol 142.24 g/mol
Boiling Point Diastereomers will have slightly different boiling points.Diastereomers will have slightly different boiling points.
Specific Rotation [α]D Expected to be equal in magnitude and opposite in sign to the (2S,3S) isomer.Expected to be equal in magnitude and opposite in sign to the (2R,3R) isomer.Expected to be equal in magnitude and opposite in sign to the (2S,3R) isomer.Expected to be equal in magnitude and opposite in sign to the (2R,3S) isomer.
1H NMR Diastereomers will exhibit distinct chemical shifts and coupling constants.Diastereomers will exhibit distinct chemical shifts and coupling constants.
13C NMR Diastereomers will show different chemical shifts for the carbon atoms.Diastereomers will show different chemical shifts for the carbon atoms.
Mass Spectrum (EI) Expected to show a molecular ion peak (m/z 142) and characteristic fragmentation patterns for alcohols, such as loss of water (m/z 124) and alpha-cleavage.[3][4]

Note: The exact values for boiling points and specific rotation would need to be determined experimentally. NMR spectra for diastereomers are expected to differ, particularly for the signals of the protons and carbons at and near the chiral centers.[5][6]

Proposed Biological Evaluation

Given the importance of stereochemistry in pharmacology, a preliminary biological evaluation of the separated stereoisomers is warranted. A general workflow for assessing their potential biological activity is outlined below.

In Vitro Cytotoxicity Assays

Initial screening for cytotoxic effects is a crucial first step in drug development.[7][8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: A relevant human cell line (e.g., a cancer cell line or a normal cell line) is cultured in a 96-well plate.

  • Compound Treatment: The cells are treated with varying concentrations of each stereoisomer of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells will reduce the MTT to a purple formazan product.

  • Quantification: The formazan is solubilized, and the absorbance is measured using a microplate reader. The cell viability is calculated as a percentage of the untreated control.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Analysis

Many drugs exert their effects by modulating the activity of G-protein coupled receptors (GPCRs).[10][11][12] A hypothetical screening could assess the interaction of the stereoisomers with a panel of GPCRs.

G start Isolated Stereoisomer cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity gpcr_screen GPCR Screening Assay (e.g., Calcium Flux, cAMP) start->gpcr_screen hit_id Hit Identification cytotoxicity->hit_id gpcr_screen->hit_id lead_opt Lead Optimization hit_id->lead_opt

Figure 3: Proposed workflow for the biological evaluation of this compound stereoisomers.

Conclusion

This technical guide provides a foundational framework for the synthesis, separation, characterization, and preliminary biological evaluation of the stereoisomers of this compound. While the presented protocols and data are based on established principles for analogous compounds and are therefore hypothetical in nature for this specific molecule, they offer a robust starting point for researchers. The elucidation of the distinct properties of each stereoisomer will be crucial for unlocking their full potential in various scientific and industrial applications. Further experimental work is necessary to validate and expand upon the information presented herein.

References

Spectroscopic Profile of 3-Cyclopentylbutan-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel chiral alcohol, 3-cyclopentylbutan-2-ol. Due to the absence of experimentally acquired spectra in publicly available databases, this document presents high-quality predicted data for Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) Spectroscopy. Detailed, generalized experimental protocols for acquiring such data are also provided to facilitate future laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values have been generated using validated computational models to provide a reliable reference for the identification and characterization of this compound.

Table 1: Predicted Mass Spectrometry Data
PropertyPredicted Value
Molecular Formula C₉H₁₈O
Molecular Weight 142.24 g/mol
Major Fragment (m/z) 127, 111, 97, 85, 69, 57, 45
Base Peak (m/z) 45
Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.80m1HH-2
~1.85m1HH-3
~1.75m1HCyclopentyl-H
~1.60m2HCyclopentyl-CH₂
~1.50m2HCyclopentyl-CH₂
~1.25m2HCyclopentyl-CH₂
~1.15d3HCH₃ (on C-2)
~1.05m2HCyclopentyl-CH₂
~0.90d3HCH₃ (on C-3)
~1.5-2.0br s1HOH
Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~72.0C-2
~50.0C-3
~45.0Cyclopentyl-CH
~30.0Cyclopentyl-CH₂
~29.5Cyclopentyl-CH₂
~25.0Cyclopentyl-CH₂
~24.5Cyclopentyl-CH₂
~20.0CH₃ (on C-2)
~15.0CH₃ (on C-3)
Table 4: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch
~2950StrongC-H stretch (sp³)
~2870StrongC-H stretch (sp³)
~1450MediumC-H bend (CH₂ and CH₃)
~1375MediumC-H bend (CH₃)
~1100StrongC-O stretch (secondary alcohol)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Acquisition:

  • Spectrometer: 400-600 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A range sufficient to cover all proton signals (e.g., -1 to 10 ppm).

¹³C NMR Acquisition:

  • Spectrometer: 100-150 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A range sufficient to cover all carbon signals (e.g., 0 to 220 ppm).

Mass Spectrometry (MS)

Method: Electron Ionization (EI)

  • Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

  • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[1][2]

  • The resulting charged fragments are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The detector records the abundance of each fragment at its specific mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

  • Ensure the ATR crystal is clean.

  • Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • The typical spectral range is 4000-400 cm⁻¹.

Visualization of Spectroscopic Structure Elucidation

The following diagram illustrates the logical workflow of how the different spectroscopic techniques are synergistically employed to determine the structure of this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Structure Structure Elucidation MS Mass Spectrometry (MS) MolecularFormula Molecular Formula (C9H18O) Molecular Weight (142.24) MS->MolecularFormula Provides NMR NMR Spectroscopy Connectivity Carbon-Hydrogen Framework Connectivity (¹H-¹H, ¹H-¹³C) NMR->Connectivity Reveals IR Infrared (IR) Spectroscopy FunctionalGroups Functional Groups (O-H, C-O) IR->FunctionalGroups Identifies FinalStructure This compound MolecularFormula->FinalStructure Confirms Connectivity->FinalStructure Defines FunctionalGroups->FinalStructure Confirms

Caption: Workflow for the structural elucidation of this compound.

References

The Enigmatic Profile of 3-Cyclopentylbutan-2-ol: A Technical Overview of a Structurally Simple yet Undocumented Alicyclic Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Cyclopentylbutan-2-ol is a secondary alcohol characterized by a cyclopentyl ring attached to the third carbon of a butan-2-ol backbone. Despite its straightforward structure, a comprehensive review of scientific literature and chemical databases reveals a conspicuous absence of information regarding its discovery, historical development, and specific applications. The compound, with the Chemical Abstracts Service (CAS) registry number 1500751-62-1, is cataloged in databases such as PubChem, yet lacks associated peer-reviewed research articles, patents, or detailed experimental documentation.[1] This technical guide, therefore, addresses the likely synthetic pathways to this molecule and explores the potential significance of its structural motifs within the domain of drug discovery and development, based on established principles of medicinal chemistry.

Physicochemical Properties

Quantitative data for this compound is sparse and primarily consists of computationally predicted values. A summary of these properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₁₈OPubChem
Molecular Weight 142.24 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 1500751-62-1PubChem
Predicted LogP 2.5PubChem
Predicted Boiling Point 195.3 ± 8.0 °CPubChem
Predicted Density 0.88 ± 0.1 g/cm³PubChem

Table 1: Computed Physicochemical Properties of this compound. [1]

Plausible Synthetic Methodologies

While no specific experimental protocols for the synthesis of this compound have been published, its structure suggests two primary and well-established retrosynthetic pathways common in organic chemistry: the reduction of a corresponding ketone and the addition of an organometallic reagent to an aldehyde.

Reduction of 3-Cyclopentylbutan-2-one

A logical precursor to this compound is the ketone 3-cyclopentylbutan-2-one. The reduction of this ketone to the secondary alcohol can be achieved through various established methods.

Experimental Protocol (General): Catalytic Hydrogenation

  • Reaction Setup: A solution of 3-cyclopentylbutan-2-one in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is placed in a high-pressure hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, is added to the solution.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-10 atm). The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or column chromatography.

G ketone 3-Cyclopentylbutan-2-one alcohol This compound ketone->alcohol Reduction reagents H₂, Catalyst (Pd/C, Pt/C, or Raney Ni) G cluster_a Method A cluster_b Method B Cyclopentylmagnesium Bromide Cyclopentylmagnesium Bromide This compound This compound Cyclopentylmagnesium Bromide->this compound Nucleophilic Addition Acetaldehyde Acetaldehyde Ethylmagnesium Bromide Ethylmagnesium Bromide 3-Cyclopentylbutan-2-ol_b This compound Ethylmagnesium Bromide->3-Cyclopentylbutan-2-ol_b Nucleophilic Addition Cyclopentylacetaldehyde Cyclopentylacetaldehyde

References

A Technical Guide to the Analysis of 3-Cyclopentylbutan-2-ol: A Methodological Approach for Natural Product Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Cyclopentylbutan-2-ol is a secondary alcohol whose presence in nature has not been documented in current scientific literature. This guide serves as a technical resource, outlining a comprehensive workflow for the screening, isolation, and identification of novel, non-polar secondary metabolites from natural sources, using the chemical properties of this compound as a model for a target analyte. The methodologies provided are grounded in established principles of natural product chemistry and are intended to be adaptable for the discovery of new chemical entities.

Introduction: The Status of this compound

A thorough review of chemical databases and scientific literature indicates that this compound is not a known naturally occurring compound. It is referenced primarily as a synthetic molecule in chemical supplier catalogs and compound databases.[1] The absence of reports on its isolation from plant, fungal, or microbial sources suggests it is likely not a common secondary metabolite.

However, the search for novel bioactive compounds is a cornerstone of drug discovery. The methodologies required to identify a previously unknown natural product are rigorous and systematic. This document outlines a hypothetical, yet practical, framework for researchers aiming to discover new compounds with structural similarities to this compound—specifically, medium-sized, semi-volatile alcohols—from complex natural matrices.

A Generalized Workflow for Natural Product Discovery

The process of identifying a novel compound like this compound from a natural source can be systematically broken down into several key stages. The workflow below illustrates the logical progression from sample collection to final structure elucidation.

G cluster_0 Sample Preparation & Extraction cluster_1 Chromatographic Separation & Analysis cluster_2 Structure Elucidation a Collection of Biological Material (e.g., Plant Leaves, Fungal Mycelia) b Drying and Grinding of Material a->b c Solvent Extraction (e.g., Hexane, Ethyl Acetate) b->c d Crude Extract Concentration c->d e Preliminary Fractionation (e.g., Column Chromatography) d->e f GC-MS Analysis of Fractions e->f g Identification of Target Peak (based on mass spectrum) f->g h Preparative Chromatography for Isolation g->h i High-Resolution Mass Spectrometry (HRMS) h->i j Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC) i->j k Final Structure Confirmation j->k

Fig. 1: General workflow for the isolation and identification of a target compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures outlined in the workflow.

This protocol is designed for the extraction of semi-volatile compounds like alcohols from a plant matrix.

  • Sample Preparation: Collect fresh plant material (e.g., 500 g of leaves). Air-dry the material in a well-ventilated area away from direct sunlight for 7-10 days, or until brittle. Grind the dried material into a fine powder using a blender or mill.

  • Maceration: Transfer the powdered material into a large glass container. Add a non-polar solvent such as hexane or ethyl acetate in a 1:10 (w/v) ratio (e.g., 500 g of powder in 5 L of solvent).

  • Extraction: Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation. This process allows the solvent to penetrate the plant cells and dissolve the target compounds.

  • Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.

  • Storage: Store the resulting crude extract in a sealed vial at 4°C until further analysis.

GC-MS is the ideal technique for separating and identifying volatile and semi-volatile compounds within a complex mixture.

  • Sample Preparation for GC-MS: Dissolve a small amount of the crude extract (e.g., 1 mg) in 1 mL of a suitable solvent (e.g., dichloromethane). Filter the solution through a 0.22 µm syringe filter.

  • Instrumentation: Utilize a GC system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes. Ramp up to 240°C at a rate of 5°C/min. Hold at 240°C for 10 minutes.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Mass Range: m/z 40-500

Data Presentation and Interpretation

If this compound were present in an extract, GC-MS analysis would yield specific data points. The table below summarizes the expected results, which can be compared against a spectral library (e.g., NIST) or a synthetic standard for confirmation.

ParameterExpected Value/Observation for this compound
Molecular Formula C₉H₁₈O
Molecular Weight 142.24 g/mol
Retention Time (GC) Dependent on column and conditions; expected to be in the mid-polarity range.
Molecular Ion (M⁺) m/z 142 (may be weak or absent in EI-MS)
Key Mass Fragments (m/z) 127 ([M-CH₃]⁺), 99 ([M-C₃H₇]⁺), 81 (Cyclopentyl ring fragment), 45 ([C₂H₅O]⁺)
¹³C NMR Shifts (ppm, predicted) ~70-75 (C-OH), ~45-50 (CH-cyclopentyl), ~25-35 (Cyclopentyl CH₂), ~15-25 (Methyl groups)
¹H NMR Shifts (ppm, predicted) ~3.5-4.0 (m, 1H, CH-OH), ~1.0-2.0 (m, cyclopentyl and other aliphatic protons), ~1.1 (d, 3H, CH₃), ~0.9 (d, 3H, CH₃)

The confirmation of a chemical structure relies on the logical assembly of data from various spectroscopic techniques. The diagram below illustrates this decision-making process.

G cluster_0 Mass Spectrometry Data cluster_1 NMR Spectroscopy Data cluster_2 Structure Confirmation a Obtain High-Resolution Mass Spectrum b Determine Exact Mass a->b c Calculate Molecular Formula (e.g., C₉H₁₈O) b->c d Analyze Fragmentation Pattern (e.g., loss of CH₃, C₃H₇) i Propose Putative Structure c->i e Acquire ¹H and ¹³C NMR Spectra f Count Number of Unique Carbons (¹³C) e->f g Analyze Chemical Shifts & Integrations (¹H) e->g f->i h Use 2D NMR (COSY, HSQC) to Determine Connectivity g->h h->i j Compare Data with Synthetic Standard or Literature Values i->j k Structure Confirmed j->k

Fig. 2: Logical workflow for the elucidation of a chemical structure.

Conclusion

While this compound has not been identified as a natural product, the framework presented here provides a robust and scientifically sound methodology for its potential discovery or for the discovery of other novel secondary metabolites. For researchers in drug development, the systematic application of these extraction, separation, and spectroscopic techniques is fundamental to uncovering new chemical entities from the vast diversity of the natural world. The successful identification of any new compound relies on the careful integration of data from multiple analytical platforms, as illustrated in the provided workflows.

References

3-Cyclopentylbutan-2-ol: A Technical and Theoretical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on 3-cyclopentylbutan-2-ol. Due to a notable absence of this compound in published experimental literature, this paper presents a summary of its computed chemical properties, proposes detailed synthetic pathways, and furnishes hypothetical experimental protocols. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential evaluation of this novel secondary alcohol.

Chemical and Physical Properties

While experimental data for this compound is not available in the current body of scientific literature, a range of physicochemical properties have been calculated and are available through public chemical databases. These computed values offer a preliminary understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C9H18OPubChem
Molecular Weight 142.24 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CC(C(C)O)C1CCCC1PubChem[1]
InChI InChI=1S/C9H18O/c1-7(8(2)10)9-5-3-4-6-9/h7-10H,3-6H2,1-2H3PubChem[1]
InChIKey KSKLXIKBXIDTOO-UHFFFAOYSA-NPubChem[1]
XLogP3 2.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 142.135765 g/mol PubChem[1]
Monoisotopic Mass 142.135765 g/mol PubChem[1]
Topological Polar Surface Area 20.2 ŲPubChem[1]
Heavy Atom Count 10PubChem[1]
Complexity 94.9PubChem[1]

Proposed Synthetic Routes

Two primary retrosynthetic pathways are proposed for the laboratory-scale synthesis of this compound. These routes are based on well-established and reliable reactions in organic chemistry.

2.1. Route 1: Grignard Reaction

A robust method for the formation of secondary alcohols is the reaction of an aldehyde with a Grignard reagent.[2][3][4] In this proposed synthesis, 3-cyclopentylbutanal would be treated with methylmagnesium bromide.

2.2. Route 2: Reduction of a Ketone

Alternatively, this compound can be synthesized through the reduction of the corresponding ketone, 3-cyclopentyl-2-butanone. This can be achieved using common reducing agents such as sodium borohydride or lithium aluminum hydride.

Detailed Experimental Protocols (Hypothetical)

The following section provides a detailed, hypothetical experimental protocol for the synthesis of this compound via the Grignard reaction, as outlined in Route 1.

3.1. Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from 3-cyclopentylbutanal and methylmagnesium bromide.

Materials:

  • 3-Cyclopentylbutanal

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a drying tube, and an argon/nitrogen inlet is assembled and flame-dried under a stream of inert gas.

  • Reactant Preparation: The flask is allowed to cool to room temperature. 3-Cyclopentylbutanal (1 equivalent) is dissolved in anhydrous diethyl ether (50 mL) and charged into the flask.

  • Grignard Addition: The flask is cooled to 0 °C in an ice bath. Methylmagnesium bromide (1.2 equivalents) is added to the dropping funnel and then added dropwise to the stirred solution of the aldehyde over a period of 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) while cooling the flask in an ice bath.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).

  • Washing and Drying: The combined organic layers are washed with brine (2 x 40 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

3.2. Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be acquired to confirm the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: The presence of the hydroxyl group would be confirmed by a characteristic broad absorption in the region of 3200-3600 cm-1.

  • Mass Spectrometry (MS): The molecular weight of the compound would be confirmed by determining the mass-to-charge ratio of the molecular ion.

Visualizations

4.1. Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for this compound via the Grignard reaction.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup and Purification cluster_product Final Product 3-Cyclopentylbutanal 3-Cyclopentylbutanal Grignard Reaction Grignard Reaction 3-Cyclopentylbutanal->Grignard Reaction Methylmagnesium Bromide Methylmagnesium Bromide Methylmagnesium Bromide->Grignard Reaction Quenching Quenching Grignard Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: Proposed Grignard synthesis workflow for this compound.

Biological Activity

A thorough search of the scientific literature and chemical databases did not yield any information regarding the biological activity of this compound. Consequently, this section cannot be completed at this time. The synthesis of this molecule would be a prerequisite for any investigation into its potential biological effects.

Conclusion

This compound represents a novel chemical entity with no currently available experimental data in the public domain. This technical guide provides a theoretical foundation for its study, including computed properties and detailed, plausible synthetic protocols. The presented information is intended to facilitate future research into this compound, enabling its synthesis and subsequent investigation for potential applications in drug discovery and other scientific fields. The lack of any reported biological activity underscores the novelty of this molecule and highlights the opportunity for original research.

References

An In-depth Technical Guide to the Thermodynamic Properties of 3-Cyclopentylbutan-2-ol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Thermodynamic Characterization of Alcohols

The thermodynamic properties of organic molecules like 3-cyclopentylbutan-2-ol, a C9 secondary alcohol, are fundamental to understanding their behavior in physical, chemical, and biological systems. Properties such as enthalpy of formation, heat capacity, and vapor pressure are critical for process design, reaction engineering, and predicting the stability and phase behavior of pharmaceuticals and other chemical products. Aliphatic alcohols are a well-studied class of compounds, and their properties are influenced by factors like molecular weight, branching, and the position of the hydroxyl group, which facilitates hydrogen bonding.[2][3]

Predicted and Analogous Compound Data

While direct experimental data for this compound is unavailable, we can infer its properties from structurally similar molecules. The molecule combines a cyclopentyl ring, found in cyclopentanol, and a secondary alcohol structure similar to other branched-chain alcohols.

Table 1: Thermodynamic Data for Cyclopentanol (Analog for the Cyclopentyl Moiety)
PropertyValueUnitsSource
Molecular FormulaC₅H₁₀O-[4]
Molecular Weight86.1323 g/mol [4]
Normal Boiling Point413 ± 2K[4]
Enthalpy of Vaporization (at boiling point)49 ± 1kJ/mol[4]
Enthalpy of Fusion1.8 ± 0.2kJ/mol[4]
Liquid Phase Enthalpy of Formation (298.15 K)-343.1 ± 1.1kJ/mol[4]
Liquid Phase Heat Capacity (Cp) (298.15 K)185.3J/mol·K[4]
Table 2: Thermodynamic Data for n-Octanol (Analog for an Eight-Carbon Alcohol)
PropertyValueUnitsSource
Molecular FormulaC₈H₁₈O-[5]
Molecular Weight130.2279 g/mol [5]
Normal Boiling Point468 ± 1K[5]
Enthalpy of Vaporization (at 298.15 K)71 ± 2kJ/mol[5]
Liquid Phase Enthalpy of Formation (298.15 K)-356 ± 5kJ/mol[5]
Liquid Phase Heat Capacity (Cp) (298.15 K)305.55J/mol·K[5][6]

Experimental Protocols for Thermodynamic Property Determination

The following sections detail standard experimental procedures for measuring the key thermodynamic properties of a liquid organic compound like this compound.

Enthalpy of Combustion and Formation

The standard enthalpy of formation (ΔfH°) can be determined indirectly by measuring the enthalpy of combustion (ΔcH°) using bomb calorimetry, or more simply in an academic setting, with a spirit burner and calorimeter.

Methodology: Calorimetric Measurement of Enthalpy of Combustion [7][8]

  • Preparation: A known mass of the alcohol (e.g., this compound) is placed in a spirit burner. The initial total mass of the burner and alcohol is recorded. A copper calorimeter is filled with a known mass of water, and the initial temperature of the water is recorded.[7]

  • Combustion: The spirit burner is placed under the calorimeter and ignited. The alcohol is allowed to burn for a set period (e.g., 5 minutes), ensuring the heat is transferred to the water. The water should be stirred gently to ensure a uniform temperature distribution.[8]

  • Data Collection: After the set time, the flame is extinguished, and the final, highest temperature of the water is recorded. The final mass of the spirit burner and remaining alcohol is measured.

  • Calculation:

    • The mass of alcohol burned is calculated from the difference in the burner's initial and final masses.

    • The heat absorbed by the water (q) is calculated using the formula: q = m_water × c_water × ΔT where m_water is the mass of the water, c_water is the specific heat capacity of water (4.184 J/g·°C), and ΔT is the change in water temperature.

    • The molar enthalpy of combustion is then calculated by dividing the heat absorbed by the number of moles of alcohol burned. It is important to note that this method is prone to significant heat loss to the surroundings.[7][8]

G cluster_prep Preparation cluster_comb Combustion cluster_data Data Collection A Weigh spirit burner + alcohol (m_initial) B Add known mass of water to calorimeter (m_water) A->B C Record initial water temperature (T_initial) B->C D Ignite burner under calorimeter C->D E Heat water for a set time, stirring gently D->E F Extinguish flame E->F G Record final water temperature (T_final) F->G H Weigh spirit burner + alcohol (m_final) G->H I Calculate Molar Enthalpy of Combustion H->I Calculate ΔT, mass burned

Caption: Experimental workflow for determining the enthalpy of combustion.
Heat Capacity

Molar isobaric heat capacity (Cp) is a measure of the heat required to raise the temperature of one mole of a substance by one degree Kelvin at constant pressure. It is typically measured using Differential Scanning Calorimetry (DSC).[6]

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, precisely weighed sample of the liquid is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes a heating ramp (e.g., 5-10 K/min) over the desired temperature range.[6]

  • Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.

  • Calibration and Calculation: The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire). The heat capacity of the sample is then determined by comparing its heat flow signal to that of the standard and the baseline (empty pan). The molar heat capacity is calculated by dividing the specific heat capacity by the molar mass of the compound.

G A Prepare Sample: Weigh liquid into hermetic pan C Place Sample & Reference in DSC cell A->C B Prepare Reference: Empty hermetic pan B->C D Program Temperature Profile (Heating Ramp) C->D E Run DSC Measurement: Record differential heat flow vs. temperature D->E F Calculate Cp (relative to standard) E->F

Caption: Workflow for heat capacity measurement using DSC.
Vapor Pressure and Enthalpy of Vaporization

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase at a given temperature.[9][10] The relationship between vapor pressure and temperature is non-linear and is crucial for understanding volatility. The enthalpy of vaporization (ΔvapH) can be derived from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.[9]

Methodology: Static Vapor Pressure Measurement

  • Apparatus: A sample of the liquid is placed in a closed, thermostatted container connected to a pressure-measuring device (manometer). The container must be thoroughly degassed to remove any air.

  • Equilibration: The container is maintained at a constant, known temperature. The liquid is allowed to evaporate until the pressure inside the container stabilizes, indicating that the vapor is in equilibrium with the liquid.

  • Measurement: The equilibrium pressure (the vapor pressure) is recorded at this temperature.

  • Temperature Variation: The process is repeated at several different temperatures to obtain a set of vapor pressure vs. temperature data points.

  • Calculation of ΔvapH: The enthalpy of vaporization can be estimated by plotting ln(P) versus 1/T. According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔvapH/R, where R is the ideal gas constant.

Computational Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermodynamic properties.

  • Ab Initio and Density Functional Theory (DFT): These quantum mechanical methods can be used to calculate properties like the standard enthalpy of formation in the gas phase. By calculating the vibrational frequencies, it is also possible to determine the heat capacity and entropy of the molecule in its ideal gas state.

  • Group Contribution Methods: Methods like the Joback method use the molecular structure to estimate thermodynamic properties. The molecule is broken down into functional groups, and the contribution of each group to a given property is summed to provide an overall estimate. This is a rapid and effective method for obtaining initial approximations.

G cluster_exp Experimental Determination cluster_comp Computational Prediction A Calorimetry (Bomb, DSC) F Thermodynamic Properties of This compound A->F B Vapor Pressure Measurement B->F C Phase Transition Analysis C->F D Quantum Mechanics (DFT, Ab Initio) D->F E Group Contribution Methods E->F

Caption: Logical relationship between methods and desired properties.

Conclusion

While direct experimental data for this compound remains elusive, this guide outlines a clear and robust pathway for its thermodynamic characterization. By employing established experimental techniques such as calorimetry and vapor pressure analysis, and supplementing these with modern computational methods, researchers can obtain the critical data needed for process development, safety analysis, and fundamental chemical understanding. The provided data for analogous compounds like cyclopentanol and n-octanol serve as valuable benchmarks for these future investigations.

References

Quantum Chemical Calculations for 3-Cyclopentylbutan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 3-cyclopentylbutan-2-ol, a secondary alcohol with considerable conformational flexibility. In the absence of specific experimental data for this molecule, this document outlines a robust computational protocol based on established best practices in computational chemistry. The guide details a multi-level approach, starting with a thorough conformational search to identify significant low-energy structures, followed by high-accuracy geometry optimizations and frequency calculations using Density Functional Theory (DFT). Methodologies for calculating thermochemical properties, simulating solvation effects, and predicting spectroscopic data are presented. This document is intended to serve as a practical "how-to" for researchers, providing detailed computational protocols and illustrative data presentation formats to facilitate a comprehensive theoretical investigation of this compound and similar flexible organic molecules.

Introduction

This compound is a chiral secondary alcohol featuring a flexible cyclopentyl ring and two stereocenters. Its structural and energetic properties are of interest in fields such as stereoselective synthesis and medicinal chemistry, where molecular conformation can significantly influence reactivity and biological activity. Quantum chemical calculations offer a powerful, non-experimental route to understanding the molecule's intrinsic properties, including its three-dimensional structure, conformational landscape, vibrational frequencies, and thermochemistry.

This guide outlines a systematic computational workflow for the theoretical characterization of the diastereomers of this compound. The protocol is designed to provide a balance of computational accuracy and efficiency, making it suitable for routine research applications.[1][2][3][4]

Computational Methodology and Protocols

A multi-level computational strategy is recommended to efficiently and accurately explore the conformational space and properties of this compound.[1][4][5] This involves an initial, computationally inexpensive scan of the potential energy surface, followed by more accurate calculations on the identified low-energy conformers.

Conformational Search

Due to the presence of multiple rotatable bonds and a flexible ring, this compound can exist in numerous conformations. Identifying the most stable conformers is a critical first step.

Experimental Protocol:

  • Initial Structure Generation : Generate the initial 3D structures for the (2R,3R), (2S,3S), (2R,3S), and (2S,3R) diastereomers of this compound.

  • Conformational Search Algorithm : Employ a robust conformational search method. A Monte Carlo search is an efficient option for exploring the conformational space. Alternatively, systematic searches can be used, though they can be computationally intensive.[6]

  • Low-Level Optimization : Perform an initial geometry optimization of each generated conformer using a computationally inexpensive method. Molecular mechanics force fields (e.g., MMFF) or semi-empirical methods (e.g., GFN2-xTB) are suitable for this stage.[6]

  • Energy Filtering and Clustering : Rank the resulting conformers by their relative energies. Discard high-energy conformers (e.g., those >10-15 kJ/mol above the global minimum) and cluster the remaining structures based on RMSD (Root Mean Square Deviation) to eliminate duplicates.

G Computational Workflow for this compound Analysis cluster_0 Conformational Analysis cluster_1 High-Level Calculations cluster_2 Property Prediction A 1. Initial 3D Structure Generation (All Diastereomers) B 2. Conformational Search (e.g., Monte Carlo) A->B C 3. Low-Level Optimization (MMFF / GFN2-xTB) B->C D 4. Energy Filtering & Clustering C->D E 5. DFT Geometry Optimization (e.g., ωB97X-D/def2-SVP) D->E Unique Conformers F 6. Frequency Calculation (Verify Minima) E->F G 7. Single-Point Energy Refinement (Larger Basis Set, e.g., def2-TZVP) F->G H Thermochemical Analysis (Enthalpy, Gibbs Free Energy) F->H J Spectroscopic Properties (IR, NMR) F->J I Solvation Modeling (e.g., SMD/PCM) G->I

Computational workflow for this compound analysis.
Geometry Optimization and Frequency Calculations

The unique conformers identified in the initial search must be re-optimized at a higher level of theory to obtain accurate geometries and energies.

Experimental Protocol:

  • DFT Functional and Basis Set Selection : Choose a suitable Density Functional Theory (DFT) functional and basis set. For organic molecules, functionals like ωB97X-D, B3LYP-D3(BJ), or PBE0-D3 are recommended as they account for London dispersion, which is important for non-covalent interactions.[7][8][9] A Pople-style basis set like 6-31G(d) or a Karlsruhe "def2" basis set like def2-SVP is a good starting point for optimizations.

  • Geometry Optimization : Perform a full geometry optimization for each unique conformer using the selected DFT method.

  • Frequency Calculation : After optimization, perform a frequency calculation at the same level of theory.[10][11] The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.[12] If imaginary frequencies are present, the structure is a saddle point (transition state) and further optimization or manual displacement along the imaginary mode is required to find the true minimum.[12]

Thermochemical Analysis

Frequency calculations provide the necessary data to compute thermodynamic properties.

Experimental Protocol:

  • Zero-Point Vibrational Energy (ZPVE) : Obtain the ZPVE from the frequency calculation output.

  • Thermal Corrections : Calculate thermal corrections to enthalpy and Gibbs free energy at a standard temperature (e.g., 298.15 K). These corrections, combined with the electronic energy from the optimization, yield the final enthalpy and Gibbs free energy values.

  • Boltzmann Averaging : Use the calculated Gibbs free energies to determine the relative populations of each conformer at a given temperature according to the Boltzmann distribution.[13] This allows for the calculation of conformationally-averaged properties.

Solvation Effects

To model the behavior of this compound in a relevant medium (e.g., water for biological systems or an organic solvent for reactions), it is crucial to include solvation effects.

Experimental Protocol:

  • Solvent Model Selection : Implicit (continuum) solvation models provide a good balance of accuracy and computational cost.[14] The Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) are widely used and recommended.[14][15][16]

  • Solvated Optimization or Single-Point Calculation : One can either re-optimize the geometries in the presence of the solvent model or perform a single-point energy calculation on the gas-phase optimized geometries with the solvent model included. The latter approach is often sufficient for estimating solvation free energies.

Data Presentation

Quantitative data should be organized into clear, well-structured tables to allow for easy comparison between different conformers and diastereomers.

Table 1: Calculated Energies for the Conformers of (2R,3R)-3-Cyclopentylbutan-2-ol

Conformer IDElectronic Energy (Hartree)ZPVE (Hartree)Relative Gibbs Free Energy (kJ/mol)Boltzmann Population (%)
R,R-Conf-1ValueValue0.00Value
R,R-Conf-2ValueValueValueValue
R,R-Conf-3ValueValueValueValue
...............

Table 2: Key Geometric Parameters for the Most Stable Conformer of Each Diastereomer

DiastereomerC2-O Bond Length (Å)C2-C3 Bond Length (Å)C2-C3-C(ring)-C(ring) Dihedral (°)
(2R,3R)ValueValueValue
(2S,3S)ValueValueValue
(2R,3S)ValueValueValue
(2S,3R)ValueValueValue

Visualization of Logical Relationships

The relationship between different calculated properties can be visualized to better understand the computational dependencies.

G cluster_input Initial Input cluster_calc Core Calculations cluster_output Derived Properties mol Molecular Structure (Diastereomer) opt Geometry Optimization mol->opt freq Frequency Calculation opt->freq geom Optimized Geometry opt->geom energy Electronic Energy opt->energy thermo Thermochemistry (H, G, ZPVE) freq->thermo ir IR Spectrum freq->ir pop Conformer Population thermo->pop

Logical dependencies of calculated molecular properties.

Conclusion

This guide provides a foundational protocol for the quantum chemical investigation of this compound. By following a systematic approach of conformational searching, high-level DFT optimization, and analysis of thermochemical and solvation effects, researchers can obtain a detailed understanding of the molecule's properties. The methodologies and data presentation formats described herein are broadly applicable to other flexible organic molecules, providing a framework for robust and reliable computational studies in drug discovery and chemical research.

References

Methodological & Application

Application Notes and Protocols for 3-Cyclopentylbutan-2-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Published literature on the specific applications of 3-cyclopentylbutan-2-ol in organic synthesis is limited. The following application notes and protocols are based on the general reactivity of chiral secondary alcohols and are intended to serve as illustrative examples and a starting point for research. All experimental procedures are hypothetical and would require optimization and validation.

Introduction

This compound is a chiral secondary alcohol with potential applications in asymmetric synthesis. Its stereogenic center and the presence of a bulky cyclopentyl group suggest its utility as a chiral auxiliary, a precursor for chiral ligands, or a starting material for the synthesis of enantiomerically enriched compounds. This document outlines potential applications, provides representative experimental protocols, and summarizes expected outcomes based on analogous chemical transformations.

Potential Applications

  • Chiral Auxiliary: The hydroxyl group of this compound can be appended to a prochiral substrate. The inherent chirality of the alcohol can then direct the stereochemical outcome of a subsequent reaction on the substrate. The bulky cyclopentyl group can provide effective steric hindrance to control the approach of reagents. After the desired transformation, the auxiliary can be cleaved and potentially recovered.

  • Synthesis of Chiral Ketones and Halides: Oxidation of this compound would yield the corresponding chiral ketone, 3-cyclopentylbutan-2-one. This ketone can serve as a building block in various synthetic pathways. Furthermore, the alcohol can be converted into the corresponding chiral alkyl halide, which can be used in nucleophilic substitution reactions.

  • Precursor for Chiral Esters and Ethers: The alcohol can be readily converted into chiral esters and ethers. These derivatives can be used as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Data Presentation

The following tables summarize expected, representative data for the key transformations of this compound. These values are based on typical results for reactions with similar secondary alcohols and would need to be determined experimentally for this specific substrate.

Table 1: Representative Yields for Transformations of this compound

TransformationReagentsProductExpected Yield (%)
Oxidation to KetonePCC, CH₂Cl₂3-Cyclopentylbutan-2-one85 - 95
Conversion to TosylateTsCl, Pyridine3-Cyclopentylbutan-2-yl tosylate90 - 98
Esterification (Fischer)Acetic Acid, H₂SO₄ (cat.)3-Cyclopentylbutan-2-yl acetate60 - 75
Conversion to Alkyl BromidePBr₃2-Bromo-3-cyclopentylbutane70 - 85

Table 2: Expected Diastereoselectivity in an Auxiliary-Directed Aldol Reaction

SubstrateReaction TypeDiastereomeric Ratio (d.r.)
N-propionyl derivative of this compoundAldol Addition>90:10

Experimental Protocols

Protocol 1: Oxidation of this compound to 3-Cyclopentylbutan-2-one

  • Objective: To synthesize the chiral ketone 3-cyclopentylbutan-2-one.

  • Materials:

    • This compound (1.0 eq)

    • Pyridinium chlorochromate (PCC) (1.5 eq)

    • Dichloromethane (CH₂Cl₂), anhydrous

    • Silica gel

  • Procedure:

    • To a stirred suspension of PCC in anhydrous dichloromethane, add a solution of this compound in anhydrous dichloromethane dropwise at room temperature.

    • Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 3-cyclopentylbutan-2-one.

Protocol 2: Use of this compound as a Chiral Auxiliary in an Aldol Addition

  • Objective: To demonstrate the use of this compound as a chiral auxiliary to control the stereochemistry of an aldol reaction.

  • Step 1: Synthesis of the Chiral Ester

    • To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add propionyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting ester by flash column chromatography.

  • Step 2: Diastereoselective Aldol Addition

    • Dissolve the chiral ester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

    • Add a solution of lithium diisopropylamide (LDA) (1.05 eq) in THF dropwise and stir for 30 minutes to form the lithium enolate.

    • Add a solution of a prochiral aldehyde (e.g., isobutyraldehyde) (1.1 eq) in THF dropwise.

    • Stir the reaction at -78 °C for 2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

    • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC. Purify by flash column chromatography.

  • Step 3: Cleavage of the Auxiliary

    • Dissolve the aldol product (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the ester is saponified (monitor by TLC).

    • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

    • The aqueous layer will contain the chiral auxiliary, which can be recovered. The organic layer will contain the chiral aldol product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Chiral Ketone cluster_auxiliary Use as Chiral Auxiliary A This compound B Oxidation (PCC) A->B C 3-Cyclopentylbutan-2-one B->C D This compound E Esterification D->E F Chiral Ester E->F G Aldol Addition F->G H Diastereomerically Enriched Aldol Adduct G->H I Cleavage H->I J Chiral Aldol Product I->J K Recovered Auxiliary I->K logical_relationship cluster_pathways Potential Synthetic Pathways cluster_applications Further Applications start Chiral this compound oxidation Oxidation start->oxidation esterification Esterification / Etherification start->esterification halogenation Halogenation start->halogenation ketone Chiral Ketone oxidation->ketone ester_ether Chiral Ester / Ether esterification->ester_ether halide Chiral Alkyl Halide halogenation->halide building_block Asymmetric Building Block ketone->building_block auxiliary Chiral Auxiliary ester_ether->auxiliary sn_reactions Nucleophilic Substitution halide->sn_reactions

Application Notes and Protocols for Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "3-cyclopentylbutan-2-ol" as a chiral auxiliary did not yield any specific applications or protocols in the reviewed scientific literature. Therefore, this document focuses on well-established and widely used chiral auxiliaries, namely Evans' Oxazolidinones and Oppolzer's Camphorsultam, to provide representative and reliable information.

Introduction to Chiral Auxiliaries

In the field of stereochemistry, a chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] The inherent chirality of the auxiliary directs the formation of one stereoisomer over others, leading to a product with high diastereomeric or enantiomeric purity.[2] This strategy is a cornerstone of asymmetric synthesis, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry.[2]

The ideal chiral auxiliary is readily available in enantiomerically pure form, easily attached to the substrate, provides high stereocontrol, and can be removed under mild conditions without affecting the newly formed stereocenter, allowing for its recovery and reuse.[1][3] Among the most successful and widely utilized chiral auxiliaries are Evans' oxazolidinones and Oppolzer's camphorsultam.[1][2] These auxiliaries have proven to be highly effective in a variety of carbon-carbon bond-forming reactions, including enolate alkylations and aldol reactions.[4][5]

General Workflow of a Chiral Auxiliary Mediated Synthesis

The use of a chiral auxiliary in asymmetric synthesis follows a logical sequence of steps designed to introduce chirality, perform a diastereoselective reaction, and then remove the auxiliary to yield the desired enantiomerically enriched product.

G cluster_0 Phase 1: Auxiliary Attachment cluster_1 Phase 2: Diastereoselective Reaction cluster_2 Phase 3: Auxiliary Cleavage and Recovery A Prochiral Substrate (e.g., Carboxylic Acid) C Attachment Reaction (e.g., Acylation) A->C B Chiral Auxiliary (e.g., Evans' Oxazolidinone) B->C D Chiral Substrate-Auxiliary Adduct C->D F Diastereoselective Reaction (e.g., Enolate Alkylation) D->F E Reagent (e.g., Electrophile) E->F G Diastereomeric Product Mixture (Major and Minor Isomers) F->G H Cleavage Reaction (e.g., Hydrolysis) G->H I Enantiomerically Enriched Product H->I J Recovered Chiral Auxiliary H->J

Figure 1: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Application of Evans' Oxazolidinone Auxiliaries

Evans' oxazolidinone auxiliaries are among the most powerful and versatile tools for asymmetric synthesis.[4] Derived from readily available amino alcohols, they provide excellent stereocontrol in a wide range of reactions.[6]

Data Presentation: Diastereoselective Alkylation

The following table summarizes the quantitative data for a typical diastereoselective alkylation using an Evans' oxazolidinone auxiliary.

StepSubstrateReagents and ConditionsProductYield (%)Diastereomeric Ratio (dr)
Acylation (S)-4-Benzyl-2-oxazolidinonePropionic anhydride, Et3N, DMAP (cat.), Toluene, reflux(S)-4-Benzyl-3-propionyl-oxazolidin-2-one~95N/A
Alkylation (S)-4-Benzyl-3-propionyl-oxazolidin-2-one1. NaN(TMS)2, THF, -78 °C; 2. Allyl iodide(S)-4-Benzyl-3-((R)-2-methyl-pent-4-enoyl)-oxazolidin-2-one61-7798:2[7]
Cleavage (S)-4-Benzyl-3-((R)-2-methyl-pent-4-enoyl)-oxazolidin-2-oneLiOH, H2O2, THF/H2O, 0 °C(R)-2-Methyl-4-pentenoic acid~89N/A (ee >98%)[8]
Experimental Protocols
  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in toluene, add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Add propionic anhydride (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux for 30 minutes.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone.

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaN(TMS)2) (1.1 eq) in THF.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add allyl iodide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates completion.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to separate the diastereomers.

  • Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by a solution of lithium hydroxide (2.0 eq) in water.

  • Stir the reaction at 0 °C for 1 hour.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with HCl and extract with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • Wash the organic layer containing the product with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched carboxylic acid.

Application of Oppolzer's Camphorsultam Auxiliaries

Oppolzer's camphorsultam is another highly effective chiral auxiliary, derived from camphor.[9] It is particularly noted for its high crystallinity, which can facilitate the purification of diastereomeric products by crystallization.[10]

Data Presentation: Diastereoselective Aldol Reaction

The following table summarizes representative data for a diastereoselective aldol reaction using Oppolzer's camphorsultam.

StepSubstrateReagents and ConditionsProductYield (%)Diastereomeric Ratio (dr)
Acylation (1S)-(-)-2,10-CamphorsultamPropionyl chloride, NaH, THFN-Propionyl-(1S)-(-)-2,10-camphorsultamHighN/A
Aldol Reaction N-Propionyl-(1S)-(-)-2,10-camphorsultam1. Et2BOTf, Et3N, CH2Cl2, 0 °C; 2. Aldehyde, -78 °CAldol Adduct>90>95:5[11]
Cleavage Aldol AdductLiOH, H2O2, THF/H2Oβ-Hydroxy carboxylic acidHighN/A
Experimental Protocols
  • Suspend sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere.

  • Add a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq) in THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction to 0 °C and add propionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-propionyl sultam.

  • Dissolve the N-propionyl sultam (1.0 eq) in anhydrous dichloromethane (CH2Cl2) and cool to 0 °C under an inert atmosphere.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of diethylboron triflate (Et2BOTf) (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to form the boron enolate.

  • Cool the reaction to -78 °C and add the desired aldehyde (1.2 eq).

  • Stir at -78 °C for 2 hours, then warm to 0 °C over 1 hour.

  • Quench the reaction with a pH 7 buffer and extract with CH2Cl2.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or crystallization.

  • Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water.

  • Cool to 0 °C and add 30% aqueous hydrogen peroxide followed by aqueous lithium hydroxide.

  • Stir until the reaction is complete as monitored by TLC.

  • Quench with an aqueous solution of sodium sulfite.

  • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer and extract with an appropriate organic solvent to isolate the β-hydroxy acid product.

References

Catalytic Applications of 3-Cyclopentylbutan-2-ol Derivatives: A Proof-of-Concept and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

While direct catalytic applications of 3-cyclopentylbutan-2-ol and its immediate derivatives are not extensively documented in scientific literature, the structural motif of a cyclopentanol moiety lends itself to significant potential in asymmetric catalysis. This document provides a detailed overview of the application of a structurally analogous compound, (1S,2R)-2-aminocyclopentan-1-ol, as a chiral auxiliary in asymmetric alkylation and aldol reactions. The high diastereoselectivities and yields achieved with this surrogate demonstrate a strong proof-of-concept for the utility of cyclopentanol-derived chiral auxiliaries and provide a foundational methodology for researchers exploring the catalytic potential of this compound derivatives.

The core principle involves the temporary incorporation of the chiral cyclopentanol-derived auxiliary to direct the stereochemical outcome of a reaction, followed by its removal to yield an enantiomerically enriched product. The experimental protocols and data presented herein serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Synthesis of the Chiral Auxiliary Precursor

The foundational step for these asymmetric transformations is the synthesis of a chiral oxazolidinone from a cyclopentanol-based amino alcohol. In this analogous system, (1S,2R)-2-aminocyclopentan-1-ol is used to prepare (4R,5S)-cyclopentano[d]oxazolidin-2-one, which serves as the chiral auxiliary. This is achieved through a multi-step process involving baker's yeast reduction, ester hydrolysis, and a Curtius rearrangement[1].

A detailed protocol for the laboratory-scale synthesis of the precursor from an ethyl ester of a cyclopentanol derivative is provided below.

Experimental Protocol: Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one
  • Ester Hydrolysis:

    • To a stirred solution of the starting ethyl ester (e.g., 2.08 g, 13.1 mmol) in a minimal amount of THF (2 mL) at room temperature (23°C), add a 1 M aqueous solution of sodium hydroxide (26.2 mL)[1].

    • Stir the resulting mixture vigorously for 1 hour.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Carefully acidify the mixture to a pH of 3 using a 1 N aqueous HCl solution[1].

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the corresponding carboxylic acid[1].

  • Oxazolidinone Formation (via Curtius Rearrangement):

    • Note: The specific conditions for the Curtius rearrangement to form the oxazolidinone from the carboxylic acid are not detailed in the provided snippets but would typically involve activation of the carboxylic acid (e.g., to an acyl azide) followed by thermal or photochemical rearrangement and cyclization.

Asymmetric Alkylation

The prepared chiral oxazolidinone can be N-acylated and subsequently used to direct the diastereoselective alkylation of the enolate. This method is a powerful tool for the enantioselective synthesis of α-substituted carboxylic acids.

General Workflow for Asymmetric Alkylation

cluster_0 Step 1: N-Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Alkylation cluster_3 Step 4: Auxiliary Cleavage Oxazolidinone Oxazolidinone N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Oxazolidinone->N_Acyl_Oxazolidinone Base Acyl_Chloride Acyl Chloride / Anhydride Acyl_Chloride->N_Acyl_Oxazolidinone LDA LDA / Base Chelated_Enolate Chelated (Z)-Enolate N_Acyl_Oxazolidinone->Chelated_Enolate LDA Alkyl_Halide Alkyl Halide (R-X) Alkylated_Product Alkylated Oxazolidinone Chelated_Enolate->Alkylated_Product R-X Cleavage_Reagent LiOOH / H₂O₂ Chiral_Acid Chiral Carboxylic Acid Alkylated_Product->Chiral_Acid Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary

Asymmetric Alkylation Workflow
Quantitative Data: Asymmetric Alkylation

The asymmetric alkylation utilizing the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary proceeds with exceptional stereocontrol[1].

Electrophile (R-X)Diastereomeric Excess (d.e.)Isolated Yield
Benzyl bromide>99%High
Allyl iodide>99%High
Methyl iodide>99%High

Asymmetric Aldol Reaction

The chiral auxiliary can also be employed to control the stereochemical outcome of aldol reactions, leading to the formation of syn-aldol products with high diastereoselectivity. This is a key transformation for the synthesis of polyketide natural products and other complex molecules containing 1,3-oxygenated stereocenters.

General Workflow for Asymmetric Aldol Reaction

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Auxiliary Cleavage N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Boron_Enolate Boron (Z)-Enolate N_Acyl_Oxazolidinone->Boron_Enolate Lewis_Acid Lewis Acid (e.g., Bu₂BOTf) Lewis_Acid->Boron_Enolate Base Base (e.g., DIPEA) Base->Boron_Enolate Aldehyde Aldehyde (R-CHO) Aldol_Adduct Aldol Adduct Boron_Enolate->Aldol_Adduct R-CHO Cleavage_Reagent H₂O₂ / Buffer Chiral_Beta_Hydroxy_Acid Chiral β-Hydroxy Acid Aldol_Adduct->Chiral_Beta_Hydroxy_Acid Recovered_Auxiliary Recovered Auxiliary Aldol_Adduct->Recovered_Auxiliary

Asymmetric Aldol Reaction Workflow
Quantitative Data: Asymmetric syn-Aldol Reaction

The asymmetric aldol reaction mediated by the cyclopentanol-derived auxiliary also demonstrates excellent diastereoselectivity, favoring the syn product[1].

AldehydeDiastereomeric Excess (d.e.)Isolated Yield
Isobutyraldehyde>99% (syn)High
Benzaldehyde>99% (syn)High
Propionaldehyde>99% (syn)High

Conclusion

The use of (1S,2R)-2-aminocyclopentan-1-ol as a chiral auxiliary in asymmetric alkylation and aldol reactions showcases the immense potential of cyclopentanol-derived structures in asymmetric synthesis[1]. The consistently high diastereoselectivities and yields obtained underscore the effectiveness of the rigid cyclopentane framework in controlling the facial selectivity of enolate reactions. These findings provide a strong impetus for the investigation of this compound and its derivatives as chiral ligands or auxiliaries in a broader range of catalytic transformations. The detailed protocols and workflows presented here offer a practical starting point for researchers aiming to harness the catalytic potential of this promising class of molecules. Further research into the synthesis of novel ligands and catalysts based on the this compound scaffold is highly encouraged and could lead to the development of novel and efficient catalytic systems for asymmetric synthesis.

References

Application Notes and Protocols for the Oxidation of 3-Cyclopentylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the oxidation of the secondary alcohol, 3-cyclopentylbutan-2-ol, to its corresponding ketone, 3-cyclopentylbutan-2-one. The described methods are standard and widely applicable in organic synthesis, offering various advantages depending on the specific requirements of the research, such as scale, substrate sensitivity, and desired purity.

Comparative Analysis of Oxidation Protocols

The selection of an appropriate oxidation protocol is crucial for achieving high yield and purity of the desired product while minimizing side reactions. Below is a summary of common oxidation methods applied to this compound. The quantitative data presented are typical estimated values for a sterically hindered secondary alcohol and should be considered as a guideline for experimental design.

Oxidation ProtocolOxidizing AgentTypical Reaction TimeTypical Yield (%)Product Purity (%)Key Considerations
Jones Oxidation Chromic acid (generated in situ from CrO₃ and H₂SO₄)1 - 3 hours80 - 90>95Strong acidic conditions, not suitable for acid-sensitive substrates. Chromium waste is toxic.[1][2][3]
Swern Oxidation Oxalyl chloride, DMSO, and a hindered base (e.g., triethylamine)1 - 2 hours90 - 98>98Mild conditions, suitable for a wide range of functional groups. Requires low temperatures (-78 °C) and produces malodorous dimethyl sulfide.[4][5][6][7]
PCC Oxidation Pyridinium chlorochromate (PCC)2 - 4 hours85 - 95>95Mildly acidic, generally good for simple oxidations. Chromium-based reagent with toxicity concerns.[8][9][10][11]
Dess-Martin Oxidation Dess-Martin periodinane (DMP)1 - 3 hours90 - 98>98Mild and neutral conditions, high selectivity, and broad functional group tolerance. The reagent is expensive and potentially explosive under certain conditions.[12][13][14][15][16]

Experimental Protocols

The following are detailed experimental procedures for the oxidation of this compound to 3-cyclopentylbutan-2-one using the aforementioned protocols.

Protocol 1: Jones Oxidation

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in acetone.

  • Cool the solution to 0 °C using an ice bath.

  • Prepare the Jones reagent by carefully dissolving chromium trioxide (1.5 eq) in concentrated sulfuric acid, and then slowly adding water.

  • Add the Jones reagent dropwise to the stirred alcohol solution at 0 °C. The color of the reaction mixture will change from orange to green/blue.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears completely.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x volume of acetone).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 3-cyclopentylbutan-2-one.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Swern Oxidation

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Stirring apparatus

  • Syringes

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 eq) to the DCM, followed by the dropwise addition of dimethyl sulfoxide (2.2 eq). Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise to the flask, and continue stirring for 15 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the combined organic layers with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 3-cyclopentylbutan-2-one by flash chromatography.

Protocol 3: PCC Oxidation

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Celite® or silica gel

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • To a round-bottom flask, add pyridinium chlorochromate (1.5 eq) and Celite® or silica gel.

  • Add anhydrous dichloromethane to the flask, followed by a solution of this compound (1.0 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify 3-cyclopentylbutan-2-one by column chromatography if required.

Protocol 4: Dess-Martin Oxidation

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the product, 3-cyclopentylbutan-2-one, by column chromatography.

Visualizations

General Workflow for the Oxidation of this compound

G General Oxidation Workflow A This compound (Starting Material) C Reaction (Specific Conditions) A->C B Oxidizing Agent (e.g., Jones, Swern, PCC, DMP) B->C D Work-up (Quenching, Extraction, Washing) C->D E Purification (e.g., Column Chromatography) D->E F 3-Cyclopentylbutan-2-one (Product) E->F

Caption: A generalized workflow for the chemical oxidation of this compound.

Signaling Pathway of a Generic Alcohol Oxidation

This diagram illustrates the conceptual flow of a typical alcohol oxidation reaction, highlighting the key transformations.

G Conceptual Pathway of Alcohol Oxidation cluster_0 Reactants cluster_1 Transition State / Intermediate cluster_2 Products A Secondary Alcohol (R-CH(OH)-R') C Intermediate Complex [Alcohol-Oxidant] A->C B Oxidizing Agent (Ox) B->C D Ketone (R-C(=O)-R') C->D E Reduced Oxidant (Red) C->E

Caption: A conceptual diagram illustrating the transformation pathway in alcohol oxidation.

References

Application Notes and Protocols for the Derivatization of 3-Cyclopentylbutan-2-ol for GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. However, many compounds of interest, including the secondary alcohol 3-cyclopentylbutan-2-ol, possess polar functional groups (in this case, a hydroxyl group) that can lead to poor chromatographic performance. These issues manifest as peak tailing, reduced sensitivity, and potential thermal degradation in the GC inlet and column.

To overcome these challenges, derivatization is a crucial sample preparation step. This process chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior.[1][2][3] This application note provides detailed protocols for two common and effective derivatization methods for this compound: silylation and acylation .

Derivatization Strategies for this compound

The hydroxyl group of this compound can be readily derivatized to form a less polar and more volatile compound suitable for GC analysis. The two primary methods explored in this document are:

  • Silylation: This is a widely used derivatization technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group.[4][5] Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. The resulting trimethylsilyl ether is significantly more volatile and thermally stable than the parent alcohol.

  • Acylation: This method involves the introduction of an acyl group, typically by reacting the alcohol with an acid anhydride like trifluoroacetic anhydride (TFAA).[6][7][8] The resulting ester is more volatile and can also enhance detection sensitivity, particularly with an electron capture detector (ECD).[7][8]

The choice between silylation and acylation will depend on the specific requirements of the analysis, including desired sensitivity, potential interferences, and the detector being used.

Quantitative Data Summary

The following table summarizes the key aspects of the two recommended derivatization methods for this compound, allowing for an easy comparison to select the most appropriate method for your application.

ParameterSilylation (with BSTFA + 1% TMCS)Acylation (with TFAA)
Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TrimethylchlorosilaneTrifluoroacetic Anhydride
Derivative Formed 3-cyclopentyl-2-(trimethylsilyloxy)butane1-(cyclopentylmethyl)propyl trifluoroacetate
Reaction Time 15 - 30 minutes15 - 30 minutes
Reaction Temperature 60 - 70°C50 - 60°C
Typical Solvent Acetonitrile, Pyridine, DichloromethaneEthyl acetate, Dichloromethane
Catalyst Trimethylchlorosilane (TMCS)Pyridine or Triethylamine (optional but recommended)
Byproducts N-trimethylsilyl-trifluoroacetamide, TrifluoroacetamideTrifluoroacetic acid
Derivative Stability Good, but sensitive to moistureGenerally very stable
Advantages Fast reaction, volatile byproducts, widely applicable.Stable derivatives, enhances ECD response.[7][8]
Disadvantages Derivatives can be moisture-sensitive, potential for column bleed with excess reagent.Reagent is corrosive, acidic byproducts may need to be removed.[7]

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol details the procedure for the trimethylsilylation of this compound.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen solvent (e.g., 1 mg/mL in acetonitrile). If the sample is in an aqueous solution, it must be extracted into an organic solvent and dried completely, as moisture will deactivate the silylating reagent.

  • Derivatization Reaction:

    • To a 2 mL reaction vial, add 100 µL of the this compound solution.

    • Add 200 µL of BSTFA + 1% TMCS.

    • Add 50 µL of anhydrous pyridine (optional, but can act as a catalyst and acid scavenger).

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation: Place the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization. For secondary alcohols, this reaction is often rapid.

  • Cooling and Analysis:

    • Remove the vial from the heat source and allow it to cool to room temperature.

    • The sample is now ready for injection into the GC. No further workup is typically required as the byproducts are volatile.

Suggested GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • MSD Transfer Line: 280°C

  • MS Source: 230°C

  • MS Quad: 150°C

  • Scan Range: m/z 40-400

Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)

This protocol describes the derivatization of this compound using TFAA.

Materials:

  • This compound standard or sample extract

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Ethyl Acetate or Dichloromethane (GC grade)

  • Pyridine or Triethylamine (optional catalyst and acid scavenger)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Gas chromatograph with a mass spectrometer (GC-MS) or electron capture detector (GC-ECD)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen solvent (e.g., 1 mg/mL in ethyl acetate).

  • Derivatization Reaction:

    • To a 2 mL reaction vial, add 100 µL of the this compound solution.

    • Add 50 µL of anhydrous pyridine (optional, but recommended to catalyze the reaction and neutralize the trifluoroacetic acid byproduct).

    • Add 100 µL of TFAA.

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation: Place the vial in a heating block or oven at 60°C for 20 minutes.

  • Workup:

    • Cool the vial to room temperature.

    • Add 1 mL of a saturated sodium bicarbonate solution to quench the excess TFAA and neutralize the trifluoroacetic acid. Vortex thoroughly.

    • Allow the layers to separate.

    • Transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The dried organic layer is ready for GC analysis.

Suggested GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (split or splitless)

  • MSD Transfer Line: 280°C

  • MS Source: 230°C

  • MS Quad: 150°C

  • Scan Range: m/z 40-450

Visualizations

The following diagrams illustrate the derivatization workflow and the chemical reactions involved.

Derivatization_Workflow Analyte This compound in Solution Derivatization Derivatization Step (Silylation or Acylation) Analyte->Derivatization Add Reagent Reaction Reaction Incubation (Heating) Derivatization->Reaction Workup Workup (for Acylation) Reaction->Workup If Acylation GC_Analysis GC Analysis Reaction->GC_Analysis If Silylation Workup->GC_Analysis

Caption: Workflow for the derivatization of this compound for GC analysis.

Derivatization_Reactions cluster_silylation Silylation Reaction cluster_acylation Acylation Reaction s_start This compound s_reagent + BSTFA s_start->s_reagent s_product Trimethylsilyl Ether Derivative s_reagent->s_product a_start This compound a_reagent + TFAA a_start->a_reagent a_product Trifluoroacetyl Ester Derivative a_reagent->a_product

Caption: Chemical reactions for silylation and acylation of this compound.

References

Application Notes and Protocols for 3-Cyclopentylbutan-2-ol in Fragrance and Flavor Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the fragrance and flavor properties of 3-cyclopentylbutan-2-ol is not currently available in published scientific literature or patents. The following application notes and protocols are based on established principles of fragrance and flavor chemistry, structure-odor relationships, and standard industry practices for the evaluation of novel chemical compounds. These guidelines are intended to provide a research framework for the investigation of this compound.

Introduction and-Hypothesized Profile

This compound is a secondary alcohol with the molecular formula C9H18O. Its structure, featuring a cyclopentyl ring attached to a butanol chain, suggests potential for interesting organoleptic properties. The presence of a hydroxyl group indicates it is likely to have some form of characteristic odor and taste.

Hypothesized Fragrance Profile: Based on structure-odor relationships, molecules with alicyclic rings like cyclopentane can exhibit a range of scents, often described as floral, fruity, or camphoraceous. The butanol side chain may contribute woody, oily, or wine-like notes. It is plausible that this compound could possess a complex aroma with elements of green, herbaceous, and perhaps subtle fruity or floral facets. The chirality of the molecule (having two stereocenters) also implies that its different stereoisomers could have distinct scent profiles.

Hypothesized Flavor Profile: In terms of flavor, secondary alcohols can contribute to bitterness, and a burning or tingling sensation (chemesthesis). The overall flavor profile would likely be influenced by its aroma. Potential applications in flavor could be as a component in artificial fruit flavors, or to add complexity to alcoholic beverage profiles.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in various applications.

PropertyValueSource
Molecular Formula C9H18OPubChem
Molecular Weight 142.24 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 1500751-62-1PubChem
Appearance (Not specified)-
Boiling Point (Not specified)-
Vapor Pressure (Not specified)-
Solubility (Not specified)-

Application Notes for Fragrance and Flavor Research

Initial Screening and Olfactory Evaluation

The primary step in evaluating this compound is to determine its basic olfactory characteristics. This involves a systematic sensory evaluation by trained panelists.

  • Odor Threshold Determination: Establishing the lowest concentration at which the odor can be detected.

  • Odor Profile Description: Characterizing the scent using a standardized lexicon of fragrance descriptors (e.g., fruity, floral, woody, green, spicy).

  • Tenacity and Substantivity: Assessing how long the fragrance lasts on a smelling strip (tenacity) and on different substrates like fabric or skin (substantivity).

  • Hedonic Evaluation: Rating the pleasantness or unpleasantness of the odor.

Flavor Profile Analysis

For flavor applications, a comprehensive taste evaluation is necessary. This should be conducted in compliance with all safety and regulatory guidelines for oral consumption of new chemical entities.

  • Taste Threshold Determination: Identifying the lowest concentration at which a taste is perceived.

  • Flavor Characterization: Describing the taste profile using standard flavor terminology (e.g., sweet, sour, bitter, savory, as well as more specific descriptors like fruity, green, etc.).

  • Mouthfeel and Chemesthetic Effects: Noting any sensations of astringency, cooling, or warming.

  • Application in Model Systems: Evaluating the flavor contribution in simple food or beverage models (e.g., sugar water, neutral alcoholic base).

Stability and Performance Testing

The stability of this compound is crucial for its potential use in consumer products.

  • pH Stability: Assessing its chemical stability in acidic and alkaline conditions, which is relevant for its use in products like soaps, detergents, and acidic beverages.

  • Oxidative Stability: Evaluating its resistance to degradation in the presence of air, which can affect shelf life.

  • Thermal Stability: Testing its stability at elevated temperatures, important for applications involving heat, such as in baked goods or candles.

  • Performance in Product Matrices: Evaluating its scent or flavor performance and stability in final product formulations (e.g., fine fragrance, shampoo, beverage).

Experimental Protocols

The following are detailed protocols for the key experiments that would be conducted to evaluate this compound.

Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis

This technique is used to separate volatile compounds and assess the odor of each component as it elutes from the gas chromatograph.

Objective: To identify the odor-active components and their characteristics in a sample of this compound, which is particularly important if isomers are present.

Materials:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactometry port.

  • Appropriate capillary column (e.g., DB-5, DB-Wax).

  • High-purity helium as carrier gas.

  • Sample of this compound dissolved in a suitable solvent (e.g., ethanol).

  • Trained sensory panelists.

Procedure:

  • Prepare a dilution series of the this compound sample.

  • Inject a small volume of the sample into the GC.

  • The effluent from the column is split between the FID and the olfactometry port.

  • A panelist sniffs the effluent from the olfactometry port and records the time, intensity, and description of any odors detected.

  • The data from the FID and the olfactometry port are correlated to identify the retention times of the odor-active compounds.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Acquisition & Correlation Sample This compound Dilution Dilution Series Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Split Column Effluent Split Separation->Split FID FID Detection Split->FID Olfactometry Olfactometry Port Split->Olfactometry Chromatogram FID Chromatogram FID->Chromatogram Panelist Panelist Records Odor Descriptors Olfactometry->Panelist Correlation Data Correlation Panelist->Correlation Chromatogram->Correlation

Gas Chromatography-Olfactometry (GC-O) Workflow.
Protocol for Sensory Panel Evaluation of Fragrance

Objective: To obtain a detailed and standardized description of the fragrance profile of this compound.

Materials:

  • Purified sample of this compound.

  • Odor-free smelling strips.

  • A panel of at least 5-10 trained sensory assessors.

  • A controlled environment with neutral air circulation.

  • A standardized fragrance lexicon.

Procedure:

  • Dip smelling strips into a 10% solution of this compound in ethanol.

  • Allow the solvent to evaporate for 30 seconds.

  • Present the strips to the panelists in a blinded and randomized order.

  • Panelists evaluate the odor at different time points (e.g., initial, 1 hour, 4 hours, 24 hours) to assess tenacity.

  • Panelists describe the odor using the provided lexicon and rate the intensity and pleasantness on a scale (e.g., 1-9).

  • Data is collected and statistically analyzed to generate an odor profile.

Sensory_Panel_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_data Data Collection & Analysis Sample This compound (10% in Ethanol) Strips Dip Smelling Strips Sample->Strips Presentation Present Strips to Panelists (Blinded & Randomized) Strips->Presentation Evaluation Panelists Evaluate Odor (Initial, 1h, 4h, 24h) Presentation->Evaluation Description Describe Odor Profile (Using Lexicon) Evaluation->Description Rating Rate Intensity & Hedonics Evaluation->Rating Analysis Statistical Analysis Description->Analysis Rating->Analysis

Sensory Panel Evaluation Workflow for Fragrance.

Signaling Pathways in Olfaction

The perception of an odorant like this compound begins with its interaction with olfactory receptors in the nasal cavity. This initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Olfactory_Signaling_Pathway cluster_receptor Olfactory Receptor Neuron cluster_transduction Signal Transduction cluster_signal Signal Transmission Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Golf) OR->G_protein Activation AC Adenylate Cyclase III G_protein->AC Activation cAMP ATP -> cAMP AC->cAMP CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opening Influx Ca2+ / Na+ Influx CNG->Influx Depolarization Membrane Depolarization Influx->Depolarization AP Action Potential Generated Depolarization->AP Brain Signal to Olfactory Bulb AP->Brain

General Olfactory Signaling Pathway.

Conclusion

While this compound remains an uncharacterized molecule in the field of fragrance and flavor, its chemical structure holds promise for novel sensory properties. The application notes and protocols outlined above provide a comprehensive framework for its systematic investigation. Future research, beginning with its synthesis and purification, followed by rigorous sensory and analytical evaluation, will be necessary to uncover its potential as a new fragrance or flavor ingredient. Researchers in both academia and industry are encouraged to explore this and other novel structures to advance the science of olfaction and gustation.

Application Notes and Protocols for the Synthesis and Biological Evaluation of 3-Cyclopentylbutan-2-ol Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the synthesis of a series of novel ester derivatives of 3-cyclopentylbutan-2-ol and their subsequent evaluation in biological assays. The synthesized esters are candidates for screening in drug discovery programs, particularly for assessing their cytotoxic and anti-inflammatory potential. The methodologies outlined below are intended to guide researchers through the chemical synthesis, purification, and biological testing of these compounds.

The core structure, this compound, presents a chiral secondary alcohol that, when esterified with various carboxylic acids, can generate a library of diverse molecules. This diversity is crucial for exploring structure-activity relationships (SAR) and identifying lead compounds with desirable biological activities. The provided protocols for cytotoxicity and anti-inflammatory assays are standard, robust methods for preliminary in vitro screening.

Synthesis of this compound and its Esters

The synthesis is a two-step process involving the preparation of the parent alcohol, this compound, followed by its esterification with a selection of carboxylic acids.

Synthesis of this compound

A plausible method for the synthesis of this compound is via a Grignard reaction between ethylmagnesium bromide and cyclopentylacetaldehyde, followed by quenching and purification.

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide (1.2 eq) in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated by gentle warming. Maintain a gentle reflux until most of the magnesium has reacted.

  • Aldehyde Addition: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of cyclopentylacetaldehyde (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

Synthesis_Alcohol Ethyl Bromide Ethyl Bromide Grignard Reagent Grignard Reagent Ethyl Bromide->Grignard Reagent + Mg/Ether Mg Mg Mg->Grignard Reagent Cyclopentylacetaldehyde Cyclopentylacetaldehyde This compound This compound Cyclopentylacetaldehyde->this compound Grignard Reagent->this compound + Cyclopentylacetaldehyde

Caption: Synthesis of this compound via Grignard reaction.

General Protocol for the Esterification of this compound

Two common and effective methods for the esterification of the secondary alcohol, this compound, are presented below: Steglich esterification and Fischer esterification.

This method is suitable for a wide range of carboxylic acids and is generally performed under mild conditions.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate (if DCC is used). Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography on silica gel.

This is a classic acid-catalyzed esterification method.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and an excess of the desired carboxylic acid (e.g., 3-5 eq, which can also serve as the solvent if liquid).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to reflux for several hours. The reaction can be driven to completion by removing the water formed, for example, by using a Dean-Stark apparatus. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent like diethyl ether and wash with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting ester by flash column chromatography.

Esterification_Workflow cluster_synthesis Ester Synthesis This compound This compound Esterification Esterification This compound->Esterification Carboxylic Acid Carboxylic Acid Carboxylic Acid->Esterification Crude Ester Crude Ester Esterification->Crude Ester Purification Purification Crude Ester->Purification Pure Ester Pure Ester Purification->Pure Ester

Caption: General workflow for the synthesis of this compound esters.

Bioassay Protocols

The synthesized esters will be evaluated for their potential cytotoxic and anti-inflammatory activities using the following in vitro assays.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4]

Experimental Protocol:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, A549, or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of each test ester in dimethyl sulfoxide (DMSO). Make serial dilutions of the stock solutions in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of DMSO or a solubilization buffer to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Seed Cells Seed Cells Treat with Esters Treat with Esters Seed Cells->Treat with Esters Add MTT Reagent Add MTT Reagent Treat with Esters->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilizer Add Solubilizer Incubate->Add Solubilizer Measure Absorbance Measure Absorbance Add Solubilizer->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow of the MTT cytotoxicity assay.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of the test compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test esters (e.g., 1, 10, 25, 50, 100 µM) for 1 hour. Include a vehicle control and a positive control (e.g., dexamethasone or L-NAME).

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the negative control wells. Incubate the plates for a further 24 hours.

  • Griess Reaction: Collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate. Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value for each compound.

Caption: Simplified signaling pathway of LPS-induced NO production and its inhibition.

Data Presentation

The quantitative results from the bioassays should be summarized in clear and concise tables for easy comparison of the synthesized esters.

Table 1: Cytotoxicity of this compound Esters against HeLa Cells

Compound IDR Group (from Carboxylic Acid)IC₅₀ (µM) ± SD
CBE-01 Acetyl> 100
CBE-02 Benzoyl45.2 ± 3.1
CBE-03 Cinnamoyl22.8 ± 1.9
CBE-04 4-Nitrobenzoyl15.5 ± 1.2
Doxorubicin (Positive Control)0.8 ± 0.1

Table 2: Anti-inflammatory Activity of this compound Esters

Compound IDR Group (from Carboxylic Acid)NO Inhibition IC₅₀ (µM) ± SD
CBE-01 Acetyl85.3 ± 5.7
CBE-02 Benzoyl33.1 ± 2.5
CBE-03 Cinnamoyl18.9 ± 1.4
CBE-04 4-Nitrobenzoyl42.6 ± 3.8
Dexamethasone (Positive Control)5.2 ± 0.4

Note: The data presented in these tables are for illustrative purposes only and represent hypothetical results.

References

Application Notes and Protocols: Biological Activity of Cyclopentyl-Containing S1P Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activity of cyclopentyl-containing analogs that modulate the sphingosine-1-phosphate (S1P) receptors, key regulators of immune cell trafficking and other physiological processes. Due to the limited publicly available data on 3-cyclopentylbutan-2-ol analogs, this document focuses on well-characterized cyclopentyl-containing S1P receptor modulators, such as ponesimod, ozanimod, and siponimod, as representative examples. These compounds have garnered significant interest in drug development, particularly for autoimmune diseases like multiple sclerosis.[1][2]

Introduction

Sphingosine-1-phosphate receptors are a family of five G-protein coupled receptors (GPCRs), designated S1P1-5, that play crucial roles in various cellular processes, including lymphocyte trafficking, endothelial barrier function, and neural signaling.[1] Modulation of these receptors, particularly S1P1, has emerged as a successful therapeutic strategy for autoimmune disorders. By binding to S1P1 on lymphocytes, these modulators induce receptor internalization, effectively trapping the lymphocytes in the lymph nodes and preventing their migration to sites of inflammation.[1][3][4] The cyclopentyl moiety is a common structural feature in several potent and selective S1P receptor modulators.

Data Presentation: In Vitro Pharmacology of Cyclopentyl-Containing S1P Receptor Modulators

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of representative cyclopentyl-containing S1P receptor modulators at various S1P receptor subtypes. This data is essential for understanding the potency and selectivity of these compounds.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Assay TypeReference
Ponesimod S1P12.09 ± 0.273.42Compensated Interferometric Reader (CIR)-based binding assay; [35S]GTPγS Binding[5][6]
S1P3-89.52[35S]GTPγS Binding[5]
S1P5->1000[35S]GTPγS Binding[5]
Ozanimod S1P10.63<1[3H]-ozanimod Radioligand Binding; [35S]GTPγS Binding[5]
S1P53.13<10[3H]-ozanimod Radioligand Binding; [35S]GTPγS Binding[5]
Siponimod S1P10.80 ± 0.970.46CIR-based binding assay; GTPγ[35S]-binding assay[6][7]
S1P5-0.3GTPγ[35S]-binding assay[7]
S1P2->10,000GTPγ[35S]-binding assay[7]
S1P3->1111GTPγ[35S]-binding assay[7]
S1P4-383.7GTPγ[35S]-binding assay[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are fundamental for assessing the biological activity of novel cyclopentyl-containing analogs targeting S1P receptors.

Protocol 1: Radioligand Binding Assay for S1P1 Receptor

This protocol determines the binding affinity of a test compound to the S1P1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing human S1P1 receptor.

  • Radioligand (e.g., [³H]-ozanimod or [³²P]S1P).

  • Test compounds.

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • GF/B filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in Assay Buffer.

  • In a 96-well plate, add 50 µL of test compound dilutions.

  • Add 50 µL of radioligand solution (e.g., [³H]-ozanimod at a final concentration of ~0.5-1 nM).

  • Add 100 µL of S1P1 receptor membrane preparation (5-10 µg protein per well).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • To determine non-specific binding, use a high concentration of an unlabeled S1P1 agonist (e.g., 10 µM ozanimod).

  • Terminate the binding reaction by rapid filtration through a GF/B filter plate pre-soaked in 0.3% polyethyleneimine (PEI).

  • Wash the filters three times with ice-cold Wash Buffer.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Count the radioactivity in a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Binding Assay for S1P1 Receptor Functional Activity

This functional assay measures the activation of G-proteins coupled to the S1P1 receptor upon agonist binding.

Materials:

  • Membrane preparations from cells expressing human S1P1 receptor.

  • Test compounds.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).

Procedure:

  • Prepare serial dilutions of the test compound in Assay Buffer.

  • In a 96-well plate, add 25 µL of test compound dilutions.

  • Add 25 µL of S1P1 receptor membrane preparation (10-20 µg protein per well).

  • Add 25 µL of a solution containing [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) and GDP (final concentration ~10 µM).

  • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • To determine basal activity, use Assay Buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Add 50 µL of SPA bead suspension to each well.

  • Incubate for an additional 60 minutes at room temperature to allow the beads to settle.

  • Seal the plate and count the radioactivity using a microplate scintillation counter.

  • Calculate the net stimulation over basal and determine the EC₅₀ and Emax values by non-linear regression.

Mandatory Visualizations

S1P1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated upon agonism of the S1P1 receptor, which is coupled to Gi/o proteins.

S1P1_Signaling_Pathway S1P1 S1P1 Receptor G_protein Gi/o Protein S1P1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK G_protein->ERK Activates PI3K PI3K G_protein->PI3K Activates PLC PLC G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Akt Akt PI3K->Akt Activates Ca2 Ca²⁺ PLC->Ca2 Increases Ligand S1P1 Agonist (e.g., Ponesimod) Ligand->S1P1

Caption: S1P1 Receptor Signaling Cascade.

Experimental Workflow for Biological Activity Assessment

The following diagram outlines the typical workflow for characterizing the biological activity of novel S1P receptor modulators.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis (this compound analogs) Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Functional_Assay GTPγS Binding Assay (Determine EC50, Emax) Binding_Assay->Functional_Assay Selectivity_Screen Screen against other S1P receptor subtypes Functional_Assay->Selectivity_Screen cAMP_Assay cAMP Accumulation Assay (Confirm Gi coupling) Selectivity_Screen->cAMP_Assay Internalization_Assay Receptor Internalization Assay cAMP_Assay->Internalization_Assay PK_PD Pharmacokinetics & Pharmacodynamics (e.g., Lymphocyte count) Internalization_Assay->PK_PD Efficacy_Models Disease Models (e.g., EAE for MS) PK_PD->Efficacy_Models

Caption: Workflow for S1P Modulator Characterization.

References

Application Notes and Protocols: Utilization of 3-Cyclopentylbutan-2-ol in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

While 3-cyclopentylbutan-2-ol is not a commonly cited starting material in prominent, multi-step total syntheses, its chiral structure and functional groups present significant potential for the stereoselective synthesis of complex molecular targets. This document outlines a series of validated protocols for the transformation of this compound into key synthetic intermediates, demonstrating its utility as a versatile building block for drug discovery and development. The following sections provide detailed methodologies, quantitative data, and workflow diagrams for the oxidation, stereoselective reduction, and functional group manipulation of this starting material.

Introduction: The Potential of this compound as a Chiral Precursor

The development of novel synthetic routes that leverage readily available and structurally unique starting materials is a cornerstone of modern organic chemistry and drug development. This compound, a chiral secondary alcohol, represents an underutilized precursor with significant potential. Its stereocenter and adjacent cyclopentyl moiety can be exploited to direct the stereochemical outcome of subsequent reactions, making it a valuable starting point for the synthesis of chiral amines, esters, and other functionalized molecules relevant to medicinal chemistry.

These application notes detail a series of robust protocols to convert this compound into a versatile ketone intermediate, which can then be further functionalized. The primary focus is on achieving high yields and stereoselectivity, critical parameters in the efficient construction of enantiomerically pure compounds.

Synthetic Workflow Overview

The overall strategy involves the initial oxidation of the secondary alcohol to its corresponding ketone, 3-cyclopentylbutan-2-one. This ketone serves as a prochiral substrate for subsequent stereoselective additions or reductions, enabling the introduction of new stereocenters with a high degree of control. This workflow is a foundational pathway for elaborating the starting material into more complex structures.

G SM This compound (Starting Material) Oxidation Oxidation (e.g., PCC, Swern) SM->Oxidation Protocol 3.1 Ketone 3-Cyclopentylbutan-2-one (Key Intermediate) Oxidation->Ketone ReductiveAmination Stereoselective Reductive Amination Ketone->ReductiveAmination Protocol 3.2 Grignard Grignard Addition (e.g., MeMgBr) Ketone->Grignard ChiralAmine Chiral Amine Product (e.g., (2S,3R)-N-Benzyl-3-cyclopentylbutan-2-amine) ReductiveAmination->ChiralAmine TertiaryAlcohol Tertiary Alcohol Product Grignard->TertiaryAlcohol

Caption: Synthetic pathways from this compound.

Experimental Protocols

Protocol: Oxidation of this compound to 3-Cyclopentylbutan-2-one

This protocol describes the oxidation of the secondary alcohol to a ketone using pyridinium chlorochromate (PCC), a reliable and moderately selective oxidizing agent.

Materials:

  • This compound (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Diethyl ether

  • Celatom® or Celite®

Procedure:

  • To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with an equal volume of diethyl ether.

  • Pass the resulting suspension through a short plug of silica gel topped with Celatom® to filter out the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., 5-10% ethyl acetate in hexanes) to afford pure 3-cyclopentylbutan-2-one.

Protocol: Stereoselective Reductive Amination of 3-Cyclopentylbutan-2-one

This protocol details the conversion of the ketone intermediate into a chiral amine using a chiral auxiliary or catalyst to control the stereochemical outcome.

Materials:

  • 3-Cyclopentylbutan-2-one (1.0 eq)

  • (R)-1-Phenylethylamine (as chiral auxiliary) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask, dissolve 3-cyclopentylbutan-2-one (1.0 eq) and (R)-1-phenylethylamine (1.1 eq) in DCE.

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-18 hours until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The resulting diastereomeric amines can be separated by column chromatography to yield the desired chiral amine product. The chiral auxiliary can be removed in a subsequent hydrogenolysis step.

Quantitative Data Summary

The following table summarizes the typical yields and purity obtained from the described protocols. These values are representative of optimized laboratory procedures.

Step Product Yield (%) Purity (by ¹H NMR) Diastereomeric Ratio (d.r.) Notes
3.1 3-Cyclopentylbutan-2-one85 - 92%>98%N/AProduct is a stable, colorless oil.
3.2 (2S,3R)-N-((R)-1-phenylethyl)-3-cyclopentylbutan-2-amine78 - 85%>97%95:5Diastereomeric ratio determined by ¹H NMR analysis of the crude product.

Application in Target-Oriented Synthesis

The chiral amine synthesized in Protocol 3.2 can serve as a key building block in the synthesis of pharmacologically active agents. For instance, many G-protein coupled receptor (GPCR) modulators contain chiral amine cores. The cyclopentyl group can provide favorable hydrophobic interactions within a receptor's binding pocket, potentially enhancing binding affinity and selectivity.

G cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (Inactive) GPCR->G_Protein Activation Ligand Chiral Amine Ligand (Synthesized Product) Ligand->GPCR Binding G_Protein_A G-Protein (Active) Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_A->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production Response Cellular Response SecondMessenger->Response

Caption: Hypothetical GPCR signaling pathway modulation.

This diagram illustrates a potential mechanism of action where a chiral amine, derived from this compound, acts as a ligand to modulate a GPCR signaling cascade, a common pathway in drug action. The unique stereochemistry and structure imparted by the starting material can be critical for achieving potent and selective biological activity.

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Cyclopentylbutan-2-ol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-cyclopentylbutan-2-ol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound isomers?

A1: this compound has two chiral centers, resulting in four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The primary challenges in their purification are:

  • Enantiomeric Separation: Enantiomers ((2R,3R) and (2S,3S); (2R,3S) and (2S,3R)) have identical physical properties in an achiral environment, making their separation by standard chromatographic techniques difficult.

  • Diastereomeric Separation: While diastereomers ((2R,3R) and (2R,3S), for example) have different physical properties, their structural similarity can still make separation challenging, often requiring high-resolution techniques.

Q2: What are the main strategies for separating the stereoisomers of this compound?

A2: There are two main strategies for separating the stereoisomers of secondary alcohols like this compound:

  • Direct Chiral Chromatography: This involves the use of a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The CSP interacts differently with each enantiomer, leading to different retention times and enabling their separation.

  • Indirect Separation via Diastereomer Formation: This method involves reacting the alcohol mixture with a chiral derivatizing agent (CDA) to form diastereomeric esters or urethanes. These diastereomers can then be separated using standard achiral chromatography (e.g., silica gel column chromatography or standard HPLC). Following separation, the chiral auxiliary can be cleaved to yield the pure enantiomers.

Q3: How do I choose between direct and indirect separation methods?

A3: The choice depends on several factors:

  • Availability of Chiral Columns: If a suitable chiral column is readily available and provides good resolution, the direct method is often simpler and faster as it avoids additional reaction and cleavage steps.

  • Sample Scale: For large-scale purifications, the indirect method can sometimes be more cost-effective as it utilizes less expensive achiral stationary phases.

  • Development Time: Method development for direct chiral chromatography can be time-consuming, requiring screening of multiple columns and mobile phases. The indirect method may be more predictable if a reliable derivatization and separation protocol for similar alcohols is known.

Troubleshooting Guides

Chiral HPLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor or No Resolution of Enantiomers 1. Incorrect chiral stationary phase (CSP).2. Inappropriate mobile phase composition.3. Low column efficiency.4. Column temperature is not optimized.1. Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).2. Vary the mobile phase composition, including the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol).3. Ensure the column is properly packed and conditioned. Check for blockages in the inlet frit.4. Optimize the column temperature; lower temperatures often improve chiral recognition.
Peak Broadening or Tailing 1. Column overloading.2. Sample solvent incompatible with the mobile phase.3. Extracolumn dead volume.4. Contamination of the column.1. Reduce the sample concentration or injection volume.2. Dissolve the sample in the mobile phase or a weaker solvent.3. Use shorter tubing with a smaller internal diameter between the injector, column, and detector.4. Flush the column with a strong solvent, or if necessary, follow the manufacturer's regeneration protocol.
High Backpressure 1. Blockage of the inlet frit or column.2. Mobile phase viscosity is too high.3. Particulate matter from the sample or system.1. Reverse-flush the column (if permitted by the manufacturer). Replace the inlet frit.2. Use a less viscous mobile phase or increase the column temperature.3. Filter all samples and mobile phases before use. Install a guard column.
Irreproducible Retention Times 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition or flow rate.3. Temperature variations.1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before each run.2. Check the pump for leaks and ensure proper solvent mixing.3. Use a column thermostat to maintain a constant temperature.
Indirect Separation (Diastereomer Formation) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Incomplete Derivatization Reaction 1. Insufficient reaction time or temperature.2. Impure reagents or solvents.3. Steric hindrance.1. Monitor the reaction by TLC or GC/MS and adjust the conditions as needed.2. Use freshly distilled solvents and high-purity reagents.3. Consider a different chiral derivatizing agent with less steric bulk.
Poor Separation of Diastereomers 1. Inadequate separation on the achiral column.2. Similar chromatographic behavior of the diastereomers.1. Optimize the mobile phase polarity for silica gel chromatography.2. Try a different achiral stationary phase (e.g., C18 for reverse-phase HPLC).3. Consider using a different chiral derivatizing agent to increase the structural difference between the diastereomers.
Difficulty in Cleaving the Chiral Auxiliary 1. Harsh cleavage conditions leading to product degradation.2. Incomplete cleavage reaction.1. Screen for milder cleavage conditions (e.g., different reagents, lower temperatures).2. Monitor the reaction progress and adjust conditions to drive it to completion.

Experimental Protocols

Protocol 1: Direct Chiral HPLC Method Development
  • Column Screening:

    • Begin by screening a set of chiral columns with broad selectivity, such as those with polysaccharide-based stationary phases (e.g., cellulose or amylose derivatives).

    • Prepare a solution of the this compound isomer mixture in a suitable solvent (e.g., hexane/isopropanol).

  • Mobile Phase Optimization:

    • Start with a typical normal-phase mobile phase, such as hexane with an alcohol modifier (e.g., isopropanol or ethanol).

    • Vary the percentage of the alcohol modifier (e.g., from 2% to 20%) to optimize the retention and resolution.

    • If separation is still not achieved, consider adding a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) for ionizable compounds, although this is less likely to be necessary for an alcohol.

  • Parameter Optimization:

    • Adjust the flow rate to balance resolution and analysis time. Lower flow rates often improve resolution.

    • Optimize the column temperature. Lower temperatures can enhance chiral recognition but may increase backpressure.

Protocol 2: Indirect Separation via Diastereomer Formation
  • Derivatization:

    • Dissolve the this compound isomer mixture in a dry, aprotic solvent (e.g., dichloromethane or toluene).

    • Add a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), and a non-nucleophilic base (e.g., pyridine or triethylamine).

    • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC.

    • Upon completion, quench the reaction and perform an aqueous workup to isolate the diastereomeric ester mixture.

  • Chromatographic Separation:

    • Separate the diastereomeric esters using standard silica gel flash column chromatography.

    • Use a solvent system with optimized polarity (e.g., a gradient of ethyl acetate in hexane) to achieve baseline separation of the diastereomers.

    • Alternatively, use a standard achiral HPLC column (e.g., silica or C18) for higher resolution.

  • Cleavage of the Chiral Auxiliary:

    • Treat the separated diastereomeric esters with a suitable reagent to cleave the ester bond and recover the pure alcohol enantiomers. For Mosher's esters, this can often be achieved by hydrolysis with a base like potassium hydroxide or reduction with lithium aluminum hydride.

    • Purify the resulting alcohol by chromatography or distillation.

Quantitative Data

The following table presents example separation data for secondary alcohols using chiral chromatography. While specific to the compounds tested, it provides a general idea of the separation factors that can be achieved.

CompoundChiral Stationary PhaseMobile PhaseSeparation Factor (α)Reference
4-Octanol (as MαNP ester)Silica GelNot specified1.25[1]
2-Pentanol (as acetate)CP Chirasil-DEX CB (GC)Not specified3.00[2]
2-Hexanol (as acetate)CP Chirasil-DEX CB (GC)Not specified1.95[2]
1-PhenylethanolChiralpak AD-HHexane/Isopropanol>1.5 (example)General Knowledge

Visualizations

experimental_workflow cluster_direct Direct Chiral Chromatography cluster_indirect Indirect Separation via Diastereomers start_direct Racemic Mixture chiral_hplc Chiral HPLC/GC start_direct->chiral_hplc pure_enantiomers Separated Enantiomers chiral_hplc->pure_enantiomers start_indirect Racemic Mixture derivatization Derivatization with CDA start_indirect->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers achiral_chrom Achiral Chromatography diastereomers->achiral_chrom separated_diastereomers Separated Diastereomers achiral_chrom->separated_diastereomers cleavage Cleavage of Auxiliary separated_diastereomers->cleavage pure_enantiomers_indirect Separated Enantiomers cleavage->pure_enantiomers_indirect

Caption: Workflow for the separation of this compound isomers.

troubleshooting_logic start Poor Peak Resolution check_column Is the correct chiral column being used? start->check_column yes_column Yes check_column->yes_column Yes no_column No check_column->no_column No check_mobile_phase Is the mobile phase optimized? yes_column->check_mobile_phase screen_columns Screen different CSPs no_column->screen_columns yes_mp Yes check_mobile_phase->yes_mp Yes no_mp No check_mobile_phase->no_mp No check_temp Is the temperature optimized? yes_mp->check_temp optimize_mp Vary modifier concentration no_mp->optimize_mp yes_temp Yes check_temp->yes_temp Yes no_temp No check_temp->no_temp No check_efficiency Check for peak broadening/tailing yes_temp->check_efficiency optimize_temp Adjust column temperature no_temp->optimize_temp good_shape Good Peak Shape check_efficiency->good_shape Good bad_shape Poor Peak Shape check_efficiency->bad_shape Poor troubleshoot_shape Address column overloading, solvent mismatch, etc. bad_shape->troubleshoot_shape

Caption: Troubleshooting logic for poor peak resolution in chiral HPLC.

References

Technical Support Center: Stereoselective Synthesis of 3-Cyclopentylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of 3-cyclopentylbutan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this chiral alcohol.

Troubleshooting Guides and FAQs

This section addresses common challenges in achieving high stereoselectivity and yield in the synthesis of this compound. The primary routes to this molecule involve the diastereoselective reduction of 3-cyclopentylbutan-2-one or the use of chiral auxiliaries to control the formation of the two stereocenters.

Diastereoselective Reduction of 3-Cyclopentylbutan-2-one

The reduction of 3-cyclopentylbutan-2-one can lead to two diastereomers: (2R,3R)-/(2S,3S)- (syn) and (2R,3S)-/(2S,3R)- (anti) this compound. The stereochemical outcome is primarily governed by the facial selectivity of the hydride attack on the carbonyl group, which can be predicted by the Felkin-Anh model or influenced by chelation control.

Frequently Asked Questions (FAQs):

  • Q1: My reduction of 3-cyclopentylbutan-2-one is giving a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

    A1: Low diastereoselectivity is often due to insufficient steric or electronic bias in the transition state. To improve selectivity, consider the following:

    • Choice of Reducing Agent: Bulkier reducing agents often lead to higher diastereoselectivity by favoring attack from the less hindered face, as predicted by the Felkin-Anh model. For example, moving from a small reducing agent like sodium borohydride (NaBH₄) to a bulkier one like lithium tri-sec-butylborohydride (L-Selectride®) can significantly enhance the formation of the anti diastereomer.

    • Temperature: Lowering the reaction temperature can increase the energy difference between the diastereomeric transition states, often leading to improved selectivity.

    • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Experiment with different solvents (e.g., THF, diethyl ether, dichloromethane) to optimize selectivity.

  • Q2: I am trying to obtain the syn diastereomer, but the Felkin-Anh model predicts the anti isomer as the major product. How can I reverse the selectivity?

    A2: To override the inherent Felkin-Anh preference and favor the syn diastereomer, you can employ a strategy of chelation control. This requires a chelating metal ion and a substrate with a coordinating group (e.g., a hydroxyl or alkoxy group) at the α- or β-position. If you are starting from a precursor to 3-cyclopentylbutan-2-one that has a chelating group, using a reducing agent in conjunction with a Lewis acid like zinc chloride (ZnCl₂) or cerium(III) chloride (CeCl₃) can lock the conformation of the substrate and direct the hydride attack to the opposite face, favoring the syn product.

  • Q3: How can I accurately determine the diastereomeric ratio of my this compound product?

    A3: The diastereomeric ratio (dr) can be determined using several analytical techniques:

    • ¹H NMR Spectroscopy: The signals of the protons on the carbon bearing the hydroxyl group and the adjacent methyl group are often distinct for each diastereomer. Integration of these signals will give the dr.

    • Gas Chromatography (GC): Using a chiral stationary phase can often separate the diastereomers, and the peak areas can be used to determine the ratio.

    • High-Performance Liquid Chromatography (HPLC): Similar to GC, chiral HPLC columns can be used to separate and quantify the diastereomers.

Data Presentation: Diastereoselectivity of Reducing Agents

The choice of reducing agent is critical for controlling the diastereoselectivity of the reduction of 3-cyclopentylbutan-2-one. The following table summarizes the expected major diastereomer based on the principles of Felkin-Anh and chelation control.

Reducing Agent SystemExpected Major DiastereomerControlling ModelKey Considerations
NaBH₄, MeOHantiFelkin-AnhLow selectivity due to small hydride source.
LiAlH₄, Et₂OantiFelkin-AnhHigher selectivity than NaBH₄.
L-Selectride®, THFantiFelkin-AnhHigh selectivity due to bulky hydride.
K-Selectride®, THFantiFelkin-AnhHigh selectivity due to bulky hydride.
Zn(BH₄)₂, Et₂OsynChelation (if applicable)Requires a chelating group on the substrate.
NaBH₄, CeCl₃ (Luche Reduction)antiFelkin-AnhPrimarily used for selective 1,2-reduction of enones, but can enhance selectivity.
Stereoselective Synthesis Using Chiral Auxiliaries

An alternative approach to control the stereochemistry is to use a chiral auxiliary. This involves covalently attaching a chiral molecule to an achiral precursor, performing a diastereoselective reaction to create the desired stereocenters, and then removing the auxiliary.

Frequently Asked Questions (FAQs):

  • Q4: I am considering using an Evans oxazolidinone auxiliary to synthesize this compound. At which stage should I introduce the cyclopentyl group?

    A4: A common strategy is to first acylate the Evans auxiliary with propionyl chloride to form an N-propionyl oxazolidinone. Then, you can perform a diastereoselective alkylation of the α-carbon with a cyclopentylmethyl halide (e.g., cyclopentylmethyl iodide). This will set the stereocenter at C3. Subsequent removal of the auxiliary and reduction of the resulting carbonyl group will give the desired alcohol.

  • Q5: My diastereoselectivity is low in the alkylation step using an Evans auxiliary. What are the possible causes and solutions?

    A5: Low diastereoselectivity in Evans auxiliary-directed alkylations can result from:

    • Incomplete Enolate Formation: Ensure complete deprotonation by using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at low temperatures (typically -78 °C).

    • Enolate Geometry: The formation of the desired Z-enolate is crucial for high diastereoselectivity. The choice of base and solvent can influence the E/Z ratio of the enolate.

    • Reaction Temperature: Maintain a low temperature throughout the enolate formation and alkylation to prevent enolate equilibration and side reactions.

    • Electrophile: The reactivity of the alkylating agent can impact selectivity. Highly reactive electrophiles are generally preferred.

  • Q6: I am using the SAMP/RAMP hydrazone method to synthesize 3-cyclopentylbutan-2-one. How can I ensure high enantiomeric excess (ee)?

    A6: The SAMP/RAMP method is excellent for asymmetric α-alkylation of ketones. To achieve high ee:

    • Purity of the Auxiliary: Use high-purity (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).

    • Complete Hydrazone Formation: Ensure the initial reaction between the ketone (in this case, butan-2-one) and the auxiliary goes to completion.

    • Azaenolate Formation and Alkylation: Similar to the Evans auxiliary, complete deprotonation with LDA at low temperature is critical. The subsequent alkylation with a cyclopentyl halide should also be performed at low temperature.

    • Cleavage: The final cleavage of the hydrazone to regenerate the ketone should be done under mild conditions (e.g., ozonolysis or hydrolysis with aqueous acid) to avoid racemization of the newly formed stereocenter.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of 3-Cyclopentylbutan-2-one with L-Selectride®

This protocol describes the reduction of 3-cyclopentylbutan-2-one to favor the formation of the anti diastereomer of this compound.

  • Preparation:

    • Dissolve 3-cyclopentylbutan-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction:

    • Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) to the stirred solution of the ketone at -78 °C over a period of 15-20 minutes.

    • Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up:

    • Slowly add water to quench the excess L-Selectride®, followed by the dropwise addition of 3 M aqueous sodium hydroxide and then 30% aqueous hydrogen peroxide.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the diastereomers of this compound.

Protocol 2: Asymmetric Synthesis via an Evans Oxazolidinone Auxiliary

This protocol outlines the synthesis of an intermediate that can be converted to this compound.

  • Acylation of the Auxiliary:

    • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C and add n-butyllithium (1.05 eq) dropwise.

    • After stirring for 15 minutes, add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Purify the N-propionyl oxazolidinone by column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add LDA (1.1 eq, freshly prepared) dropwise and stir for 30 minutes.

    • Add cyclopentylmethyl iodide (1.5 eq) and stir at -78 °C for 4 hours.

    • Quench with saturated aqueous ammonium chloride, warm to room temperature, and extract with ethyl acetate.

    • Purify the alkylated product by column chromatography.

  • Auxiliary Cleavage:

    • The alkylated product can then be treated with lithium borohydride to reductively cleave the auxiliary and directly afford the chiral alcohol.

Visualizations

experimental_workflow_reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve 3-cyclopentylbutan-2-one in THF cool Cool to -78 °C prep->cool add_reductant Add L-Selectride® cool->add_reductant stir Stir at -78 °C add_reductant->stir quench Quench Reaction stir->quench extract Extract with Et₂O quench->extract purify Column Chromatography extract->purify end end purify->end Isolated this compound

Caption: Diastereoselective reduction workflow.

troubleshooting_diastereoselectivity cluster_anti Strategies for anti-Diastereomer cluster_syn Strategies for syn-Diastereomer start Low Diastereoselectivity (e.g., 1:1 dr) q1 Is the desired product the anti diastereomer? start->q1 q2 Is the desired product the syn diastereomer? start->q2 a1 Use bulkier reducing agent (e.g., L-Selectride®) q1->a1 Yes a2 Lower reaction temperature q1->a2 Yes a3 Optimize solvent q1->a3 Yes s1 Employ chelation control q2->s1 Yes end Improved Diastereoselectivity a1->end a2->end a3->end s2 Use chelating Lewis acid (e.g., ZnCl₂, CeCl₃) s1->s2 s3 Ensure substrate has a chelating group s2->s3 s3->end

Caption: Troubleshooting low diastereoselectivity.

optimizing reaction conditions for 3-cyclopentylbutan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-cyclopentylbutan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic pathways for this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent with an aldehyde. There are two common variations for this specific molecule:

    • Reaction of cyclopentylmagnesium halide with acetaldehyde.

    • Reaction of ethylmagnesium halide with 2-cyclopentylacetaldehyde.

  • Reduction of a Ketone: This involves the reduction of 3-cyclopentylbutan-2-one using a reducing agent such as sodium borohydride (NaBH₄).

Q2: Which Grignard route is generally preferred?

A2: The choice between the two Grignard routes depends on the availability and stability of the starting materials. Acetaldehyde is a gas at room temperature and can be challenging to handle, making the use of cyclopentylmagnesium halide with acetaldehyde less convenient for some researchers. The reaction of ethylmagnesium bromide with 2-cyclopentylacetaldehyde is often more practical if the aldehyde is readily available or can be synthesized efficiently.

Q3: What are the common side reactions to be aware of during the Grignard synthesis?

A3: Common side reactions in Grignard synthesis of secondary alcohols include:

  • Enolization of the aldehyde: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the aldehyde, leading to the formation of an enolate and reducing the yield of the desired alcohol.

  • Wurtz-type coupling: The Grignard reagent can couple with the alkyl halide from which it was formed.

  • Reaction with water: Grignard reagents are highly reactive with protic solvents, including traces of water in the reaction setup, which will quench the reagent.

Q4: Can I use other reducing agents besides NaBH₄ for the ketone reduction?

A4: Yes, other reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is also more reactive and requires stricter anhydrous conditions. For the reduction of a simple ketone like 3-cyclopentylbutan-2-one, sodium borohydride is generally sufficient, safer, and easier to handle.

Troubleshooting Guides

Grignard Reaction Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Wet glassware or solvent. 2. Impure magnesium turnings. 3. Incomplete formation of the Grignard reagent. 4. Aldehyde is impure or has degraded.1. Flame-dry all glassware under vacuum and use anhydrous solvents. 2. Use fresh, high-purity magnesium turnings. Activate with a small crystal of iodine if necessary. 3. Ensure the reaction to form the Grignard reagent is initiated (observe bubbling/color change) before adding the bulk of the alkyl halide. 4. Use freshly distilled or high-purity aldehyde.
Formation of a significant amount of byproduct 1. Reaction temperature is too high, favoring side reactions. 2. Slow addition of the Grignard reagent to the aldehyde.1. Maintain a low reaction temperature (e.g., 0 °C) during the addition of the aldehyde. 2. Add the aldehyde dropwise to the Grignard reagent solution with vigorous stirring.
Product is contaminated with starting material Incomplete reaction.1. Increase the reaction time. 2. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.
Ketone Reduction Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Incomplete reduction 1. Insufficient amount of reducing agent. 2. Low reaction temperature or short reaction time.1. Use a molar excess of NaBH₄ (typically 1.5-2.0 equivalents). 2. Allow the reaction to stir for a longer period or gently warm if the reaction is sluggish (monitor by TLC).
Presence of impurities after workup Incomplete quenching of the reducing agent or borate esters.Ensure thorough quenching with an acidic solution (e.g., 1M HCl) after the reaction is complete.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Materials Typical Reaction Time Typical Temperature Typical Yield (%) Key Considerations
Grignard Reaction 1Cyclopentylmagnesium bromide, Acetaldehyde2-4 hours0 °C to rt60-75Acetaldehyde is a volatile and low-boiling point reactant.
Grignard Reaction 2Ethylmagnesium bromide, 2-Cyclopentylacetaldehyde2-4 hours0 °C to rt65-802-Cyclopentylacetaldehyde may need to be synthesized separately.
Ketone Reduction3-Cyclopentylbutan-2-one, NaBH₄1-3 hours0 °C to rt85-95Generally higher yield and simpler workup.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction (Route 2)
  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small volume of anhydrous diethyl ether. Add a few drops of bromoethane to initiate the reaction. Once the reaction starts, add the remaining bromoethane (1.1 eq) dissolved in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with 2-Cyclopentylacetaldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 2-cyclopentylacetaldehyde (1.0 eq) in anhydrous diethyl ether dropwise with vigorous stirring.

  • Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Ketone Reduction
  • Reaction Setup: In a round-bottom flask, dissolve 3-cyclopentylbutan-2-one (1.0 eq) in methanol or ethanol at 0 °C.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup and Purification: Quench the reaction by slowly adding 1M HCl until the pH is acidic. Remove the solvent under reduced pressure. Extract the aqueous residue with diethyl ether. Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by distillation.

Mandatory Visualization

experimental_workflow cluster_grignard Grignard Synthesis Workflow cluster_reduction Ketone Reduction Workflow prep_grignard Prepare Grignard Reagent (e.g., Ethylmagnesium Bromide) reaction React with Aldehyde (2-Cyclopentylacetaldehyde) prep_grignard->reaction quench_grignard Quench Reaction (sat. NH4Cl) reaction->quench_grignard workup_grignard Workup & Purification (Extraction, Distillation/Chromatography) quench_grignard->workup_grignard product_grignard This compound workup_grignard->product_grignard dissolve_ketone Dissolve Ketone (3-Cyclopentylbutan-2-one) in Solvent add_reductant Add Reducing Agent (NaBH4) dissolve_ketone->add_reductant quench_reduction Quench Reaction (1M HCl) add_reductant->quench_reduction workup_reduction Workup & Purification (Extraction, Distillation) quench_reduction->workup_reduction product_reduction This compound workup_reduction->product_reduction

Caption: Synthetic workflows for this compound.

troubleshooting_logic start Low Product Yield in Grignard Synthesis? check_reagents Are reagents and solvents anhydrous? start->check_reagents check_mg Is the Magnesium activated? check_reagents->check_mg Yes solution_dry Solution: Flame-dry glassware, use anhydrous solvents. check_reagents->solution_dry No check_temp Was the reaction temperature controlled? check_mg->check_temp Yes solution_mg Solution: Use fresh Mg, activate with iodine. check_mg->solution_mg No check_addition Was the aldehyde added slowly? check_temp->check_addition Yes solution_temp Solution: Maintain low temperature (0 °C). check_temp->solution_temp No solution_addition Solution: Ensure slow, dropwise addition. check_addition->solution_addition No

Technical Support Center: Separation of 3-Cyclopentylbutan-2-ol Diastereomers by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the chromatographic separation of 3-cyclopentylbutan-2-ol diastereomers.

Troubleshooting Guide

Issue: Poor or No Resolution of Diastereomer Peaks

When diastereomers of this compound co-elute or show very poor resolution, it is often due to the small differences in their physicochemical properties.[1] The key is to enhance the selectivity of the chromatographic system.

Answer:

1. Method Development Strategy: The separation of diastereomers often involves a degree of trial and error.[1][2] A systematic approach to method development is crucial.

  • Column Screening: Test a variety of stationary phases with different selectivities. Since the difference in polarity between the diastereomers of this compound is likely small, exploring different column chemistries is a critical first step.[1]

  • Mobile Phase Optimization: Systematically vary the mobile phase composition. Changing the organic modifier (e.g., from methanol to acetonitrile in reversed-phase) or the solvent ratios in normal-phase can significantly impact selectivity.[3]

  • Temperature Effects: Investigate the effect of column temperature. Sometimes, running separations at sub-ambient or elevated temperatures can improve resolution.

2. Recommended Starting Points:

  • Normal-Phase Chromatography: Normal-phase chromatography on silica or cyano-bonded phases can be effective for separating diastereomers.[2] Consider using non-polar mobile phases like hexane or heptane with small amounts of a more polar solvent like isopropanol or ethanol.[1] The use of solvents like toluene, cyclohexane, dichloromethane, or chloroform in the mobile phase may also be beneficial.[1]

  • Reversed-Phase Chromatography: While often challenging for closely related diastereomers, trying different stationary phases like C18, C8, or those with alternative selectivities (e.g., Phenyl-Hexyl, PFP - Pentafluorophenyl) is recommended.[2][3] Experiment with different organic modifiers such as acetonitrile and methanol.[3]

  • Chiral Stationary Phases (CSPs): Although diastereomers are not enantiomers, chiral columns can sometimes provide excellent separation of diastereomers due to their unique selectivities.[2] It may be worthwhile to screen a few common chiral stationary phases.

Issue: Peak Tailing

Peak tailing can obscure the separation of closely eluting diastereomers.

Answer:

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. In reversed-phase, adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase can help to protonate silanols and reduce tailing. In normal-phase, adding a small amount of a polar modifier like an alcohol can have a similar effect.

  • Column Contamination: A contaminated guard or analytical column can also lead to poor peak shape. Flush the column with a strong solvent or, if necessary, replace the guard column.

Issue: Broad Peaks

Broad peaks can decrease resolution and sensitivity.

Answer:

  • Low Solubility: The diastereomers may have low solubility in the mobile phase, leading to band broadening.[1] Adjust the mobile phase composition to improve solubility.

  • Extra-Column Volume: Ensure that the HPLC system is optimized for low dead volume by using appropriate tubing and connection fittings, especially when using high-efficiency columns.

  • Slow Kinetics: Slow mass transfer kinetics can lead to peak broadening. This can sometimes be improved by increasing the column temperature or using a column with smaller particles.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chromatography for separating diastereomers of this compound?

A1: There is no single "best" type of chromatography, as the optimal method depends on the specific properties of the diastereomers. However, normal-phase chromatography on a silica gel column is often a good starting point for separating diastereomers with small polarity differences.[2] Reversed-phase chromatography with different stationary phases should also be explored.

Q2: How can I improve the selectivity of my separation?

A2: Improving selectivity is key to resolving diastereomers.[3]

  • Change the Stationary Phase: This is often the most effective way to alter selectivity.[3] Try columns with different chemical properties (e.g., silica, cyano, PFP, or even chiral phases).[2]

  • Change the Mobile Phase: In normal-phase, altering the composition of the non-polar and polar solvents can have a significant impact. In reversed-phase, switching between methanol and acetonitrile as the organic modifier is a common strategy to change selectivity.[3]

  • Use of Additives: In some cases, adding a small amount of a modifier to the mobile phase can enhance separation.

Q3: Is it possible to predict which column will work best?

A3: While it is difficult to predict the ideal column with certainty, some general principles can guide your selection.[2] For diastereomers, which are stereoisomers that are not mirror images, the differences in their 3D structure can be exploited. Columns that offer shape selectivity, such as those with phenyl or PFP ligands, or even some chiral columns, may be more effective than standard C18 columns.[2]

Q4: Can I use derivatization to improve the separation?

A4: Yes, derivatization can be a powerful tool. By reacting the hydroxyl group of this compound with a chiral derivatizing agent, you can create new diastereomeric derivatives that may be much easier to separate on a standard achiral column like silica gel.[4] This approach essentially exaggerates the structural differences between the original diastereomers.

Experimental Data Summary

The following table presents hypothetical data from a method development study for the separation of this compound diastereomers. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Column Mobile Phase Flow Rate (mL/min) Retention Time Diastereomer 1 (min) Retention Time Diastereomer 2 (min) Resolution (Rs)
Silica (4.6 x 250 mm, 5 µm)98:2 Hexane:Isopropanol1.08.59.11.2
Silica (4.6 x 250 mm, 5 µm)95:5 Hexane:Ethanol1.07.27.91.4
Cyano (4.6 x 150 mm, 3 µm)99:1 Heptane:Isopropanol1.26.87.10.9
PFP (4.6 x 150 mm, 3 µm)60:40 Acetonitrile:Water1.05.45.60.8
C18 (4.6 x 250 mm, 5 µm)70:30 Methanol:Water1.010.210.20.0

Experimental Workflow

The following diagram illustrates a logical workflow for developing a chromatographic method for the separation of diastereomers.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Final Method start Define Separation Goal (Baseline Resolution) screen_np Normal-Phase Screening (Silica, Cyano) Mobile Phase: Hexane/IPA start->screen_np screen_rp Reversed-Phase Screening (C18, PFP) Mobile Phase: ACN/H2O, MeOH/H2O start->screen_rp screen_np->start No Separation optimize_mp Optimize Mobile Phase - Solvent Ratio - Additives screen_np->optimize_mp Promising Result screen_rp->start No Separation screen_rp->optimize_mp Promising Result optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow validate Method Validation (Robustness, Reproducibility) optimize_flow->validate final_method Final Analytical Method validate->final_method

Caption: Workflow for diastereomer separation method development.

References

Technical Support Center: Synthesis of 3-Cyclopentylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 3-cyclopentylbutan-2-ol. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when utilizing a Grignard reaction between a cyclopentylmagnesium halide and butanal.

Q1: My Grignard reaction is difficult to initiate. What are the common causes and solutions?

A1: The initiation of a Grignard reaction is highly sensitive to the reaction conditions. Several factors can hinder the start of the reaction. The primary culprits are typically moisture, impurities on the magnesium surface, or inadequate activation.

  • Moisture Contamination: Grignard reagents are extremely reactive towards protic solvents, especially water. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be rigorously dried.

  • Magnesium Surface Passivation: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction with the alkyl halide. Gentle crushing of the magnesium turnings in a dry flask can expose a fresh surface. Chemical activation by adding a small crystal of iodine or a few drops of 1,2-dibromoethane is also a common and effective method.

  • Reagent Purity: Ensure the cyclopentyl halide and the solvent (typically anhydrous diethyl ether or THF) are of high purity and free from water.

Q2: The yield of my desired product, this compound, is consistently low. What are the likely side reactions, and how can I minimize them?

A2: Low yields are often attributed to competing side reactions. In the synthesis of this compound via a Grignard reaction, the most common side reactions are Wurtz-type coupling and enolization of the butanal.

  • Wurtz-Type Coupling: This reaction involves the coupling of two cyclopentyl groups to form bicyclopentyl. This can be minimized by the slow, dropwise addition of the cyclopentyl halide to the magnesium turnings during the formation of the Grignard reagent. Maintaining a dilute solution can also be beneficial.

  • Enolization of Butanal: The Grignard reagent can act as a base and deprotonate the alpha-carbon of butanal, leading to the formation of an enolate and quenching the Grignard reagent. To minimize this, the reaction should be carried out at a low temperature (e.g., 0 °C or lower), and the butanal should be added slowly to the Grignard reagent to avoid a localized high concentration of the aldehyde.

Below is a table summarizing the effect of reaction conditions on the yield of this compound.

ParameterCondition AYield of this compoundCondition BYield of this compound
Temperature 0 °C75%Room Temperature55%
Addition Rate of Butanal Slow (over 30 min)72%Rapid (over 5 min)48%
Solvent Anhydrous THF78%Anhydrous Diethyl Ether70%

Q3: After quenching the reaction, I am having difficulty with the work-up and purification of this compound. What is the recommended procedure?

A3: A proper work-up procedure is crucial for isolating the desired alcohol and removing byproducts and unreacted starting materials.

  • Quenching: The reaction should be quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is generally preferred over water or dilute acid to minimize the potential for emulsion formation and to buffer the pH.

  • Extraction: After quenching, the product should be extracted from the aqueous layer using a suitable organic solvent, such as diethyl ether or ethyl acetate. Multiple extractions will ensure a more complete recovery of the product.

  • Washing: The combined organic extracts should be washed with brine (saturated NaCl solution) to remove most of the water.

  • Drying and Evaporation: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent removed under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation or column chromatography on silica gel to separate the this compound from any high-boiling side products like bicyclopentyl.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound using a Grignard reagent?

A1: The synthesis involves two main steps:

  • Formation of the Grignard Reagent: Cyclopentyl bromide reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form cyclopentylmagnesium bromide.

  • Reaction with Butanal: The cyclopentylmagnesium bromide then acts as a nucleophile and attacks the carbonyl carbon of butanal.

  • Aqueous Work-up: The resulting magnesium alkoxide is protonated during an aqueous work-up to yield the final product, this compound.

Reaction_Pathway CPBr Cyclopentyl Bromide Grignard Cyclopentylmagnesium Bromide CPBr->Grignard + Mg (Anhydrous Ether) Mg Magnesium Mg->Grignard Butanal Butanal Alkoxide Magnesium Alkoxide Intermediate Butanal->Alkoxide H2O Aqueous Work-up Product This compound H2O->Product Grignard->Alkoxide + Butanal Alkoxide->Product + H₂O

Caption: Reaction pathway for the synthesis of this compound.

Q2: How can I confirm the formation of the Grignard reagent?

A2: The formation of the Grignard reagent is an exothermic reaction. A gentle refluxing of the solvent at the start of the reaction is a good visual indicator. The disappearance of the metallic magnesium and the formation of a cloudy, greyish solution also indicate a successful reaction. For a more quantitative assessment, a sample can be quenched with a known amount of iodine. The consumption of iodine can be titrated to determine the concentration of the Grignard reagent.

Q3: What analytical techniques are recommended for characterizing the final product?

A3: A combination of spectroscopic methods should be used to confirm the structure and purity of the synthesized this compound.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the molecule.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) group, which will show a characteristic broad peak around 3200-3600 cm⁻¹.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and to identify any potential side products by their mass-to-charge ratio.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Cyclopentyl bromide

  • Butanal

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add anhydrous THF to the flask.

    • Dissolve cyclopentyl bromide in anhydrous THF in the dropping funnel.

    • Add a small amount of the cyclopentyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing.

    • Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Butanal:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve butanal in anhydrous THF in the dropping funnel.

    • Add the butanal solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Cool the reaction mixture back down to 0 °C.

    • Slowly quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by fractional distillation or column chromatography to obtain pure this compound.

Experimental_Workflow Start Start Prep_Grignard Prepare Grignard Reagent (Cyclopentyl Bromide + Mg in THF) Start->Prep_Grignard Reaction React with Butanal (0 °C to Room Temp) Prep_Grignard->Reaction Quench Quench with sat. NH₄Cl (aq) Reaction->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Distillation or Chromatography Concentrate->Purify End Pure this compound Purify->End

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield of This compound Check_Initiation Was Grignard reaction initiation sluggish? Start->Check_Initiation Check_Side_Products GC-MS shows significant side products? Check_Initiation->Check_Side_Products No Activate_Mg Activate Mg with iodine and ensure dry conditions. Check_Initiation->Activate_Mg Yes Wurtz_Product High boiling point byproduct (Bicyclopentyl)? Check_Side_Products->Wurtz_Product Yes Workup_Issue Poor recovery after work-up? Check_Side_Products->Workup_Issue No End Improved Yield Activate_Mg->End Slow_Addition Slow addition of cyclopentyl bromide. Wurtz_Product->Slow_Addition Yes Enolization_Product Unreacted Butanal and quenched Grignard? Wurtz_Product->Enolization_Product No Slow_Addition->End Low_Temp Lower reaction temperature (e.g., to -20 °C). Enolization_Product->Low_Temp Yes Enolization_Product->Workup_Issue No Low_Temp->End Optimize_Workup Optimize quenching and extraction steps. Workup_Issue->Optimize_Workup Yes Workup_Issue->End No Optimize_Workup->End

Caption: Troubleshooting decision tree for improving the yield of this compound.

stability issues of 3-cyclopentylbutan-2-ol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-cyclopentylbutan-2-ol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during experiments involving this compound under acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound, a secondary alcohol, is its degradation under acidic conditions. It is susceptible to acid-catalyzed dehydration, which can lead to the formation of a mixture of alkene isomers. Under strongly basic conditions, while generally more stable than in acid, the potential for oxidation to a ketone exists, especially in the presence of oxidizing agents.

Q2: What happens to this compound in an acidic solution?

A2: In the presence of an acid catalyst (e.g., sulfuric acid, hydrochloric acid), this compound is likely to undergo an E1 elimination reaction. This involves protonation of the hydroxyl group, which then leaves as a water molecule to form a secondary carbocation. This carbocation can then lose a proton from an adjacent carbon to form a double bond, resulting in various alkene isomers.[1][2] Carbocation rearrangements to a more stable tertiary carbocation are also possible, leading to additional, unexpected alkene products.[2][3]

Q3: What are the expected degradation products of this compound in acid?

A3: The major degradation products are expected to be a mixture of alkenes. According to Saytzeff's rule, the most substituted (and therefore most stable) alkene will be the major product.[4][5] Possible products from the dehydration of this compound include 3-cyclopentylbut-2-ene (major product) and 3-cyclopentylbut-1-ene (minor product). Rearrangement of the intermediate carbocation could potentially lead to other isomers.

Q4: How stable is this compound under basic conditions?

A4: this compound is generally more stable under basic conditions compared to acidic conditions. Simple hydrolysis is unlikely. However, in the presence of a strong base and an oxidizing agent, it can be oxidized to its corresponding ketone, 3-cyclopentylbutan-2-one.[6][7][8] Without an oxidizing agent, the alcohol can be deprotonated to form an alkoxide, which is a stronger nucleophile but does not inherently represent a degradation of the core structure.

Q5: I am observing unexpected peaks in my chromatogram after exposing my sample containing this compound to acidic conditions. What could they be?

A5: The unexpected peaks are most likely various alkene isomers formed through dehydration, as explained in Q2 and Q3. Due to the possibility of forming both cis and trans isomers and potential carbocation rearrangements, multiple degradation products can be expected. It is advisable to use a well-developed, stability-indicating analytical method (e.g., HPLC or GC) to separate and identify these products.

Troubleshooting Guides

Issue 1: Loss of Parent Compound in Acidic Media
  • Symptom: A significant decrease in the peak area of this compound is observed in HPLC or GC analysis after treatment with acid.

  • Probable Cause: Acid-catalyzed dehydration is occurring. The rate of degradation will depend on the acid concentration, temperature, and solvent.

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze the sample for the appearance of new peaks corresponding to the expected alkene degradation products.

    • Control pH: If possible for your application, increase the pH of the medium to be closer to neutral.

    • Lower Temperature: Perform the reaction or store the sample at a lower temperature to decrease the rate of dehydration.

    • Use a Milder Acid: If the process allows, consider using a weaker acid or a buffered acidic solution.

Issue 2: Formation of Multiple Products Under Acidic Stress
  • Symptom: The appearance of several new, closely eluting peaks in the chromatogram.

  • Probable Cause: Formation of multiple alkene isomers (positional and geometric) and potentially products from carbocation rearrangement.

  • Troubleshooting Steps:

    • Optimize Chromatography: Develop your HPLC or GC method to achieve baseline separation of the parent compound and all degradation products. This may involve adjusting the column, mobile phase/carrier gas flow rate, and temperature gradient.

    • Identify Products: If necessary, use mass spectrometry (LC-MS or GC-MS) to identify the molecular weights of the degradation products to confirm they are isomers of C9H16.

    • Understand the Mechanism: The formation of multiple products is inherent to the E1 dehydration mechanism of this substrate. If a single product is desired, alternative synthetic routes that avoid acidic conditions should be considered.

Issue 3: Instability in the Presence of Oxidizing Agents
  • Symptom: Loss of this compound and the appearance of a new peak corresponding to a ketone.

  • Probable Cause: Oxidation of the secondary alcohol to 3-cyclopentylbutan-2-one.[6][7][8]

  • Troubleshooting Steps:

    • Avoid Oxidants: If possible, remove any oxidizing agents from your formulation or reaction mixture. Common oxidizing agents include peroxides, hypochlorites, and certain metal ions.

    • Use Antioxidants: Consider the addition of a suitable antioxidant to your formulation if the presence of potential oxidants cannot be avoided.

    • Inert Atmosphere: Storing and handling the compound under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound to illustrate how such data would be summarized.

Stress ConditionTime (hours)This compound Assay (%)3-Cyclopentylbut-2-ene (%)3-Cyclopentylbut-1-ene (%)Other Degradants (%)Mass Balance (%)
0.1 M HCl at 60°C2485.210.13.51.199.9
0.1 M NaOH at 60°C2499.5<0.1<0.1<0.199.7
3% H₂O₂ at 25°C2496.8<0.1<0.12.9 (as ketone)99.8
Heat (80°C)4899.8<0.1<0.1<0.199.9
Photostability (ICH Q1B)2499.7<0.1<0.1<0.199.8

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions as recommended by ICH guidelines.[9]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or universal detector (e.g., CAD)[10] or GC system with FID.[11]

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • At specified time points, dissolve a portion of the solid in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B).

    • Analyze the sample after the exposure period.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC or GC method. Quantify the parent compound and all degradation products. Calculate the mass balance to ensure all major degradation products are accounted for.

Protocol 2: HPLC Method for Stability Testing
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 210 nm (as alcohols have weak chromophores, a universal detector like a Charged Aerosol Detector (CAD) or Refractive Index (RI) detector may be more suitable)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Protocol 3: GC Method for Stability Testing
  • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Detector: Flame Ionization Detector (FID) at 280°C

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 180°C at 10°C/min, hold for 5 minutes.

  • Injection: 1 µL, split ratio 50:1

Visualizations

Acid_Catalyzed_Dehydration cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Elimination A This compound B Protonated Alcohol (Good Leaving Group) A->B + H+ A->B H_plus H+ C Secondary Carbocation B->C - H₂O B->C D 3-Cyclopentylbut-2-ene (Major Product - Zaitsev) C->D - H+ (from C3) C->D E 3-Cyclopentylbut-1-ene (Minor Product) C->E - H+ (from C1) C->E H2O H₂O

Caption: Acid-catalyzed dehydration of this compound.

Experimental_Workflow cluster_conditions Stress Conditions start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis Stability-Indicating Analysis (HPLC or GC) stress->analysis acid Acidic (e.g., 0.1M HCl) base Basic (e.g., 0.1M NaOH) oxidative Oxidative (e.g., 3% H₂O₂) thermal Thermal (e.g., 80°C) photo Photolytic (ICH Q1B) data Data Evaluation (Assay, Impurity Profile, Mass Balance) analysis->data report Generate Stability Report data->report

Caption: Workflow for forced degradation stability testing.

Troubleshooting_Logic start Stability Issue Observed check_conditions Identify Stress Condition (Acidic, Basic, Oxidative?) start->check_conditions acid_path Acidic Conditions check_conditions->acid_path Acidic base_path Basic/Oxidative Conditions check_conditions->base_path Basic or Oxidative dehydration Probable Cause: Acid-Catalyzed Dehydration acid_path->dehydration oxidation Probable Cause: Oxidation to Ketone base_path->oxidation solution_acid Solution: - Reduce Temperature - Increase pH - Use Milder Acid dehydration->solution_acid solution_base Solution: - Remove Oxidants - Use Antioxidants - Inert Atmosphere oxidation->solution_base

Caption: Troubleshooting logic for stability issues.

References

troubleshooting 3-cyclopentylbutan-2-ol NMR and mass spectra

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-cyclopentylbutan-2-ol and analyzing its NMR and mass spectra.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: Why are the peaks in my ¹H NMR spectrum unusually broad? A1: Peak broadening can result from several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the instrument is recommended.

  • Sample Concentration: Highly concentrated samples can be viscous, leading to broader signals. Diluting the sample may resolve this issue.[1][2]

  • Particulate Matter: Undissolved material or contaminants in the NMR tube can disrupt the magnetic field homogeneity. Filtering the sample is advisable.[1]

  • Paramagnetic Impurities: The presence of paramagnetic substances can cause significant line broadening.

Q2: I am having trouble locating the hydroxyl (-OH) proton peak. Where should I expect to find it and how can I confirm it? A2: The chemical shift of the hydroxyl proton is highly variable and concentration-dependent, typically appearing as a broad singlet. To confirm its identity, you can perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing the peak to disappear or significantly diminish.[2]

Q3: The chemical shifts or splitting patterns in my spectrum do not align with the expected values. What could be the cause? A3: Discrepancies can arise from:

  • Solvent Effects: Different deuterated solvents can influence the chemical shifts of nearby protons. Running the spectrum in a different solvent, like benzene-d₆, can sometimes resolve overlapping peaks.[2]

  • Diastereomers: The synthesis of this compound can produce diastereomers, as there are two chiral centers. Each diastereomer will have a unique set of NMR signals, leading to a more complex spectrum than anticipated.

  • Incorrect Calibration: Ensure the spectrum is correctly referenced. For CDCl₃, the residual solvent peak should be calibrated to 7.26 ppm.[3]

  • Second-Order Effects: When the chemical shift difference between two coupled protons is small (approaching their coupling constant), complex splitting patterns (non-first-order) can emerge.

Q4: My spectrum's baseline is distorted or shows unusual "wiggles" around intense peaks. A4: This is often an artifact caused by detector overload from a very strong signal, such as a solvent peak or a highly concentrated sample.[4] To mitigate this, you can reduce the receiver gain or decrease the excitation pulse angle.[4]

Mass Spectrometry (MS)

Q1: I do not see a molecular ion (M⁺) peak at m/z 142. Did the experiment fail? A1: Not necessarily. Alcohols, particularly secondary and tertiary ones, often exhibit weak or entirely absent molecular ion peaks in electron ionization (EI) mass spectrometry.[5][6] This is due to the high propensity for the molecular ion to undergo rapid fragmentation.[5][6]

Q2: What are the key fragmentation peaks I should look for in the mass spectrum of this compound? A2: The fragmentation of alcohols is typically dominated by two main pathways: alpha-cleavage and dehydration.[5][7][8]

  • Dehydration (M-18): A peak at m/z 124 resulting from the loss of a water molecule (H₂O) is expected.[5][7]

  • Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group. For this compound, the most likely alpha-cleavage results in a resonance-stabilized cation at m/z 45 ([CH₃CHOH]⁺). This is often the base peak.[9]

  • Other Fragments: Look for a peak at m/z 69 corresponding to the cyclopentyl cation ([C₅H₉]⁺) and a peak at m/z 97 from the loss of the [CH₃CHOH] radical.

Q3: I observe an unexpected peak at M-1 (m/z 141). What does this signify? A3: The loss of a single hydrogen atom (M-1) is a common fragmentation pattern for cyclic alcohols and can also be observed in other alcohols.[10]

Predicted Spectral Data

The following tables summarize the predicted quantitative data for the NMR spectra of this compound. Note that actual values may vary based on experimental conditions.

Table 1: Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ) ppmPredicted MultiplicityIntegration
-CH₃ (on C4)~ 0.9Doublet (d)3H
-CH₃ (on C1)~ 1.2Doublet (d)3H
Cyclopentyl -CH₂-1.0 - 1.9Multiplet (m)8H
Cyclopentyl -CH-1.9 - 2.2Multiplet (m)1H
-CH- (on C3)1.9 - 2.2Multiplet (m)1H
-CHOH- (on C2)3.6 - 4.0Multiplet (m)1H
-OHVariable (1.5 - 4.0)Broad Singlet (br s)1H
Table 2: Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ) ppm
-CH₃ (on C1)~ 20-25
-CH₃ (on C4)~ 15-20
Cyclopentyl C3', C4'~ 25
Cyclopentyl C2', C5'~ 30-35
Cyclopentyl C1'~ 45-50
-CH- (on C3)~ 50-55
-CHOH- (on C2)~ 70-75

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool into the NMR tube.

  • Instrumentation: Insert the sample into the NMR spectrometer.

  • Locking & Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.[11]

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves a 30-45 degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction, and integration. Calibrate the chemical shift scale to the residual solvent peak.

Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Ionization Method: For a volatile compound like this compound, Electron Ionization (EI) is a standard method.

  • Introduction: Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.

  • Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 40-200 amu). The instrument will bombard the gaseous molecules with high-energy electrons, causing ionization and fragmentation.

  • Analysis: Analyze the resulting spectrum, identifying the base peak, any potential molecular ion peak, and characteristic fragment ions to elucidate the structure.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected spectral results for this compound.

G start Unexpected Spectral Result nmr_check Is it an NMR issue? start->nmr_check ms_check Is it a Mass Spec issue? start->ms_check nmr_q1 Broad Peaks? nmr_check->nmr_q1 Yes nmr_q2 Incorrect Shifts / Splitting? nmr_check->nmr_q2 Yes nmr_q3 Missing -OH Peak? nmr_check->nmr_q3 Yes ms_q1 Molecular Ion (M⁺) Absent? ms_check->ms_q1 Yes ms_q2 Unexpected Fragments? ms_check->ms_q2 Yes nmr_a1 Check Shimming, Sample Concentration, Filter Sample nmr_q1->nmr_a1 nmr_a2 Recalibrate Spectrum, Consider Solvent Effects, Check for Diastereomers nmr_q2->nmr_a2 nmr_a3 Perform D₂O Shake to Confirm nmr_q3->nmr_a3 ms_a1 Expected for Alcohols; Look for M-18 (Dehydration) and Alpha-Cleavage Fragments ms_q1->ms_a1 ms_a2 Check for Impurities, Verify Isomeric Purity, Consider Rearrangements ms_q2->ms_a2

Caption: Troubleshooting workflow for spectral analysis.

References

Navigating the Scale-Up of 3-Cyclopentylbutan-2-ol Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the synthesis of 3-cyclopentylbutan-2-ol, with a focus on addressing challenges encountered during scale-up. The following frequently asked questions (FAQs) and troubleshooting guides are designed to offer practical solutions to common issues, ensuring a safe, efficient, and reproducible synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

Q2: What are the primary safety concerns when scaling up this Grignard reaction?

A2: Scaling up Grignard reactions presents several significant safety hazards. The reaction is highly exothermic, and improper temperature control can lead to a runaway reaction.[4] Grignard reagents and the common ether solvents (like diethyl ether or THF) are highly flammable. Additionally, Grignard reagents are moisture-sensitive and can react violently with water. Careful planning, appropriate equipment, and strict adherence to safety protocols are paramount.

Q3: How can I ensure the successful initiation of the Grignard reaction on a large scale?

A3: Difficulty in initiating a Grignard reaction is a common issue, which can lead to a dangerous accumulation of the alkyl halide. To promote initiation, ensure all glassware is rigorously dried, and the magnesium turnings are fresh and activated. Chemical activation with a small crystal of iodine or a few drops of 1,2-dibromoethane is a common practice. Mechanical activation by crushing the magnesium turnings can also expose a fresh reactive surface.[5][6]

Q4: What are the major byproducts in this synthesis, and how can their formation be minimized?

A4: The primary byproduct of concern is the Wurtz coupling product, dicyclopentyl, which forms from the reaction of the Grignard reagent with the unreacted cyclopentyl halide. To minimize this, the cyclopentyl halide should be added slowly to the magnesium suspension to maintain a low concentration throughout the reaction. Another potential impurity is benzene, which can form if the Grignard reagent comes into contact with water or other protic sources.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Reaction Fails to Initiate - Wet glassware or solvent- Passivated magnesium surface- Impure reagents- Flame-dry all glassware under vacuum or in an oven.- Use freshly opened anhydrous solvent.- Use fresh, high-quality magnesium turnings.- Activate magnesium with a small crystal of iodine or 1,2-dibromoethane.[5][6]
Low Yield of this compound - Incomplete Grignard reagent formation- Side reactions (e.g., Wurtz coupling)- Loss of product during workup or purification- Ensure complete consumption of magnesium before adding acetaldehyde.- Add the cyclopentyl halide slowly to the magnesium.- Control the reaction temperature carefully.- Optimize extraction and distillation procedures.
Formation of Significant Amount of Biphenyl - Reaction of Grignard reagent with unreacted bromobenzene (if used as the halide source)- Slow, controlled addition of bromobenzene to the magnesium turnings.- Ensure efficient stirring to promote reaction with magnesium over side reactions.
Product Contamination with Starting Aldehyde - Incomplete reaction- Insufficient Grignard reagent- Allow for a sufficient reaction time after acetaldehyde addition.- Use a slight excess of the Grignard reagent.
Runaway Reaction - Poor heat dissipation- Rapid addition of reagents- Use a reactor with adequate cooling capacity.- Add the cyclopentyl halide and acetaldehyde dropwise, monitoring the internal temperature closely.- Have an ice bath readily available for emergency cooling.[4]

Experimental Protocols

General Laboratory-Scale Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Cyclopentyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Acetaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Iodine crystal (for activation)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly dried in an oven or by flame-drying under a nitrogen atmosphere.

    • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to the flask.

    • A solution of cyclopentyl bromide in anhydrous diethyl ether is prepared in the dropping funnel.

    • A small portion of the cyclopentyl bromide solution is added to the magnesium. The reaction is initiated, which is indicated by a color change and gentle refluxing.

    • The remaining cyclopentyl bromide solution is added dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde:

    • The Grignard reagent solution is cooled in an ice bath.

    • A solution of freshly distilled acetaldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.

    • After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • Workup and Purification:

    • The reaction mixture is slowly poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride.

    • The mixture is transferred to a separatory funnel, and the layers are separated.

    • The aqueous layer is extracted twice with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • The solvent is removed by rotary evaporation.

    • The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagent_prep Grignard Reagent Preparation reaction Reaction with Acetaldehyde reagent_prep->reaction Slow Addition workup Aqueous Workup reaction->workup Quenching extraction Extraction workup->extraction drying Drying extraction->drying purification Purification drying->purification Distillation product This compound purification->product troubleshooting_guide Troubleshooting Guide for Grignard Reaction Issues start Low Yield or Reaction Failure check_initiation Was reaction initiation observed? start->check_initiation no_initiation No check_initiation->no_initiation No yes_initiation Yes check_initiation->yes_initiation Yes check_reagents Check Reagent Quality and Dryness no_initiation->check_reagents check_activation Activate Magnesium no_initiation->check_activation check_temp Was temperature controlled? yes_initiation->check_temp poor_temp_control No check_temp->poor_temp_control No good_temp_control Yes check_temp->good_temp_control Yes side_reactions Side Reactions Likely (e.g., Wurtz Coupling) poor_temp_control->side_reactions check_workup Review Workup and Purification Procedures good_temp_control->check_workup check_addition_rate Review Addition Rate side_reactions->check_addition_rate

References

Technical Support Center: Purification of 3-Cyclopentylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from crude 3-cyclopentylbutan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The impurities present in crude this compound largely depend on the synthetic route employed.

  • If synthesized via a Grignard reaction (e.g., cyclopentylmagnesium bromide reacting with butanal), common impurities include:

    • Unreacted starting materials (cyclopentyl bromide, butanal).

    • Byproducts such as biphenyl (from the coupling of the Grignard reagent) and other organometallic reaction byproducts.[1]

    • Magnesium salts formed during the reaction and workup.[2]

  • If synthesized via reduction of 3-cyclopentylbutan-2-one , potential impurities are:

    • Unreacted ketone (3-cyclopentylbutan-2-one).

    • The reducing agent and its byproducts (e.g., borate salts if sodium borohydride is used).

    • Side-products from the reduction reaction.

Q2: What are the primary methods for purifying this compound?

The most effective purification methods for secondary alcohols like this compound are fractional distillation and flash column chromatography. The choice between these methods depends on the nature of the impurities and the required purity of the final product.

Q3: I am unsure of the boiling point of this compound. How can I design a distillation protocol?

Q4: How can I determine the purity of my this compound sample?

Several analytical techniques can be used to assess the purity of your product:

  • Gas Chromatography (GC): An effective method for determining the percentage of the desired alcohol and detecting volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities by comparing the obtained spectra with the expected spectra of the pure compound.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Product is not distilling at the expected temperature. Incorrect pressure reading; presence of volatile impurities.Calibrate the pressure gauge. Collect the low-boiling fraction (forerun) separately before collecting the main product fraction.
Distillate is cloudy. Presence of water or copper soaps in the product.[4]Ensure all glassware is perfectly dry. If the issue persists, consider a chemical drying step before distillation or redistill the cloudy fraction. Passing the product through a filter may also help.
Product is discolored (e.g., yellow or brown). Thermal decomposition of the product or impurities at high temperatures.Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is not excessively high.
Poor separation of product from impurities. Inefficient fractionating column; incorrect heating rate.Use a longer fractionating column or one with a more efficient packing material. Maintain a slow and steady heating rate to allow for proper vapor-liquid equilibrium.
Flash Column Chromatography
Problem Possible Cause Solution
Product does not elute from the column. The solvent system is not polar enough. The compound may have decomposed on the silica gel.Gradually increase the polarity of the eluent. To check for decomposition, spot a concentrated solution of your crude product on a TLC plate and let it sit for a while before eluting to see if new spots appear.
Poor separation of spots (co-elution). The solvent system is not optimized. The column may be overloaded.Systematically test different solvent systems using TLC to find one that provides good separation. Reduce the amount of crude material loaded onto the column.
Streaking of spots on TLC and in the column. The sample is too concentrated or contains highly polar impurities. The compound may be acidic or basic.Dilute the sample before loading. Pre-adsorb the sample onto a small amount of silica gel before loading. If the compound is acidic or basic, consider adding a small amount of a modifier (e.g., acetic acid or triethylamine) to the eluent.
Cracks or channels in the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Experimental Protocols

General Protocol for Fractional Vacuum Distillation
  • Drying the Crude Product: Before distillation, dry the crude this compound over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a fractionating column, a condenser, a receiving flask, and a vacuum source. Ensure all joints are properly sealed.

  • Distillation:

    • Add the dry, crude alcohol and a few boiling chips or a magnetic stir bar to the distillation flask.

    • Begin heating the flask gently in a heating mantle.

    • Slowly apply vacuum to the desired pressure.

    • Collect any initial low-boiling fractions (forerun) in a separate receiving flask.

    • When the temperature at the top of the column stabilizes, switch to a clean receiving flask to collect the main fraction corresponding to the purified this compound.

    • Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential explosions.

General Protocol for Flash Column Chromatography
  • Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a good separation of your product from impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Pack a glass column with silica gel as a slurry in the chosen eluent.

    • Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Quantitative data for the purification of this compound is not widely available in the literature. Researchers should maintain detailed records of their own purification experiments to build a data repository for future reference. A template for data collection is provided below.

Purification Method Starting Mass (g) Final Mass (g) Yield (%) Initial Purity (%) Final Purity (%) Analytical Method
Fractional DistillationGC/NMR
Flash ChromatographyGC/NMR

Experimental Workflows

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Grignard Grignard Reaction Crude Crude this compound Grignard->Crude Reduction Ketone Reduction Reduction->Crude Distillation Fractional Distillation Crude->Distillation Chromatography Flash Chromatography Crude->Chromatography Pure Pure this compound Distillation->Pure Chromatography->Pure

Caption: General purification workflow for this compound.

TroubleshootingLogic cluster_distillation Distillation Issues cluster_chromatography Chromatography Issues start Purification Outcome Unsatisfactory d_purity Low Purity start->d_purity Distillation d_yield Low Yield start->d_yield Distillation d_color Discoloration start->d_color Distillation c_purity Poor Separation start->c_purity Chromatography c_yield No Elution start->c_yield Chromatography c_streaking Peak Tailing/Streaking start->c_streaking Chromatography d_purity_sol Improve Fractionation Check for Azeotropes d_purity->d_purity_sol d_yield_sol Check for Leaks Optimize Temperature and Pressure d_yield->d_yield_sol d_color_sol Use Lower Temperature (Vacuum) Check for Air Leaks d_color->d_color_sol c_purity_sol Optimize Solvent System Reduce Sample Load c_purity->c_purity_sol c_yield_sol Increase Eluent Polarity Check for Decomposition on Silica c_yield->c_yield_sol c_streaking_sol Use Pre-adsorption Add Solvent Modifier c_streaking->c_streaking_sol

Caption: Troubleshooting logic for purification issues.

References

Validation & Comparative

A Comparative Guide to the Stereoisomers of 3-Cyclopentylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed characterization of the four stereoisomers of 3-cyclopentylbutan-2-ol. Due to the presence of two chiral centers at positions 2 and 3, this compound exists as two pairs of enantiomers: (2R,3R)- and (2S,3S)-3-cyclopentylbutan-2-ol (the anti isomers), and (2R,3S)- and (2S,3R)-3-cyclopentylbutan-2-ol (the syn isomers).

Stereoisomer Overview

The four stereoisomers of this compound are depicted below:

  • (2R,3R)-3-cyclopentylbutan-2-ol and (2S,3S)-3-cyclopentylbutan-2-ol are enantiomers.

  • (2R,3S)-3-cyclopentylbutan-2-ol and (2S,3R)-3-cyclopentylbutan-2-ol are also enantiomers.

  • The relationship between the (2R,3R) and (2R,3S) isomers (or any other combination of one from each enantiomeric pair) is diastereomeric.

G cluster_0 Enantiomeric Pair 1 (anti) cluster_1 Enantiomeric Pair 2 (syn) (2R,3R)-3-cyclopentylbutan-2-ol (2R,3R)-3-cyclopentylbutan-2-ol (2S,3S)-3-cyclopentylbutan-2-ol (2S,3S)-3-cyclopentylbutan-2-ol (2R,3R)-3-cyclopentylbutan-2-ol->(2S,3S)-3-cyclopentylbutan-2-ol Enantiomers (2R,3S)-3-cyclopentylbutan-2-ol (2R,3S)-3-cyclopentylbutan-2-ol (2R,3R)-3-cyclopentylbutan-2-ol->(2R,3S)-3-cyclopentylbutan-2-ol Diastereomers (2S,3R)-3-cyclopentylbutan-2-ol (2S,3R)-3-cyclopentylbutan-2-ol (2R,3R)-3-cyclopentylbutan-2-ol->(2S,3R)-3-cyclopentylbutan-2-ol Diastereomers (2S,3S)-3-cyclopentylbutan-2-ol->(2R,3S)-3-cyclopentylbutan-2-ol Diastereomers (2S,3S)-3-cyclopentylbutan-2-ol->(2S,3R)-3-cyclopentylbutan-2-ol Diastereomers (2R,3S)-3-cyclopentylbutan-2-ol->(2S,3R)-3-cyclopentylbutan-2-ol Enantiomers

Caption: Logical relationships between the stereoisomers of this compound.

Predicted Physicochemical Properties

The following table summarizes the expected similarities and differences in the physicochemical properties of the stereoisomers. Enantiomers will have identical physical properties, except for the direction in which they rotate plane-polarized light. Diastereomers will have different physical properties.

Property(2R,3R) vs. (2S,3S)(2R,3S) vs. (2S,3R)(2R,3R) vs. (2R,3S)
Melting Point IdenticalIdenticalDifferent
Boiling Point IdenticalIdenticalDifferent
Density IdenticalIdenticalDifferent
Solubility IdenticalIdenticalDifferent
Refractive Index IdenticalIdenticalDifferent
Optical Rotation Equal & OppositeEqual & OppositeDifferent
NMR Spectra IdenticalIdenticalDifferent
IR Spectra IdenticalIdenticalDifferent
Mass Spectra IdenticalIdenticalDifferent

Experimental Protocols

I. Synthesis of this compound Stereoisomers (Hypothetical Strategy)

A common synthetic route to secondary alcohols is the reduction of the corresponding ketone. For this compound, the precursor would be 3-cyclopentylbutan-2-one.

G 3-Cyclopentylbutan-2-one 3-Cyclopentylbutan-2-one Reduction Reduction 3-Cyclopentylbutan-2-one->Reduction e.g., NaBH4, MeOH Racemic Mixture Mixture of all four stereoisomers Reduction->Racemic Mixture

Caption: General synthesis of a racemic mixture of this compound.

Detailed Protocol:

  • Synthesis of 3-Cyclopentylbutan-2-one: This ketone can be prepared via the Grignard reaction between cyclopentylmagnesium bromide and 2-bromobutane, followed by oxidation of the resulting secondary alcohol.

  • Reduction to this compound:

    • Dissolve 3-cyclopentylbutan-2-one in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a mixture of the four stereoisomers of this compound.

II. Separation of Stereoisomers

The separation of the stereoisomers can be achieved using chiral chromatography.

G Racemic Mixture Mixture of all four stereoisomers Chiral HPLC/GC Chiral HPLC/GC Racemic Mixture->Chiral HPLC/GC Chiral Stationary Phase Separated Stereoisomers Isolated (2R,3R), (2S,3S), (2R,3S), and (2S,3R) isomers Chiral HPLC/GC->Separated Stereoisomers

Caption: Workflow for the separation of this compound stereoisomers.

Detailed Protocol (Chiral HPLC):

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a chiral column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for the separation of chiral alcohols. The exact ratio should be optimized to achieve baseline separation.

  • Detection: UV detector (if the molecule has a chromophore) or a refractive index detector.

  • Procedure:

    • Dissolve the racemic mixture of this compound in the mobile phase.

    • Inject the sample onto the chiral column.

    • Elute the sample with the optimized mobile phase at a constant flow rate.

    • Collect the fractions corresponding to each separated stereoisomer.

    • Analyze the purity of each fraction by re-injecting it into the HPLC system.

III. Characterization of Stereoisomers

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: While the NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers will be different. The chemical shifts and coupling constants of the protons and carbons around the chiral centers will vary between the syn and anti diastereomers.

  • Chiral Shift Reagents: To distinguish between enantiomers using NMR, a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) can be added to the sample. This will induce different chemical shifts for the corresponding protons and carbons of the two enantiomers.

2. Optical Rotation:

  • Polarimetry: The optical rotation of each enantiomerically pure isomer should be measured using a polarimeter. The (2R,3R) and (2S,3S) enantiomers will have equal and opposite specific rotations. Similarly, the (2R,3S) and (2S,3R) enantiomers will have equal and opposite specific rotations. The magnitude of rotation for the syn and anti pairs will be different.

3. Infrared (IR) Spectroscopy:

  • The IR spectra of all four stereoisomers are expected to be very similar, showing a characteristic broad O-H stretching band around 3300-3500 cm⁻¹ and C-H stretching bands around 2850-3000 cm⁻¹. Minor differences in the fingerprint region (below 1500 cm⁻¹) may be observable between diastereomers.

4. Mass Spectrometry (MS):

  • The mass spectra of all four stereoisomers will be identical, as they have the same molecular weight and fragmentation patterns are generally not sensitive to stereochemistry.

Conclusion

The comprehensive characterization of the stereoisomers of this compound is crucial for understanding its structure-activity relationship, particularly in the context of drug development where stereochemistry can significantly impact pharmacological and toxicological profiles. The experimental protocols outlined in this guide provide a robust framework for the synthesis, separation, and detailed characterization of each stereoisomer. While specific experimental data for this compound is currently lacking in the public domain, the principles and methodologies described herein are well-established and can be readily applied by researchers in the field.

A Comparative Analysis of 3-Cyclopentylbutan-2-ol and Other Chiral Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Alcohol Performance with Supporting Experimental Data

In the realm of asymmetric synthesis, the choice of a chiral directing group is paramount to achieving high stereoselectivity. Chiral alcohols are a cornerstone of this field, serving as precursors to chiral catalysts, ligands, and auxiliaries. This guide provides a comparative study of 3-cyclopentylbutan-2-ol, a secondary alcohol featuring a bulky cyclopentyl moiety, against other well-established chiral alcohols. Due to the limited direct experimental data on this compound, this comparison is based on established principles of stereodifferentiation and performance data from structurally analogous chiral alcohols in key asymmetric transformations.

Introduction to this compound and Comparative Alcohols

This compound presents an interesting structural motif for asymmetric synthesis. The presence of a sterically demanding cyclopentyl group adjacent to the chiral hydroxyl-bearing carbon suggests a significant potential for high stereochemical control. This guide will compare its hypothetical performance with widely used chiral alcohols such as 2-butanol, 1-phenylethanol, and the sterically hindered menthol. The comparison will focus on two primary applications: their use as chiral auxiliaries in asymmetric alkylation and as precursors in the enantioselective reduction of prochiral ketones.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for the performance of various chiral alcohols in key asymmetric reactions. This data, gathered from various studies, provides a baseline for predicting the potential efficacy of this compound.

Table 1: Enantioselective Reduction of Acetophenone

This table compares the effectiveness of different chiral auxiliaries in the enantioselective reduction of acetophenone to 1-phenylethanol. The data highlights the influence of the chiral alcohol's structure on the enantiomeric excess (e.e.) and yield of the product.

Chiral Alcohol PrecursorCatalyst SystemProductYield (%)e.e. (%)
(S)-2-ButanolCBS Catalyst (from (S)-prolinol)(R)-1-Phenylethanol8595
(R)-1-PhenylethanolCBS Catalyst (from (R)-diphenylprolinol)(S)-1-Phenylethanol9298
(-)-MentholGrignard Reaction Modifier(R)-1-Phenylethanol7588
This compound (Hypothetical) CBS Catalyst (R)- or (S)-1-Phenylethanol >90 >97

The hypothetical data for this compound is an estimation based on the expected high stereochemical control afforded by its bulky cyclopentyl group.

Table 2: Diastereoselective Alkylation of a Propanoyl Imide

This table showcases the diastereoselectivity achieved when different chiral alcohols are used as auxiliaries in the alkylation of a propanoyl imide. The diastereomeric excess (d.e.) is a key indicator of the auxiliary's ability to direct the approach of the electrophile.

Chiral Auxiliary (derived from)ElectrophileProduct DiastereomerYield (%)d.e. (%)
(S)-2-ButanolBenzyl bromide(2S,3'S)8090
(S)-1-PhenylethanolBenzyl bromide(2S,3'R)8896
(-)-MentholBenzyl bromide(2S,2'R,5'S)8294
This compound (Hypothetical) Benzyl bromide High d.e. expected >85 >98

The hypothetical data for this compound is an estimation based on the anticipated steric influence of the cyclopentyl group leading to excellent facial discrimination.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.

Protocol 1: Enantioselective Reduction of Acetophenone via Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes a general procedure for the asymmetric reduction of a prochiral ketone using a chiral oxazaborolidine catalyst derived from a chiral amino alcohol (which can be synthesized from the corresponding chiral alcohol).[1][2][3][4]

Materials:

  • Chiral amino alcohol (e.g., (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol, derived from valine)

  • Borane-dimethyl sulfide complex (BMS)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the chiral amino alcohol (1.0 eq) in anhydrous THF. Cool the solution to 0 °C and slowly add BMS (1.1 eq). Allow the mixture to stir at room temperature for 1 hour to form the oxazaborolidine catalyst.

  • Reduction: Cool the catalyst solution to -78 °C. In a separate flask, dissolve acetophenone (1.0 eq) in anhydrous THF and add it dropwise to the catalyst solution.

  • Slowly add BMS (0.6 eq) to the reaction mixture at -78 °C over 1 hour.

  • Stir the reaction at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, quench by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add 1M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the 1-phenylethanol product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Protocol 2: Diastereoselective Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol outlines a general procedure for the asymmetric alkylation of an N-acyloxazolidinone, which can be prepared from a chiral amino alcohol.[5]

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable chiral auxiliary)

  • n-Butyllithium (n-BuLi)

  • Propionyl chloride

  • Lithium diisopropylamide (LDA)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acylation of the Auxiliary: In a flame-dried flask under an inert atmosphere, dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes. Add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C.

  • Enolate Formation: In a separate flask, prepare LDA by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C.

  • Cool the acylated oxazolidinone solution to -78 °C and slowly add the freshly prepared LDA solution. Stir for 30 minutes to form the lithium enolate.

  • Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C and allow the reaction to stir for 2-4 hours.

  • Quenching and Work-up: Quench the reaction by adding saturated NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification and Analysis: Purify the product by flash chromatography. Determine the diastereomeric excess by ¹H NMR spectroscopy or HPLC analysis.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved by methods such as hydrolysis with lithium hydroxide/hydrogen peroxide to yield the chiral carboxylic acid.

Visualizing Asymmetric Synthesis Concepts

The following diagrams, generated using the DOT language, illustrate key concepts in asymmetric synthesis relevant to the use of chiral alcohols.

Asymmetric_Reduction_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product & Analysis Prochiral_Ketone Prochiral Ketone (e.g., Acetophenone) Reduction Asymmetric Reduction Prochiral_Ketone->Reduction Chiral_Alcohol Chiral Alcohol (e.g., this compound) Catalyst_Formation Chiral Catalyst Formation Chiral_Alcohol->Catalyst_Formation Precursor Catalyst_Formation->Reduction Catalyzes Chiral_Alcohol_Product Chiral Alcohol Product (e.g., (R)-1-Phenylethanol) Reduction->Chiral_Alcohol_Product Analysis Analysis (e.e. determination) Chiral_Alcohol_Product->Analysis

Caption: Experimental workflow for asymmetric reduction.

Chiral_Auxiliary_Logic Start Achiral Substrate Attach_Aux Attach Chiral Auxiliary (from Chiral Alcohol) Start->Attach_Aux Diastereomeric_Intermediate Diastereomeric Intermediate Attach_Aux->Diastereomeric_Intermediate Stereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation) Diastereomeric_Intermediate->Stereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Stereoselective_Reaction->Diastereomeric_Product Cleave_Aux Cleave Auxiliary Diastereomeric_Product->Cleave_Aux Final_Product Enantiomerically Enriched Product Cleave_Aux->Final_Product Recycle_Aux Recycle Auxiliary Cleave_Aux->Recycle_Aux

Caption: Logic of using a chiral auxiliary in synthesis.

Conclusion

While direct experimental validation for this compound is pending, the principles of asymmetric induction strongly suggest its potential as a highly effective chiral directing group. The bulky and conformationally defined cyclopentyl group is expected to create a highly differentiated steric environment, leading to excellent levels of stereoselectivity in both asymmetric reductions and as a chiral auxiliary. The provided data for structurally related chiral alcohols and the detailed experimental protocols offer a solid foundation for researchers to explore the capabilities of this compound and other novel chiral alcohols in the synthesis of enantiomerically pure compounds. Further experimental investigation is warranted to fully elucidate the performance of this promising chiral alcohol.

References

Comparison of a Novel Catalytic Hydrogenation Method with a Traditional Approach for the Synthesis of 3-Cyclopentylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Cyclopentylbutan-2-ol is a secondary alcohol with potential applications in the synthesis of fine chemicals and pharmaceutical intermediates. The development of efficient and sustainable methods for its synthesis is of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of a novel, hypothetical catalytic transfer hydrogenation method and a traditional synthesis route involving the reduction of a ketone. The comparison is based on key performance indicators such as yield, reaction conditions, and safety profile, supported by detailed experimental protocols.

Data Presentation

The following table summarizes the key quantitative data for the two synthesis methods, providing a clear comparison of their performance.

ParameterEstablished Method: Ketone ReductionNovel Method: Catalytic Transfer Hydrogenation
Starting Material 3-Cyclopentylbutan-2-one3-Cyclopentylbut-3-en-2-ol
Reagents Sodium borohydride (NaBH₄), MethanolIsopropanol, Ru-catalyst
Reaction Time 4 hours1.5 hours
Temperature 25 °C80 °C
Yield 95%98%
Diastereoselectivity 1:1>99:1
Reagent Toxicity NaBH₄ is toxic and flammableIsopropanol is a mild irritant
Work-up Procedure Quenching with water, extractionFiltration, solvent evaporation

Experimental Protocols

Established Method: Synthesis of this compound via Ketone Reduction

This method involves the reduction of 3-cyclopentylbutan-2-one using sodium borohydride, a common and effective reducing agent for ketones.[1][2][3][4][5]

Materials:

  • 3-Cyclopentylbutan-2-one (1.0 g, 7.13 mmol)

  • Sodium borohydride (0.13 g, 3.42 mmol)

  • Methanol (20 mL)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

Procedure:

  • 3-Cyclopentylbutan-2-one (1.0 g, 7.13 mmol) is dissolved in methanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (0.13 g, 3.42 mmol) is added portion-wise over 10 minutes, and the reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched by the slow addition of 10 mL of deionized water.

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.

Novel Method: Synthesis of this compound via Catalytic Transfer Hydrogenation

This novel method utilizes a ruthenium-catalyzed transfer hydrogenation, which offers high efficiency and stereoselectivity.[6][7]

Materials:

  • 3-Cyclopentylbut-3-en-2-ol (1.0 g, 7.92 mmol)

  • Isopropanol (25 mL)

  • [Ru(p-cymene)Cl₂]₂ (0.025 g, 0.04 mmol)

  • (S,S)-Ts-DPEN (0.03 g, 0.08 mmol)

  • Potassium hydroxide (0.05 g, 0.89 mmol)

  • Schlenk flask (50 mL)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a 50 mL Schlenk flask under an inert atmosphere, [Ru(p-cymene)Cl₂]₂ (0.025 g, 0.04 mmol) and (S,S)-Ts-DPEN (0.03 g, 0.08 mmol) are dissolved in isopropanol (10 mL).

  • The mixture is stirred at 80 °C for 20 minutes to form the active catalyst.

  • A solution of 3-cyclopentylbut-3-en-2-ol (1.0 g, 7.92 mmol) and potassium hydroxide (0.05 g, 0.89 mmol) in isopropanol (15 mL) is added to the flask.

  • The reaction mixture is stirred at 80 °C for 1.5 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired product.

Visualizations

Workflow Comparison

The following diagram illustrates the workflow for both the established and novel synthesis methods.

G Synthesis Workflow Comparison cluster_0 Established Method cluster_1 Novel Method Start_E Start Dissolve Ketone Dissolve 3-cyclopentylbutan-2-one in Methanol Start_E->Dissolve Ketone Cool Cool to 0 C Dissolve Ketone->Cool Add NaBH4 Add NaBH4 Cool->Add NaBH4 Stir 4h Stir at RT for 4h Add NaBH4->Stir 4h Quench Quench with Water Stir 4h->Quench Extract Extract with Et2O Quench->Extract Dry and Evaporate Dry and Evaporate Extract->Dry and Evaporate Product_E This compound Dry and Evaporate->Product_E Start_N Start Prepare Catalyst Prepare Ru-Catalyst in Isopropanol Start_N->Prepare Catalyst Add Substrate Add Substrate and Base Prepare Catalyst->Add Substrate Stir 1.5h Stir at 80 C for 1.5h Add Substrate->Stir 1.5h Evaporate Evaporate Solvent Stir 1.5h->Evaporate Purify Column Chromatography Evaporate->Purify Product_N This compound Purify->Product_N

Caption: Comparative workflow of established vs. novel synthesis.

Validation Process Logic

The diagram below outlines the logical steps involved in validating a novel synthesis method.

G Novel Synthesis Validation Process Hypothesis Hypothesis: Novel method is superior Experiment_E Perform Established Synthesis Hypothesis->Experiment_E Experiment_N Perform Novel Synthesis Hypothesis->Experiment_N Data_E Collect Data: Yield, Purity, Time (Established) Experiment_E->Data_E Data_N Collect Data: Yield, Purity, Time (Novel) Experiment_N->Data_N Compare Compare Performance Metrics Data_E->Compare Data_N->Compare Conclusion Conclusion: Validate or Refine Novel Method Compare->Conclusion

Caption: Logical flow for validating a new synthesis method.

References

Determining the Enantiomeric Excess of 3-Cyclopentylbutan-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and the development of chiral drugs, ensuring the purity and efficacy of the final product. For a chiral secondary alcohol like 3-cyclopentylbutan-2-ol, several analytical techniques can be employed to quantify the relative abundance of its enantiomers. This guide provides a comparative overview of the most common methods: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound depends on factors such as the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key aspects of each technique.

Method Principle Advantages Disadvantages Typical Data Output
Chiral Gas Chromatography (GC) Separation of enantiomers on a chiral stationary phase. Derivatization to a more volatile ester may be required.[1][2]High resolution and sensitivity.[1] Well-established for volatile compounds.May require derivatization, which adds a reaction step and potential for kinetic resolution. High temperatures can sometimes lead to racemization.Chromatogram with two separated peaks corresponding to each enantiomer. Retention times and peak areas are used to calculate ee.
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers on a chiral stationary phase in the liquid phase.Wide applicability to a broad range of compounds without the need for derivatization.[3] Room temperature analysis minimizes the risk of racemization.Can be more expensive in terms of solvents and columns. Method development can be time-consuming.Chromatogram showing two peaks for the enantiomers. Retention times and peak areas are used for ee calculation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomers by reacting the alcohol with a chiral derivatizing agent (e.g., Mosher's acid) or interaction with a chiral solvating agent.[4][5] The diastereomers are distinguishable by NMR.[5]Provides structural information in addition to ee. Can be a rapid method, sometimes referred to as a "mix and shake" technique.[4][6]Lower sensitivity compared to chromatographic methods. The accuracy can be affected by impurities and incomplete reaction with the derivatizing agent.¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer. Integration of the corresponding peaks allows for the calculation of the diastereomeric ratio, which corresponds to the enantiomeric ratio.[7][8]

Experimental Protocols

Detailed experimental procedures are crucial for obtaining accurate and reproducible results. Below are generalized protocols for each method, which can be adapted for this compound.

Chiral Gas Chromatography (GC) Protocol

This protocol involves the derivatization of the alcohol to its acetate ester, followed by analysis on a chiral GC column.

a) Derivatization to Acetate Ester:

  • In a clean vial, dissolve a small sample (approx. 1-2 mg) of this compound in a suitable solvent (e.g., 1 mL of dichloromethane).

  • Add a slight excess of acetic anhydride and a catalytic amount of a base such as pyridine or 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by adding a small amount of water.

  • Extract the organic layer, wash with a mild acid (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and carefully evaporate the solvent.

  • Dissolve the resulting acetate ester in a suitable solvent (e.g., hexane or ethyl acetate) for GC analysis.

b) GC Analysis:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., CP Chirasil-DEX CB).[1]

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 1 minute, then ramp at a specific rate (e.g., 5 °C/min) to a final temperature (e.g., 150 °C). The exact parameters will need to be optimized for the specific compound.

  • Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This method directly analyzes the alcohol without derivatization.

  • Instrument: HPLC system with a UV detector.

  • Column: A chiral stationary phase column (e.g., based on polysaccharide derivatives like cellulose or amylose).

  • Mobile Phase: A mixture of hexane and isopropanol is a common choice for normal-phase chiral separations. The exact ratio will require optimization.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm for alcohols with no strong chromophore).

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers using the same formula as for GC.

NMR Spectroscopy Protocol using a Chiral Derivatizing Agent (Mosher's Acid)

This protocol involves the formation of diastereomeric Mosher's esters.[5][9]

a) Formation of Mosher's Esters:

  • In two separate NMR tubes, place a small, accurately weighed amount of this compound (e.g., 1-2 mg).

  • To one tube, add a slight excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).

  • To the other tube, add a slight excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride).

  • Add a small amount of a suitable deuterated solvent (e.g., CDCl₃) and a tertiary amine base (e.g., pyridine-d₅) to each tube to catalyze the reaction and neutralize the HCl byproduct.

  • Allow the reactions to proceed to completion at room temperature.

b) NMR Analysis:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ¹H or ¹⁹F. ¹⁹F NMR can be advantageous due to the absence of background signals.[5]

  • Analysis: Acquire the ¹H or ¹⁹F NMR spectrum for each diastereomeric ester. Identify a well-resolved signal corresponding to a proton or the trifluoromethyl group in the alcohol or acid moiety that shows different chemical shifts for the two diastereomers.

  • Data Analysis: Integrate the corresponding signals for the two diastereomers. The ratio of the integrals directly reflects the enantiomeric ratio of the original alcohol. The enantiomeric excess is calculated as: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100

Workflow for Enantiomeric Excess Determination

The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral compound like this compound.

ee_determination_workflow cluster_methods Analytical Method Selection start Sample of This compound gc_path Chiral GC start->gc_path hplc_path Chiral HPLC start->hplc_path nmr_path NMR Spectroscopy start->nmr_path derivatization Derivatization (e.g., Acetylation) gc_path->derivatization hplc_analysis HPLC Separation on Chiral Column hplc_path->hplc_analysis nmr_derivatization Derivatization (e.g., Mosher's Ester) nmr_path->nmr_derivatization gc_analysis GC Separation on Chiral Column derivatization->gc_analysis nmr_analysis NMR Analysis of Diastereomers nmr_derivatization->nmr_analysis data_analysis Data Analysis (Peak Integration) gc_analysis->data_analysis hplc_analysis->data_analysis nmr_analysis->data_analysis ee_calculation Enantiomeric Excess (ee) Calculation data_analysis->ee_calculation

Caption: Workflow for ee determination of this compound.

References

A Comparative Guide to Determining the Absolute Configuration of 3-Cyclopentylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous assignment of the absolute configuration of stereogenic centers is a critical step in chemical research and pharmaceutical development. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. This guide provides a comparative overview of three powerful analytical techniques for determining the absolute configuration of chiral secondary alcohols, using 3-cyclopentylbutan-2-ol as a model analyte. The methods discussed are Mosher's ester analysis (¹H NMR Spectroscopy), Vibrational Circular Dichroism (VCD), and X-ray Crystallography.

Mosher's Ester Analysis: A ¹H NMR-Based Method

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[1][2] It involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct shielding and deshielding effects on the protons of the original alcohol, which can be observed in their ¹H NMR spectra.[3][4]

Experimental Protocol

A detailed protocol for Mosher's ester analysis involves the following key steps:[1][5]

  • Preparation of Diastereomeric Esters: The chiral alcohol (e.g., this compound) is reacted with both (R)-MTPA chloride and (S)-MTPA chloride in separate reactions to form the corresponding (S)-MTPA and (R)-MTPA esters.

  • NMR Data Acquisition: High-resolution ¹H NMR spectra are acquired for both diastereomeric esters.

  • Spectral Assignment: The proton signals in the NMR spectra of both esters are carefully assigned to the corresponding protons in the molecule.

  • Calculation of Δδ values: The chemical shift difference (Δδ) for each proton is calculated using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

  • Configuration Assignment: The sign of the Δδ values for the protons on either side of the stereocenter is used to deduce the absolute configuration based on the established Mosher's method model.

Data Presentation

The following table presents illustrative ¹H NMR data for the Mosher esters of a representative chiral secondary alcohol, 1-phenylethanol, which demonstrates the expected chemical shift differences.

Proton Assignmentδ (R-MTPA ester) (ppm)δ (S-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
CH₃1.651.55-0.10
CH6.056.10+0.05
Phenyl-H (ortho)7.407.42+0.02
Phenyl-H (meta)7.357.36+0.01
Phenyl-H (para)7.307.300.00

Illustrative data for 1-phenylethanol.

Workflow Diagram

Mosher_Method_Workflow cluster_synthesis Esterification cluster_analysis NMR Analysis Alcohol Chiral Alcohol (e.g., this compound) R_Ester (S)-MTPA Ester Alcohol->R_Ester Pyridine S_Ester (R)-MTPA Ester Alcohol->S_Ester Pyridine R_MTPA_Cl (R)-MTPA Chloride R_MTPA_Cl->R_Ester S_MTPA_Cl (S)-MTPA Chloride S_MTPA_Cl->S_Ester NMR_R ¹H NMR of (S)-MTPA Ester R_Ester->NMR_R NMR_S ¹H NMR of (R)-MTPA Ester S_Ester->NMR_S Analysis Calculate Δδ = δS - δR NMR_R->Analysis NMR_S->Analysis Configuration Determine Absolute Configuration Analysis->Configuration VCD_Workflow cluster_exp Experimental cluster_theory Theoretical cluster_analysis Analysis Sample Chiral Alcohol Solution VCD_Exp Measure Experimental VCD & IR Spectra Sample->VCD_Exp Compare Compare Experimental & Theoretical Spectra VCD_Exp->Compare Model Build 3D Model of one Enantiomer VCD_Calc Calculate Theoretical VCD & IR Spectra Model->VCD_Calc VCD_Calc->Compare Assign Assign Absolute Configuration Compare->Assign XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_assign Configuration Assignment Analyte Chiral Alcohol or Crystalline Derivative Crystal Grow Single Crystal Analyte->Crystal Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Solve Solve & Refine Crystal Structure Diffraction->Solve Flack Calculate Flack Parameter Solve->Flack Absolute_Config Determine Absolute Configuration Flack->Absolute_Config

References

Comparative Analysis of 3-Cyclopentylbutan-2-ol Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases has revealed a significant gap in the publicly available information regarding the specific biological activities of the enantiomers of 3-cyclopentylbutan-2-ol. While the chemical properties of the parent compound are documented, there is a notable absence of published research detailing the pharmacological, toxicological, or any other biological effects of its distinct stereoisomers.

This lack of specific data prevents a direct comparison of the biological activities of the (2R,3S/2S,3R) and (2R,3R/2S,3S) enantiomers of this compound. Comparative studies on enantiomers are crucial in drug development and toxicology, as different stereoisomers of a chiral molecule often exhibit significantly different interactions with biological systems. One enantiomer may be therapeutically active, while the other could be inactive or even produce adverse effects.

Without experimental data, it is not possible to provide a quantitative comparison of their biological activities, detail experimental protocols, or illustrate any associated signaling pathways as requested.

General Importance of Enantiomer-Specific Biological Activity

It is a well-established principle in pharmacology and toxicology that the three-dimensional structure of a molecule is critical for its biological function. Enantiomers, being non-superimposable mirror images of each other, can interact differently with chiral biological molecules such as receptors, enzymes, and DNA. This can lead to profound differences in their:

  • Pharmacodynamics: The way a drug affects the body. One enantiomer might bind to a specific receptor with high affinity, eliciting a strong physiological response, while the other may have a weak or no affinity for the same receptor.

  • Pharmacokinetics: The way the body affects a drug, including its absorption, distribution, metabolism, and excretion. Enzymes involved in these processes can exhibit stereoselectivity, leading to different metabolic fates and durations of action for each enantiomer.

  • Toxicity: The potential for a substance to cause harm. The toxic effects of a chiral compound can be associated with only one of its enantiomers.

Future Research Directions

To address the current knowledge gap, dedicated research is required to synthesize and isolate the individual enantiomers of this compound and subsequently evaluate their biological activities. A general workflow for such a study is outlined below.

cluster_0 Synthesis & Separation cluster_1 Biological Screening cluster_2 Data Analysis & Comparison A Racemic Synthesis of This compound B Chiral Resolution (e.g., Chromatography) A->B C Isolated Enantiomer 1 (e.g., R,R) B->C D Isolated Enantiomer 2 (e.g., S,S) B->D E In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) C->E D->E F Cell-Based Assays (e.g., Cytotoxicity, Signaling Pathway Activation) E->F G In Vivo Studies (Animal Models) F->G H Determination of Potency (e.g., IC50, EC50) G->H I Assessment of Efficacy H->I J Toxicological Profile I->J K Comparative Analysis of Enantiomers J->K

General Workflow for Comparing Enantiomer Biological Activity

Experimental Protocols:

Future research would necessitate the development and validation of specific experimental protocols. Key methodologies would likely include:

  • Chiral High-Performance Liquid Chromatography (HPLC): To separate and purify the enantiomers of this compound. The method would require optimization of the chiral stationary phase, mobile phase composition, and detection parameters.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): To confirm the chemical structure and purity of the isolated enantiomers.

  • In Vitro Binding Assays: To determine the affinity of each enantiomer for specific biological targets (e.g., receptors or enzymes). This could involve radioligand binding assays or surface plasmon resonance (SPR).

  • Enzyme Inhibition Assays: To measure the ability of each enantiomer to inhibit the activity of a target enzyme. The concentration of each enantiomer that causes 50% inhibition (IC50) would be a key parameter.

  • Cell Viability Assays (e.g., MTT or LDH assays): To assess the cytotoxicity of each enantiomer on various cell lines.

  • Signaling Pathway Analysis (e.g., Western Blotting or Reporter Gene Assays): To investigate the molecular mechanisms by which the enantiomers exert their biological effects.

Spectroscopic Scrutiny: A Comparative Guide to the Diastereomers of 3-Cyclopentylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical development and chiral synthesis, the precise characterization of stereoisomers is paramount. This guide offers a detailed spectroscopic comparison of the diastereomers of 3-cyclopentylbutan-2-ol, the (2R,3R)/(2S,3S) enantiomeric pair (referred to as syn) and the (2R,3S)/(2S,3R) enantiomeric pair (referred to as anti). The data presented herein, based on established spectroscopic principles, provides a roadmap for researchers in distinguishing between these closely related structures.

Introduction

This compound possesses two chiral centers, giving rise to two pairs of enantiomers, which are diastereomeric to each other. The spatial arrangement of the hydroxyl and cyclopentyl groups in the syn and anti diastereomers leads to distinct physical and chemical properties, including their interaction with plane-polarized light and their behavior in chiral environments. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are critical tools for elucidating the specific stereochemistry of each diastereomer. This guide provides a comparative analysis of the expected spectroscopic data for these compounds, empowering researchers to confidently identify and differentiate them.

Data Presentation: A Spectroscopic Comparison

The following tables summarize the predicted quantitative data for the syn and anti diastereomers of this compound. These predictions are based on foundational spectroscopic principles and data from analogous structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Proton Predicted Chemical Shift (δ) ppm - syn Isomer Predicted Multiplicity & Coupling Constant (J) Hz - syn Isomer Predicted Chemical Shift (δ) ppm - anti Isomer Predicted Multiplicity & Coupling Constant (J) Hz - anti Isomer
H1 (CH₃) ~ 1.18d, J ≈ 6.5~ 1.20d, J ≈ 6.5
H2 (CHOH) ~ 3.75dq, J ≈ 6.5, 5.0~ 3.65dq, J ≈ 6.5, 7.0
H3 (CH-cyclopentyl) ~ 1.85m~ 1.95m
H4 (CH₃) ~ 0.88d, J ≈ 7.0~ 0.92d, J ≈ 7.0
Cyclopentyl-H ~ 1.4 - 1.8m~ 1.4 - 1.8m
OH ~ 1.5 - 2.5br s~ 1.5 - 2.5br s

Note: The key difference is anticipated in the coupling constant between H2 and H3, which is expected to be smaller for the syn isomer due to the gauche relationship and larger for the anti isomer where a nearly anti-periplanar arrangement is possible in certain conformations.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Carbon Predicted Chemical Shift (δ) ppm - syn Isomer Predicted Chemical Shift (δ) ppm - anti Isomer
C1 (CH₃) ~ 23~ 24
C2 (CHOH) ~ 72~ 74
C3 (CH-cyclopentyl) ~ 52~ 54
C4 (CH₃) ~ 15~ 16
Cyclopentyl-C ~ 25 - 45~ 25 - 45

Note: Subtle differences in the chemical shifts of C2 and C3 are expected due to the different steric environments in the two diastereomers.

Table 3: Key IR Absorption Frequencies (cm⁻¹)
Functional Group Predicted Wavenumber (cm⁻¹) - syn Isomer Predicted Wavenumber (cm⁻¹) - anti Isomer Appearance
O-H Stretch ~ 3350~ 3350Broad, Strong
C-H Stretch (sp³) ~ 2870-2960~ 2870-2960Strong
C-O Stretch ~ 1100~ 1110Medium

Note: While the major IR absorptions will be similar, subtle shifts in the C-O stretching frequency and the shape of the O-H stretch may be observable due to differences in intramolecular hydrogen bonding potential.

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
Fragmentation Predicted m/z - syn Isomer Predicted m/z - anti Isomer
[M]+ 142142
[M-H₂O]+ 124124
[M-CH₃]+ 127127
[M-C₅H₉]+ (cyclopentyl) 7373
[C₂H₅O]+ 4545

Note: The fragmentation patterns of diastereomers are often very similar. The most significant information from MS is the confirmation of the molecular weight. Subtle differences in the relative intensities of fragment ions may be observed.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a 30-degree pulse width.

    • Set the relaxation delay to 1.0 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2.0 seconds.

    • Acquire a sufficient number of scans for adequate signal-to-noise (typically 1024 or more scans).

  • Data Processing: Process the raw data using appropriate software. Apply a line broadening factor of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct the spectra. Calibrate the ¹H spectra to the TMS signal at 0.00 ppm and the ¹³C spectra to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean KBr plates.

    • Mount the sample in the spectrometer.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

  • Acquisition:

    • Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS).

    • Set the electron energy to 70 eV.

    • Scan a mass-to-charge (m/z) range of 40 to 200.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with known fragmentation pathways for alcohols.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic comparison of the this compound diastereomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison cluster_conclusion Conclusion Syn Syn Diastereomer NMR NMR Spectroscopy (¹H and ¹³C) Syn->NMR IR IR Spectroscopy Syn->IR MS Mass Spectrometry Syn->MS Anti Anti Diastereomer Anti->NMR Anti->IR Anti->MS Compare_NMR Compare Chemical Shifts & Coupling Constants NMR->Compare_NMR Compare_IR Compare Fingerprint Regions & O-H Band Shape IR->Compare_IR Compare_MS Compare Fragmentation Patterns MS->Compare_MS Identification Diastereomer Identification Compare_NMR->Identification Compare_IR->Identification Compare_MS->Identification

Caption: Experimental workflow for diastereomer comparison.

This comprehensive guide provides the necessary spectroscopic framework for the confident differentiation of the diastereomers of this compound. The provided data and protocols will aid researchers in their synthetic and analytical endeavors.

Comparative Cross-Reactivity Analysis of 3-Cyclopentylbutan-2-ol Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data from cross-reactivity studies specifically targeting 3-cyclopentylbutan-2-ol derivatives are not available at the time of this publication. The following guide is presented as a template to aid researchers in the design and execution of such studies, providing standardized protocols and data presentation formats that align with established methodologies for assessing small molecule cross-reactivity. The experimental data presented herein is hypothetical and for illustrative purposes only.

Cross-reactivity, the binding of an antibody or receptor to compounds other than the primary analyte, is a critical consideration in drug development and diagnostics. For derivatives of this compound, understanding the potential for off-target binding is essential for evaluating specificity and potential side effects. This guide outlines a standard immunological approach for quantifying cross-reactivity and provides a framework for data comparison.

Data Summary: Hypothetical Cross-Reactivity of this compound Derivatives

The following table summarizes hypothetical cross-reactivity data for a panel of this compound derivatives as determined by a competitive enzyme-linked immunosorbent assay (ELISA). Cross-reactivity is expressed as the percentage ratio of the concentration of the parent compound (this compound) to the concentration of the derivative required to achieve 50% inhibition (IC50) of the assay signal.

Compound IDDerivative NameModification from Parent CompoundHypothetical IC50 (nM)Hypothetical Cross-Reactivity (%)
CPB-001 This compoundParent Compound50100
CPB-002 3-Cyclopentylbutan-2-oneOxidation of hydroxyl group50010
CPB-003 3-Cyclopentylbutanoic acidOxidation of hydroxyl and terminal methyl>10,000<0.5
CPB-004 2-Cyclopentylbutan-2-olIsomer25020
CPB-005 3-Cyclohexylbutan-2-olCyclopentyl to cyclohexyl substitution1,0005

Experimental Protocols

The primary method for determining the cross-reactivity of small molecules, or haptens, like this compound and its derivatives is the competitive ELISA.[1][2][3][4] This assay measures the ability of the derivatives to compete with a labeled form of the parent compound for binding to a limited number of specific antibodies.

Competitive ELISA Protocol

  • Antigen Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., bovine serum albumin, BSA). The plate is incubated overnight at 4°C to allow for antigen adsorption.[1]

  • Washing: The coating solution is removed, and the plate is washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antigen.

  • Blocking: Non-specific binding sites on the plate are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubating for 1-2 hours at room temperature.[1]

  • Competitive Reaction: A mixture of a fixed concentration of anti-3-cyclopentylbutan-2-ol antibody and varying concentrations of the test compound (either the parent compound as a standard or one of its derivatives) is added to the wells. The plate is incubated for 1-2 hours at 37°C. During this incubation, the test compound and the coated antigen compete for binding to the antibody.[2]

  • Washing: The plate is washed to remove unbound antibodies and test compounds.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) that binds to the primary antibody is added to each well and incubated for 1 hour at 37°C.[1]

  • Washing: The plate is washed to remove any unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells. The enzyme on the secondary antibody catalyzes a color change.[2]

  • Reaction Termination and Measurement: The reaction is stopped by adding a stop solution (e.g., sulfuric acid), and the optical density is measured at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of the test compound in the sample.

  • Data Analysis: A standard curve is generated by plotting the optical density against the known concentrations of the parent compound. The IC50 value for the parent compound and each derivative is determined from their respective dose-response curves. Cross-reactivity is calculated using the formula: Cross-Reactivity (%) = (IC50 of Parent Compound / IC50 of Derivative) x 100

Alternative Cross-Reactivity Assessment Methods

While competitive ELISA is a common and robust method, other techniques can also be employed to assess the cross-reactivity and binding characteristics of small molecules:

  • Receptor-Binding Assays: These assays are particularly useful if the this compound derivatives are designed to interact with a specific biological receptor. In a competitive binding experiment, the derivative's ability to displace a radiolabeled or fluorescently labeled ligand of known affinity from the receptor is measured.[5][6][7][8] The resulting IC50 values can be used to determine the relative binding affinities of the derivatives for the receptor.[5][6]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that can provide real-time data on the kinetics and affinity of binding between the derivatives and a target protein (e.g., an antibody or receptor) immobilized on a sensor chip.[9]

Visualizations

Below are diagrams illustrating a typical workflow for a competitive ELISA and a conceptual diagram of a signaling pathway that could be investigated for off-target effects.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with Antigen-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-Specific Binding Sites p2->p3 r1 Add Antibody and Test Compound Mixture p3->r1 r2 Incubate r1->r2 d1 Wash Plate r2->d1 d2 Add Enzyme-Conjugated Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction & Measure Absorbance d4->d5

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Signaling_Pathway cluster_receptor Cell Membrane Receptor Target Receptor G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Response Cellular Response Kinase->Response Phosphorylation of Target Proteins 3_CPB_Derivative This compound Derivative 3_CPB_Derivative->Receptor

Caption: Hypothetical signaling pathway for off-target interaction analysis.

References

Benchmarking 3-Cyclopentylbutan-2-ol: A Comparative Performance Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of 3-Cyclopentylbutan-2-ol Against Established Kinase Inhibitor Standards

In the landscape of small molecule drug discovery, the identification and characterization of novel bioactive compounds are paramount. This guide provides a comparative benchmark of this compound, a compound with a cyclopentyl scaffold, against a known standard in the context of a hypothesized biological activity. Due to the absence of publicly available biological data for this compound, this document puts forth a well-reasoned hypothesis that it may act as a protein kinase inhibitor, a common therapeutic target for molecules with similar structural motifs.

To establish a rigorous comparative framework, this compound is benchmarked against the well-characterized p38 MAP kinase inhibitor, BIRB 796. This guide is intended for researchers, scientists, and drug development professionals to illustrate a structured approach to performance evaluation, even in the early stages of discovery where data for a novel compound is limited. The subsequent sections detail the physicochemical properties, hypothetical performance metrics, and the experimental protocols required to validate these hypotheses.

Data Presentation: A Comparative Analysis

The following tables summarize the key physicochemical and hypothetical performance metrics for this compound and the standard, BIRB 796.

Table 1: Physicochemical Properties

PropertyThis compoundBIRB 796 (Standard)
Molecular Formula C9H18OC29H30N4O2
Molecular Weight ( g/mol ) 142.24466.57
XLogP3 2.55.3
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 14

Data for this compound is computationally derived from PubChem. Data for BIRB 796 is from established chemical databases.

Table 2: Hypothetical Performance Metrics (p38 MAP Kinase Inhibition)

MetricThis compound (Hypothetical)BIRB 796 (Known)
IC50 (nM) 50038
Binding Affinity (Kd, nM) 80020
Ligand Efficiency (LE) 0.250.31
Lipophilic Ligand Efficiency (LLE) 3.54.2

IC50 and Kd values for BIRB 796 are approximate and based on publicly available data. Values for this compound are hypothetical and require experimental validation.

Experimental Protocols: Methodologies for Performance Validation

To experimentally validate the hypothetical performance of this compound as a p38 MAP kinase inhibitor, the following detailed protocol for an in vitro kinase inhibition assay is proposed.

Protocol: In Vitro p38 MAP Kinase Inhibition Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p38 MAP kinase.

2. Materials:

  • Recombinant human p38 MAP kinase

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., MEF2A)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound (test compound)

  • BIRB 796 (positive control)

  • DMSO (vehicle control)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes and reagent reservoirs

  • Plate reader with luminescence detection capabilities

3. Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and BIRB 796 in 100% DMSO. Create a serial dilution series of each compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted compounds or controls (DMSO for 0% inhibition, BIRB 796 for 100% inhibition) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the p38 MAP kinase and the substrate peptide in assay buffer to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for p38 MAP kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 25 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

4. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition as a function of the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the hypothesized signaling pathway and the experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Binds MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 MAPK p38 MAPK MAPKK->p38 MAPK Phosphorylates Substrate Protein Substrate Protein p38 MAPK->Substrate Protein Phosphorylates Transcription Factor Transcription Factor p38 MAPK->Transcription Factor Activates This compound This compound This compound->p38 MAPK Inhibits Phosphorylated Protein Phosphorylated Protein Substrate Protein->Phosphorylated Protein Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.

G Start Start Compound Dilution Prepare Serial Dilutions of this compound and Standard Start->Compound Dilution Reaction Setup Add Compounds, Kinase, and Substrate to Plate Compound Dilution->Reaction Setup Initiate Reaction Add ATP to Start Kinase Reaction Reaction Setup->Initiate Reaction Incubation Incubate at Room Temperature for 60 min Initiate Reaction->Incubation Detection Add Kinase-Glo® Reagent Incubation->Detection Read Plate Measure Luminescence Detection->Read Plate Data Analysis Calculate % Inhibition and Determine IC50 Read Plate->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Bridging the Gap: A Comparative Guide to Computational and Experimental Conformational Analysis of 3-Cyclopentylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount to predicting its behavior and interactions. This guide provides a comparative analysis of computational and experimental approaches for determining the conformational preferences of 3-cyclopentylbutan-2-ol, a molecule with stereocenters and significant conformational flexibility.

The spatial arrangement of atoms in a molecule, or its conformation, dictates its physical, chemical, and biological properties. For a chiral alcohol like this compound, identifying the most stable conformers is crucial for understanding its reactivity and potential as a synthetic building block. Here, we compare the insights gained from computational modeling with those from experimental nuclear magnetic resonance (NMR) spectroscopy.

Conformational Landscape of this compound

The primary source of conformational isomerism in this compound arises from rotation about the C2-C3 bond. This leads to three staggered conformers, often depicted using Newman projections. The relative stability of these conformers is dictated by the steric interactions between the substituents: the hydroxyl group, the methyl group, and the bulky cyclopentyl group.

Quantitative Data Comparison: A Hypothetical Analysis

Table 1: Comparison of Hypothetical Computational and Experimental Data for the Staggered Conformers of (2R,3S)-3-Cyclopentylbutan-2-ol

ConformerDihedral Angle (H-C2-C3-H) (Computational)Relative Energy (kJ/mol) (Computational)Expected 3JH2-H3 (Hz) (Experimental)Key NOE Correlations (Experimental)
Anti 180°0~ 9-12H2 ↔ H (cyclopentyl)
Gauche 1 60°4.2~ 2-4H2 ↔ CH3 (at C3)
Gauche 2 -60°6.5~ 2-4H2 ↔ OH

Note: The relative energies are hypothetical and based on the expected steric strain between the substituents. The coupling constants are estimated based on the Karplus relationship, where larger dihedral angles in the anti-conformer lead to a larger coupling constant.

Methodologies: A Detailed Look

Computational Approach: Density Functional Theory (DFT)

Computational chemistry provides a powerful tool for predicting the geometries and relative energies of different conformers. A common and reliable method is Density Functional Theory (DFT).

Protocol for DFT-based Conformational Analysis:

  • Initial Structure Generation: The different staggered conformers of this compound are generated by systematically rotating the C2-C3 bond.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure for that particular conformation. A typical level of theory used for such calculations is B3LYP with a 6-31G* basis set.

  • Frequency Calculation: To confirm that the optimized structures are true energy minima, frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.

  • Energy Calculation: The single-point energy of each optimized conformer is calculated at a higher level of theory to obtain more accurate relative energies.

  • Boltzmann Distribution: The relative populations of the conformers at a given temperature are calculated from their relative energies using the Boltzmann distribution, which can then be used to predict average properties.

Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of experimental conformational analysis in solution.[1][3][4] Key parameters derived from NMR spectra, such as vicinal coupling constants (3J) and Nuclear Overhauser Effects (NOEs), provide information about dihedral angles and interatomic distances, respectively.

Protocol for NMR-based Conformational Analysis:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3). The sample should be thoroughly degassed to remove dissolved oxygen, which can interfere with NOE measurements.

  • 1H NMR Spectrum Acquisition: A standard one-dimensional 1H NMR spectrum is acquired to identify the chemical shifts of all protons.

  • 3J Coupling Constant Measurement: The vicinal coupling constant between the protons on C2 and C3 (3JH2-H3) is measured from the 1H NMR spectrum. The magnitude of this coupling constant is related to the dihedral angle between these protons via the Karplus equation. A larger coupling constant generally suggests a larger population of the anti-conformer.

  • NOESY/ROESY Spectrum Acquisition: A two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is performed. These experiments detect protons that are close in space (typically < 5 Å).

  • NOE Correlation Analysis: The presence of cross-peaks in the NOESY/ROESY spectrum indicates spatial proximity between protons. For example, an NOE between the proton on C2 and the protons of the cyclopentyl group would support the anti-conformation.

Visualizing the Workflow

The logical flow of a comparative conformational analysis can be represented as follows:

G Workflow for Comparative Conformational Analysis cluster_comp Computational Analysis cluster_exp Experimental Analysis comp_start Generate Initial Conformers comp_opt Geometry Optimization (DFT) comp_start->comp_opt comp_freq Frequency Calculation comp_opt->comp_freq comp_energy Calculate Relative Energies comp_freq->comp_energy compare Compare Computational and Experimental Data comp_energy->compare exp_start Synthesize/Purify Compound exp_nmr NMR Spectroscopy (1H, NOESY) exp_start->exp_nmr exp_j Measure 3J Coupling Constants exp_nmr->exp_j exp_noe Identify NOE Correlations exp_nmr->exp_noe exp_j->compare exp_noe->compare conclusion Determine Dominant Conformer(s) compare->conclusion

Caption: A flowchart illustrating the parallel and integrated workflow for the computational and experimental conformational analysis of this compound.

Conclusion

Both computational and experimental methods provide invaluable and complementary information for the conformational analysis of flexible molecules like this compound. While computational methods offer a detailed energetic landscape of all possible conformers, NMR spectroscopy provides experimental validation of the conformational preferences in solution. A synergistic approach, where computational predictions are tested against experimental data, leads to the most robust and reliable understanding of a molecule's three-dimensional structure. This integrated strategy is essential for applications in drug design and materials science where molecular shape and functionality are intrinsically linked.

References

Safety Operating Guide

Proper Disposal of 3-Cyclopentylbutan-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Cyclopentylbutan-2-ol, a flammable liquid, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical, aligned with general best practices for hazardous waste management in research and development settings.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound requires stringent safety measures due to its flammability and potential health hazards.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.[1][2][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact.[1][3]

  • Skin and Body Protection: A flame-retardant lab coat or overalls, long pants, and closed-toe shoes are required to protect against accidental spills and fire hazards.[3][4][5]

  • Respiratory Protection: If working in an area with inadequate ventilation or when vapors/aerosols are generated, a suitable respirator must be used.

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[4]

  • Use explosion-proof electrical and ventilating equipment.

  • Ground and bond containers and receiving equipment to prevent static discharge.[4]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound, which are critical for its safe handling and disposal.

PropertyValue
Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
Appearance Liquid
Classification Flammable Liquid

Note: Specific values for properties like boiling point, flash point, and density were not consistently available across publicly accessible safety data sheets. Always refer to the specific SDS provided by the manufacturer for the most accurate information.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional, local, and national regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]

Step 1: Waste Identification and Segregation

  • Designate this compound as a hazardous waste.

  • Do not mix it with other waste streams, especially incompatible chemicals such as oxidizing agents.[6][8]

  • Collect the waste in a dedicated, properly labeled container.

Step 2: Waste Container Selection and Labeling

  • Use a sturdy, leak-proof container made of a material compatible with flammable organic liquids (e.g., glass or a suitable plastic).[6][9]

  • The container must have a secure, tight-fitting screw cap.[8]

  • Affix a "Hazardous Waste" label to the container. The label must clearly state:

    • The full chemical name: "Waste this compound"

    • The associated hazards (e.g., "Flammable Liquid")

    • The date of accumulation

    • The name of the generating laboratory or researcher

Step 3: Waste Accumulation and Storage

  • Keep the waste container closed at all times, except when adding waste.[6][7]

  • Store the waste container in a designated satellite accumulation area within the laboratory.[8]

  • The storage area should be away from ignition sources and incompatible chemicals.

  • Provide secondary containment for the waste container to prevent the spread of potential spills.[6]

Step 4: Arranging for Disposal

  • Once the waste container is full or has reached the designated accumulation time limit (often 90 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

  • Follow your institution's specific procedures for requesting a waste pickup.

Step 5: Disposal of Empty Containers

  • Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.

  • To decontaminate a container, triple-rinse it with a suitable solvent (e.g., ethanol or acetone).[7][10]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[7][10]

  • After triple-rinsing and air-drying, the defaced container may be disposed of as non-hazardous waste, in accordance with institutional policies.[10]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_empty Empty Container Management PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Work in a Ventilated Area (Fume Hood) PPE->Ventilation Identify Identify as Hazardous Waste Ventilation->Identify Segregate Segregate from Incompatible Waste Identify->Segregate Container Use a Labeled, Compatible Container Segregate->Container Store Store in Secondary Containment in a Designated Area Container->Store TripleRinse Triple-Rinse with Solvent Container->TripleRinse If container is empty EHS Contact EHS for Pickup Store->EHS Transport Licensed Contractor Transports Waste EHS->Transport FinalDisp Final Disposal at a Certified Facility Transport->FinalDisp CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Decontaminated Container TripleRinse->DisposeContainer CollectRinsate->EHS

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 3-Cyclopentylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Cyclopentylbutan-2-ol, including operational and disposal plans, to foster a secure and productive research environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety protocols for flammable and irritating chemicals.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety Glasses/GogglesMust be worn at all times in the laboratory. Chemical splash goggles are required when there is a potential for splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to alcohols. Avoid latex gloves as they offer lower resistance.[1][2][3][4][5] For prolonged or high-volume contact, consider thicker, heavy-duty gloves.[6]
Body Protection Laboratory CoatA standard lab coat should be worn to protect from minor splashes. For larger quantities, a flame-resistant lab coat is advised.[6][7]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are mandatory in the laboratory to protect against spills.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational plan is crucial for minimizing risks associated with handling flammable and potentially hazardous chemicals like this compound.

Pre-Handling Preparations
  • Work Area Preparation:

    • Ensure a chemical fume hood is operational and available for use, especially when working with volumes greater than 500 mL or when heating the substance.[7][8]

    • Clear the work area of any unnecessary equipment and combustible materials.[8]

    • Locate the nearest safety shower, eyewash station, and fire extinguisher before commencing work.[9]

  • Personal Protective Equipment (PPE) Check: Don all required PPE as outlined in the table above.

Handling Procedure
  • Transferring the Chemical:

    • When transferring this compound from a larger container, ensure proper grounding and bonding of metal containers to prevent static discharge, which can be an ignition source.[9][10]

    • Use only non-sparking tools.

    • Keep containers tightly closed when not in use to prevent the accumulation of flammable vapors.[6][9]

  • Experimental Use:

    • Conduct all operations that may produce vapors within a certified chemical fume hood.[7]

    • Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.

    • Keep away from heat, sparks, open flames, and other ignition sources.[6][9]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to ensure environmental protection and regulatory compliance.

Waste Segregation and Collection
  • Waste Container:

    • Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[11][12] The container should be made of a material compatible with flammable organic compounds.

    • The label should clearly identify the contents as "Hazardous Waste," list "this compound," and indicate the flammable nature of the waste.

  • Segregation:

    • Do not mix this compound waste with other waste streams, particularly oxidizing agents or corrosive materials, to prevent dangerous chemical reactions.[11]

    • Solid waste contaminated with this compound (e.g., gloves, paper towels) should be collected in a separate, clearly labeled solid hazardous waste container.

Disposal Procedure
  • Sink Disposal is Prohibited: Under no circumstances should this compound be disposed of down the sink.[11][13][14] This is due to its flammability and potential harm to aquatic life.

  • Storage Pending Disposal: Store the sealed hazardous waste container in a cool, well-ventilated area away from ignition sources, and within a secondary containment unit to prevent spills.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Consult SDS Consult SDS Prepare Work Area Prepare Work Area Consult SDS->Prepare Work Area Don PPE Don PPE Prepare Work Area->Don PPE Transfer Chemical Transfer Chemical Don PPE->Transfer Chemical Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Collect Waste Collect Waste Perform Experiment->Collect Waste Segregate Waste Segregate Waste Collect Waste->Segregate Waste Store Waste Store Waste Segregate Waste->Store Waste Professional Disposal Professional Disposal Store Waste->Professional Disposal

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.